molecular formula C144H248N40O35S B15285000 Almokalant

Almokalant

Numéro de catalogue: B15285000
Poids moléculaire: 3131.8 g/mol
Clé InChI: HIRASVAJSLACPX-HDEIQLLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Almokalant is a useful research compound. Its molecular formula is C144H248N40O35S and its molecular weight is 3131.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C144H248N40O35S

Poids moléculaire

3131.8 g/mol

Nom IUPAC

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1

Clé InChI

HIRASVAJSLACPX-HDEIQLLVSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

SMILES canonique

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Almokalant on the hERG Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant is a potent Class III antiarrhythmic agent that selectively blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for the repolarization phase of the cardiac action potential, and its inhibition can lead to QT interval prolongation, a major risk factor for life-threatening arrhythmias such as Torsades de Pointes (TdP). A thorough understanding of the mechanism by which this compound interacts with the hERG channel is therefore crucial for assessing its therapeutic potential and safety profile. This guide provides a comprehensive overview of the mechanism of action of this compound on the hERG channel, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.

Quantitative Analysis of this compound-hERG Interaction

The interaction of this compound with the hERG channel has been characterized by its high potency and specific electrophysiological effects. The following tables summarize the key quantitative parameters of this interaction.

ParameterValueSpecies/Cell LineReference
IC50 50 nMRabbit Ventricular Myocytes[Carmeliet, 1993]
Hill Coefficient 1.76Rabbit Ventricular Myocytes[Carmeliet, 1993]
Table 1: Potency of this compound on the native hERG equivalent current (IKr).
ParameterDescriptionObservation with this compoundReference
Use-Dependence Increased block with higher stimulation frequencyThis compound demonstrates use-dependent block of the delayed rectifier K+ current.[Carmeliet, 1993]
Open-Channel Block Preferential binding to the open state of the channelThis compound primarily blocks the open hERG channel.[Carmeliet, 1993]
Recovery from Block Rate at which the drug unbinds from the channelRecovery from this compound block is slow, especially at negative membrane potentials, consistent with drug trapping.[Carmeliet, 1993]
Time Constant of Block (at 0 mV) Rate of block development at a depolarized potential1.07 seconds[Carmeliet, 1993]
Time Constant of Recovery (at -50 mV) Rate of unblocking at a repolarized potential~10 seconds[Carmeliet, 1993]
Table 2: Kinetic and State-Dependent Properties of this compound Block on the hERG Channel.

Experimental Protocols

The characterization of this compound's effects on the hERG channel relies on established electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channels.

  • Cell Preparation:

    • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel are commonly used.

    • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a 5% CO2 incubator.

    • Dissociation: Prior to recording, cells are dissociated into a single-cell suspension using a non-enzymatic solution.

  • Recording Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope are required.

    • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

    • Sealing: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

    • Data Acquisition: Currents are typically filtered at 1-2 kHz and sampled at 5-10 kHz. Series resistance is compensated to minimize voltage errors.

Voltage-Clamp Protocols

Specific voltage protocols are applied to the cell to study the state-dependent block of the hERG channel by this compound.

  • Protocol for Determining IC50:

    • Hold the cell at a resting membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit a large tail current, which reflects the population of channels that were open during the preceding depolarization.

    • The peak tail current is measured before and after the application of various concentrations of this compound to determine the concentration-response curve and calculate the IC50 value.

  • Protocol for Assessing Use-Dependence:

    • A train of depolarizing pulses (e.g., to 0 mV for 500 ms) is applied at different frequencies (e.g., 0.5 Hz and 2 Hz).

    • The progressive decrease in the peak tail current during the pulse train indicates the degree of use-dependent block.

Visualizing the Mechanism of Action

hERG Channel Gating and this compound Block

The following diagram illustrates the different conformational states of the hERG channel and the proposed state-dependent binding of this compound.

hERG_Gating_and_Almokalant_Block Closed Closed Activation gate closed Open Open Activation gate open Ion conduction Closed->Open Depolarization (Activation) Open->Closed Repolarization (Deactivation) Inactivated Inactivated Inactivation gate closed (Pore constriction) Open->Inactivated Sustained Depolarization (Inactivation) Blocked_Open This compound Blocked (Open) Drug bound in pore Open->Blocked_Open This compound Binding (kon) Inactivated->Open Repolarization (Recovery) Blocked_Inactivated This compound Blocked (Inactivated) Drug trapped Inactivated->Blocked_Inactivated This compound Binding Blocked_Open->Open Unbinding (koff) Blocked_Open->Blocked_Inactivated Inactivation

Caption: State-dependent binding of this compound to the hERG channel.

Proposed Binding Site of this compound in the hERG Channel Pore

Based on mutagenesis studies of other high-affinity hERG blockers, this compound is thought to bind within the central cavity of the channel pore. The aromatic residues Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix of two of the four channel subunits are critical for high-affinity binding.

hERG_Binding_Site cluster_pore hERG Channel Pore (Inner Cavity) Pore_Helix1 Pore Helix Pore_Helix2 Pore Helix Pore_Helix3 Pore Helix Pore_Helix4 Pore Helix S6_1 S6 Helix Y652_1 Y652 F656_1 F656 S6_2 S6 Helix S6_3 S6 Helix Y652_3 Y652 F656_3 F656 S6_4 S6 Helix This compound This compound Y652_1->this compound π-π stacking F656_1->this compound π-π stacking Y652_3->this compound π-π stacking F656_3->this compound π-π stacking

Caption: Key residues in the hERG pore for high-affinity blocker binding.

Experimental Workflow for Assessing hERG Channel Block

The following flowchart outlines the typical experimental workflow for evaluating the effect of a compound like this compound on the hERG channel.

Experimental_Workflow A Cell Culture (hERG-expressing cell line) B Cell Preparation (Dissociation to single cells) A->B C Whole-Cell Patch-Clamp (Giga-seal formation and rupture) B->C D Application of Voltage-Clamp Protocol C->D E Control Recording (Baseline hERG current) D->E F Compound Application (Perfusion of this compound) E->F G Test Recording (hERG current in presence of drug) F->G H Data Analysis (Measurement of current inhibition, IC50 calculation, kinetic analysis) G->H I Results Interpretation (Assessment of proarrhythmic risk) H->I

Caption: Workflow for hERG channel electrophysiology experiments.

Conclusion

An In-depth Technical Guide to the Enantiomers of Almokalant and their Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Almokalant (B1665250) is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential duration, a key mechanism for treating certain cardiac arrhythmias. While this compound has been studied as a racemic mixture, a comprehensive understanding of the distinct pharmacological properties of its individual enantiomers is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known pharmacological effects of racemic this compound, outlines the necessary experimental protocols to characterize its enantiomers, and presents visualizations of its mechanism of action and the requisite experimental workflows. Despite a thorough review of existing literature, specific quantitative data comparing the pharmacological activity of the (S)- and (R)-enantiomers of this compound remains largely unavailable in the public domain, highlighting a significant knowledge gap and an opportunity for future research.

Pharmacological Profile of Racemic this compound

This compound, as a racemate, has been demonstrated to be a selective IKr blocker. Its primary effect is the prolongation of cardiac repolarization, which is reflected in an increased action potential duration (APD) and a prolongation of the QT interval on an electrocardiogram.[1] The following table summarizes the available quantitative data for racemic this compound.

ParameterValueSpecies/SystemReference
Electrophysiology
↑ APD9020% increase from baseline at 100 bpmHuman Volunteers[1]
↑ APD9019% increase from baseline at 120 bpmHuman Volunteers[1]
↑ QT Interval24% increase at 100 bpmHuman Volunteers[1]
↑ QT Interval30% increase at 120 bpmHuman Volunteers[1]
↑ Atrial ERP18% increase at 100 bpmHuman Volunteers[1]
↑ Right Ventricular ERP16% increase at 100 and 120 bpmHuman Volunteers[1]
Pharmacokinetics
Elimination Half-life2.4 ± 0.1 hoursHumans[2]
Clearance11 ± 1 ml/min/kgHumans[2]
Clinical Effects
Conversion of Atrial Fibrillation/Flutter32% conversion rateHuman Patients[3]
Time to Conversion3.5 ± 2.2 hoursHuman Patients[3]

APD90: Action Potential Duration at 90% repolarization; ERP: Effective Refractory Period.

Mechanism of Action: IKr Channel Blockade

This compound exerts its antiarrhythmic effect by directly blocking the pore of the hERG potassium channel, which is responsible for the IKr current. This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac myocytes. This increased refractory period can terminate and prevent re-entrant arrhythmias.

cluster_0 Cardiac Action Potential cluster_1 This compound's Site of Action cluster_2 Electrophysiological Consequence Phase 0\n(Depolarization)\nNa+ influx Phase 0 (Depolarization) Na+ influx Phase 1\n(Initial Repolarization)\nK+ efflux Phase 1 (Initial Repolarization) K+ efflux Phase 0\n(Depolarization)\nNa+ influx->Phase 1\n(Initial Repolarization)\nK+ efflux Phase 2\n(Plateau)\nCa2+ influx, K+ efflux Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase 1\n(Initial Repolarization)\nK+ efflux->Phase 2\n(Plateau)\nCa2+ influx, K+ efflux Phase 3\n(Repolarization)\nK+ efflux Phase 3 (Repolarization) K+ efflux Phase 2\n(Plateau)\nCa2+ influx, K+ efflux->Phase 3\n(Repolarization)\nK+ efflux Phase 4\n(Resting Potential) Phase 4 (Resting Potential) Phase 3\n(Repolarization)\nK+ efflux->Phase 4\n(Resting Potential) Prolongation Prolongation of Action Potential Duration Phase 3\n(Repolarization)\nK+ efflux->Prolongation Delayed Repolarization Leads to IKr IKr (hERG) Channel IKr->Phase 3\n(Repolarization)\nK+ efflux Mediates This compound This compound This compound->IKr Blocks cluster_0 Step 1: Chiral Separation cluster_1 Step 2: In Vitro Pharmacological Evaluation cluster_2 Step 3: Data Analysis cluster_3 Step 4: Comparative Analysis Racemic Racemic this compound HPLC Chiral HPLC Racemic->HPLC S_Enantiomer (S)-Almokalant HPLC->S_Enantiomer R_Enantiomer (R)-Almokalant HPLC->R_Enantiomer PatchClamp Whole-Cell Patch Clamp (hERG-expressing cells) S_Enantiomer->PatchClamp APD_Measurement Action Potential Duration Measurement (Isolated Cardiomyocytes) S_Enantiomer->APD_Measurement R_Enantiomer->PatchClamp R_Enantiomer->APD_Measurement IC50 IC50 for IKr Block PatchClamp->IC50 APD_Change Change in APD50/APD90 APD_Measurement->APD_Change Comparison Compare Potency and Efficacy of Enantiomers IC50->Comparison APD_Change->Comparison cluster_0 hERG Channel Regulation cluster_1 Channel Gating and IKr Current cluster_2 Role in Cardiac Repolarization Synthesis Channel Synthesis (Endoplasmic Reticulum) Trafficking Trafficking to Cell Membrane Synthesis->Trafficking Membrane Functional hERG Channel (Cell Membrane) Trafficking->Membrane Opening Channel Opening Membrane->Opening Depolarization Membrane Depolarization Depolarization->Opening Inactivation Channel Inactivation Opening->Inactivation IKr_Current IKr Current Generation Inactivation->IKr_Current Repolarization Phase 3 Repolarization of Action Potential IKr_Current->Repolarization

References

An In-depth Technical Guide to the Use-Dependency of Almokalant in hERG Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of the rapid delayed rectifier potassium current (IKr), a critical component in cardiac action potential repolarization.[1] Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP).[1] Almokalant (B1665250), a potent Class III antiarrhythmic agent, is a well-characterized hERG channel blocker that exhibits profound use-dependency. This guide provides a detailed examination of the mechanisms, quantitative kinetics, and experimental protocols related to this compound's interaction with the hERG channel, focusing on its state-dependent binding and trapping, which are the molecular bases for its use-dependent effects.

The hERG Channel Gating and Drug Interaction

The hERG channel cycles through several conformational states in response to changes in membrane potential: resting (closed), open (activated), and inactivated.[2] At negative resting potentials, the channel is in a closed state. Upon depolarization, it transitions to an open state, allowing K+ efflux, before rapidly entering a non-conducting inactivated state. Repolarization causes the channel to recover from inactivation and return to the closed state.[2]

Use-dependent hERG blockers, like this compound, exhibit different affinities for these states. This compound preferentially binds to the open and/or inactivated states of the channel, meaning that the channel must be activated by depolarization for the drug to exert its blocking effect.[3] This preferential binding is the cornerstone of its use-dependent nature; the more frequently the channel opens, the greater the cumulative block.

Signaling Pathway: hERG Channel Gating and State-Dependent Block

The following diagram illustrates the gating process of the hERG channel and the preferential binding of this compound to the open/inactivated states, leading to the "trapped" state.

hERG_Gating_and_Block cluster_channel hERG Channel States cluster_drug Drug Interaction Resting Resting (Closed) Open Open (Activated) Resting->Open Activation (Depolarization) Open->Resting Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation Blocked_Open This compound-Bound (Open) Open->Blocked_Open This compound Binding Inactivated->Open Recovery from Inactivation (Repolarization) Blocked_Open->Open Unbinding Trapped This compound-Trapped (Closed) Blocked_Open->Trapped Deactivation Trapped->Blocked_Open Activation (Use-Dependent Unblock)

Caption: State transitions of the hERG channel and this compound's preferential binding and trapping mechanism.

Quantitative Analysis of this compound's Use-Dependent Block

The use-dependent block by this compound is quantifiable through its potency (IC50) under different conditions and its binding/unbinding kinetics. The phenomenon of "trapping," where the drug remains bound within the channel's inner vestibule after the activation gate closes, results in very slow recovery from block at resting potentials.[3][4]

Table 1: Potency and Kinetics of this compound Block on IKr/hERG
ParameterValueConditionsCell TypeReference
IC50 50 nM (5 x 10-8 M)2-second voltage clamps to +20 mVRabbit Ventricular Myocytes[3]
Hill Coefficient 1.762-second voltage clamps to +20 mVRabbit Ventricular Myocytes[3]
Time Constant of Block (τon) 1.07 secondsAt 0 mVRabbit Ventricular Myocytes[3]
Recovery Time Constant (τoff) ~10 secondsAt -50 mVRabbit Ventricular Myocytes[3]
Recovery from Block Practically absentAt -75 mVRabbit Ventricular Myocytes[3]

Note: The data indicates that recovery from block is highly voltage-dependent. The near-absence of recovery at more negative potentials is strong evidence for the trapping mechanism.

Experimental Protocols for Assessing Use-Dependency

Whole-cell patch-clamp electrophysiology is the gold standard for investigating the use-dependent properties of hERG channel blockers.[5] Experiments are typically performed on cell lines stably expressing hERG channels, such as HEK 293 or CHO cells.

General Experimental Setup
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with hERG cDNA.

  • Technique: Whole-cell patch-clamp.

  • Temperature: Room temperature (e.g., 21-23°C) or physiological temperature (e.g., 35-37°C). Note that kinetics are temperature-dependent.

  • Solutions: Standard extracellular and intracellular solutions designed to isolate IhERG.

  • Data Acquisition: Data is typically filtered at 2 kHz and digitized at 5 kHz. Series resistance compensation is recommended.

Voltage Protocol to Demonstrate Use-Dependency

This protocol is designed to measure the cumulative block of hERG channels during repetitive stimulation (a pulse train).

  • Holding Potential: Maintain the cell at a negative holding potential (e.g., -80 mV) where channels are in the resting state.

  • Pulse Train: Apply a series of depolarizing pulses (e.g., to +20 mV for 500 ms (B15284909) to 2 s) at a specific frequency (e.g., 0.5 Hz, 1 Hz, 2 Hz).

  • Repolarization Step: Following each depolarizing pulse, repolarize the membrane to a negative potential (e.g., -50 mV) to measure the hERG tail current. The peak amplitude of this tail current is proportional to the number of non-blocked channels that were open during the preceding depolarization.

  • Analysis: Plot the peak tail current amplitude against the pulse number. In the presence of a use-dependent blocker like this compound, the tail current amplitude will progressively decrease with each pulse until a steady-state block is achieved.

Workflow Diagram: Assessing Use-Dependent hERG Block

Use_Dependency_Workflow cluster_prep Preparation cluster_protocol Voltage-Clamp Protocol cluster_analysis Data Analysis A Prepare hERG-expressing HEK 293 Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Hold at -80 mV B->C D Apply Train of Depolarizing Pulses (e.g., +20 mV at 1 Hz) C->D E Measure Tail Current at -50 mV After Each Pulse D->E F Plot Peak Tail Current vs. Pulse Number E->F Repeat for n pulses G Observe Progressive Decline in Current Amplitude F->G H Calculate Rate and Level of Steady-State Block G->H

Caption: Experimental workflow for evaluating the use-dependency of a hERG channel blocker.

Mechanism of this compound Trapping and Use-Dependent Unblock

The defining characteristic of this compound's interaction with hERG is trapping. Once this compound binds to the open channel, subsequent repolarization closes the activation gate, physically trapping the drug molecule within the inner pore cavity.[3][6] This prevents the drug from dissociating from its binding site, leading to extremely slow recovery from block as long as the channel remains closed.[3]

Recovery from block, therefore, also becomes use-dependent. The channel must reopen upon subsequent depolarization for the trapped drug to have a pathway to exit the pore. This phenomenon is termed "use-dependent unblock" and can be observed during washout experiments where repetitive stimulation accelerates the recovery of the current compared to periods of rest.[3]

Logical Diagram: Trapping and Unblocking

Trapping_Mechanism Start Channel Closed (Resting) Depolarize1 Depolarization Start->Depolarize1 Open_NoDrug Channel Open Depolarize1->Open_NoDrug Yes Drug_Binds This compound Binds Open_NoDrug->Drug_Binds Open_Blocked Channel Open (Blocked) Drug_Binds->Open_Blocked Yes Repolarize Repolarization Open_Blocked->Repolarize Unblock Drug Unbinds & Exits Open_Blocked->Unblock Dissociation Pathway Available Trapped Channel Closed (Drug Trapped) Repolarize->Trapped Yes Depolarize2 Subsequent Depolarization Trapped->Depolarize2 Depolarize2->Open_Blocked Channel Opens End Channel Open (Unblocked) Unblock->End

Caption: Logical flow of this compound binding, trapping upon repolarization, and use-dependent unblocking.

Conclusion for Drug Development Professionals

The profound use-dependency and trapping mechanism of this compound have significant implications for cardiac safety assessment. Standard screening protocols using low-frequency stimulation may underestimate the blocking potency of such compounds at physiological heart rates. It is crucial to employ voltage protocols that incorporate varying stimulation frequencies to fully characterize the kinetic properties and potential proarrhythmic risk of drugs that interact with the hERG channel. Understanding the state-dependent binding and trapping provides a more complete safety profile than relying on a single IC50 value, enabling more informed decision-making in drug development.[7]

References

An In-depth Technical Guide to the Voltage-Dependent Block of IKr by Almokalant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-dependent blocking characteristics of Almokalant (B1665250) on the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel. The information presented is collated from seminal research in the field to support further investigation and drug development efforts.

Introduction

This compound is a potent Class III antiarrhythmic agent known for its selective blockade of the IKr current. This action prolongs the cardiac action potential duration, a key mechanism in the management of certain cardiac arrhythmias. However, the efficacy and safety of this compound are intrinsically linked to its complex, voltage-dependent interaction with the IKr channel. Understanding the kinetics and state-dependence of this block is crucial for predicting its clinical effects and proarrhythmic potential. This guide details the experimental methodologies used to characterize this interaction and presents the quantitative data derived from these studies.

Mechanism of Action: A State-Dependent Interaction

This compound's primary mechanism of action is the blockade of the IKr channel, a process that is highly dependent on the conformational state of the channel. The block is characterized by:

  • Open-Channel Block: this compound preferentially binds to and blocks the IKr channel when it is in the open state. This leads to a use-dependent or frequency-dependent block, where the degree of inhibition increases with more frequent channel opening (i.e., at higher heart rates).

  • Drug Trapping: Following the block of the open channel, closure of the channel's activation gate "traps" the this compound molecule within the pore. This trapping phenomenon significantly slows the recovery from block at negative membrane potentials, contributing to the drug's sustained effect.

  • Voltage-Dependent Unblock: The unblocking of the channel is also voltage-dependent, with recovery from block being more rapid at more depolarized potentials.

In addition to its blocking effect, this compound has been observed to shift the activation curve of IKr in the hyperpolarizing direction, a stimulatory effect that is separate from its primary inhibitory action.[1][2]

Signaling Pathway of this compound's Interaction with the IKr Channel

The following diagram illustrates the proposed mechanism of the state-dependent block of the IKr channel by this compound.

Almokalant_IKr_Block cluster_processes Processes Closed Closed State Open Open State Closed->Open Activation Open->Closed Deactivation Blocked Open & Blocked (this compound Bound) Open->Blocked Block Blocked->Open Unblock Trapped Closed & Trapped (this compound Bound) Blocked->Trapped Deactivation (Trapping) Trapped->Blocked Re-opening Depolarization Depolarization Repolarization Repolarization Almokalant_Binding This compound Binding

Caption: State-dependent block of the IKr channel by this compound.

Experimental Protocols

The following sections detail the methodologies employed to investigate the voltage-dependent block of IKr by this compound. The primary technique described is the two-suction pipette voltage-clamp method applied to isolated rabbit ventricular myocytes.[1][2]

Cell Preparation

Single ventricular myocytes were isolated from rabbit hearts by enzymatic dissociation. This procedure typically involves perfusion of the heart with a calcium-free solution followed by an enzyme-containing solution (e.g., collagenase) to break down the extracellular matrix and separate individual cells.

Electrophysiological Recording
  • Technique: Two-suction pipette voltage-clamp.[1][2]

  • Electrodes: The suction pipettes are filled with an internal solution and used to establish a gigaohm seal with the cell membrane, allowing for whole-cell voltage clamping.

  • Temperature: Experiments were conducted at 37°C.

Solutions
Solution TypeComponentsConcentrations (mmol/L)
Tyrode's Solution (Superfusate) NaCl135
KCl5.4
MgCl₂1
CaCl₂1.8
HEPES5
Glucose5
pH adjusted to 7.4 with NaOH
Internal Solution (Pipette) K-aspartate120
KCl25
Mg-ATP4
EGTA5
HEPES5
pH adjusted to 7.2 with KOH

Nisoldipine (0.2 µmol/L) was added to the Tyrode's solution to block the L-type Ca²⁺ current.[2]

Voltage-Clamp Protocols

Specific voltage-clamp protocols were designed to investigate different aspects of the IKr block by this compound.

  • Holding Potential: -50 mV.

  • Test Pulse: Depolarization to +20 mV for 2 seconds.

  • Repolarization: Return to -50 mV.

  • Frequency: Pulses were applied at a low frequency to allow for recovery from block between pulses.

  • Procedure: The amplitude of the tail current upon repolarization was measured at various concentrations of this compound to determine the IC₅₀.

  • Holding Potential: -50 mV.

  • Pulse Train: A series of depolarizing pulses to 0 mV for 200 ms, followed by repolarization to -50 mV for 200 ms.

  • Frequency: The train of pulses was applied at different frequencies (e.g., 0.5, 1, and 2 Hz).

  • Procedure: The progressive decrease in the tail current amplitude during the pulse train was measured to quantify the development of use-dependent block.

  • Holding Potential: -50 mV.

  • Conditioning Pulse: A long depolarizing pulse (e.g., to 0 mV for several seconds) to induce significant block.

  • Recovery Interval: The membrane was then held at various negative potentials (-50 mV, -75 mV) for increasing durations.

  • Test Pulse: A short depolarizing pulse was applied after the recovery interval to assess the extent of unblocking.

  • Procedure: The amplitude of the tail current after the test pulse was plotted against the duration of the recovery interval to determine the time constant of recovery from block.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_protocols Voltage-Clamp Protocols cluster_analysis Data Analysis A Isolate Rabbit Ventricular Myocytes C Establish Whole-Cell Configuration (Two-Suction Pipette) A->C B Prepare Tyrode's and Internal Solutions B->C D Set Holding Potential (-50 mV) C->D P1 Concentration- Response D->P1 P2 Use-Dependence D->P2 P3 Recovery from Block D->P3 E Measure Tail Current Amplitude P1->E P2->E P3->E F Calculate IC50, Hill Coefficient, Time Constants E->F

Caption: Workflow for studying this compound's block of IKr.

Quantitative Data

The following tables summarize the key quantitative findings from the study of this compound's block of IKr.

Concentration-Dependent Block of IKr
ParameterValueConditions
IC₅₀ 5 x 10⁻⁸ mol/L2-second voltage clamps to +20 mV
Hill Coefficient 1.762-second voltage clamps to +20 mV
[Data from Carmeliet, 1993][1][2]
Kinetics of IKr Block and Unblock by this compound
ProcessMembrane PotentialTime Constant (τ)
Block Development 0 mV1.07 seconds
Recovery from Block -50 mV~10 seconds
Recovery from Block -75 mVPractically absent
[Data from Carmeliet, 1993][1][2]
Effect of this compound on IKr Activation
ParameterEffect of this compound
Activation Curve Shifted in the hyperpolarizing direction by -5.9 mV
[Data from Carmeliet, 1993][2]

Conclusion

The interaction of this compound with the IKr channel is a complex, multi-faceted process characterized by potent, use-dependent, and voltage-dependent block. The preferential binding to the open state and subsequent trapping within the closed channel are key determinants of its electrophysiological profile. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for understanding and further investigating the mechanisms of IKr channel modulation by this compound and other related compounds. This knowledge is essential for the rational design of safer and more effective antiarrhythmic drugs targeting the hERG channel.

References

Almokalant's Impact on Cardiac Action Potential Duration: A Cross-Species Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration (APD), a key mechanism for managing certain cardiac arrhythmias. However, the extent of this effect exhibits significant variability across different species, a critical consideration in preclinical drug development and translational research. This technical guide provides an in-depth analysis of the quantitative effects of this compound on cardiac APD in various species, details the experimental protocols used to elicit these findings, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the blockade of the IKr potassium channel, which is encoded by the hERG gene. This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the duration of the action potential.

cluster_CellMembrane Cardiomyocyte Membrane cluster_CellularEffect Cellular Effect This compound This compound IKr_Channel IKr Potassium Channel (hERG) This compound->IKr_Channel blocks APD Action Potential Duration (APD) This compound->APD prolongs K_Efflux Potassium Efflux (Repolarization) IKr_Channel->K_Efflux facilitates K_Efflux->APD shortens

Figure 1: Simplified signaling pathway of this compound's action on the IKr channel and its effect on APD.

Quantitative Effects of this compound on Action Potential Duration

The following tables summarize the concentration-dependent effects of this compound on the action potential duration at 90% repolarization (APD90) in various cardiac tissues and species. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: this compound's Effect on APD90 in Rabbit Cardiac Preparations
Tissue TypeConcentration (µM)APD90 Prolongation (%)Reference
Ventricular Muscle0.1~15[1]
1.0~40[1]
Purkinje Fibers0.1~30[1]
1.0~75[1]
Table 2: this compound's Effect on APD90 in Canine Cardiac Preparations
Tissue TypeConcentration (µM)APD90 Prolongation (%)Reference
Ventricular Myocytes3.0EAD induced[2]
Purkinje FibersNot specifiedConcentration-dependent prolongation[3]
Table 3: this compound's Effect on APD90 in Human Ventricular Muscle
Tissue TypeConcentration (µM)APD90 Prolongation (%)Reference
Ventricular Muscle0.1~10[4]
1.0~25[4]

Note: Data is approximated from published graphs where exact values were not provided in text.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Recording of Transmembrane Action Potentials from Isolated Cardiac Tissues

This protocol is fundamental for assessing the direct effects of compounds on the action potential characteristics of intact cardiac muscle.

Start Start Tissue_Prep Tissue Preparation (e.g., Papillary Muscle, Purkinje Fiber) Start->Tissue_Prep Mounting Mount in Organ Bath with Oxygenated Tyrode's Solution (37°C) Tissue_Prep->Mounting Stimulation Electrical Field Stimulation (e.g., 1 Hz, 2 ms (B15284909) duration) Mounting->Stimulation Impale Impale with Glass Microelectrode (3 M KCl) Stimulation->Impale Record_Baseline Record Baseline Action Potentials Impale->Record_Baseline Apply_this compound Superfuse with this compound (Cumulative Concentrations) Record_Baseline->Apply_this compound Record_Drug_Effect Record Action Potentials at Each Concentration Apply_this compound->Record_Drug_Effect Analyze Analyze APD90, Vmax, etc. Record_Drug_Effect->Analyze End End Analyze->End Start Start Cell_Isolation Isolate Ventricular Myocytes (Enzymatic Digestion) Start->Cell_Isolation Patch_Pipette Fabricate and Fill Patch Pipette (Internal Solution) Cell_Isolation->Patch_Pipette Giga_Seal Form High-Resistance Seal (Gigaohm) on Cell Membrane Patch_Pipette->Giga_Seal Whole_Cell Rupture Membrane Patch (Whole-Cell Configuration) Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol to Elicit IKr Whole_Cell->Voltage_Protocol Record_Baseline Record Baseline IKr Current Voltage_Protocol->Record_Baseline Apply_this compound Apply this compound to Extracellular Solution Record_Baseline->Apply_this compound Record_Drug_Effect Record IKr in Presence of this compound Apply_this compound->Record_Drug_Effect Analyze Analyze Current Block (IC50) Record_Drug_Effect->Analyze End End Analyze->End

References

Almokalant: A Technical Guide to a Selective IKr Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant (B1665250) is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2][3] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4] By inhibiting this channel, this compound prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), classifying it as a Class III antiarrhythmic agent.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, electrophysiological effects, pharmacokinetic properties, and detailed experimental protocols for its characterization.

Chemical Properties

PropertyValueReference
IUPAC Name 4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrileN/A
Molecular Formula C18H28N2O3SN/A
Molar Mass 352.49 g/mol N/A

Mechanism of Action

This compound selectively binds to and blocks the pore of the hERG potassium channel, which is responsible for conducting the IKr current.[1] The IKr current plays a critical role in Phase 3 of the cardiac action potential, contributing to the repolarization of the ventricular myocytes.[6][7][8] By blocking the IKr current, this compound delays repolarization, leading to a prolongation of the action potential duration and an increase in the QT interval on an electrocardiogram (ECG).[5][9] This prolonged refractory period can help to terminate and prevent re-entrant arrhythmias.

cluster_0 Cardiac Myocyte Action Potential cluster_1 Effect of this compound Phase 0\n(Depolarization) Phase 0 (Depolarization) Phase 1\n(Initial Repolarization) Phase 1 (Initial Repolarization) Phase 0\n(Depolarization)->Phase 1\n(Initial Repolarization) Na+ influx Phase 2\n(Plateau) Phase 2 (Plateau) Phase 1\n(Initial Repolarization)->Phase 2\n(Plateau) K+ efflux Phase 3\n(Repolarization) Phase 3 (Repolarization) Phase 2\n(Plateau)->Phase 3\n(Repolarization) Ca2+ influx Phase 4\n(Resting Potential) Phase 4 (Resting Potential) Phase 3\n(Repolarization)->Phase 4\n(Resting Potential) K+ efflux (IKr, IKs) Prolonged_APD Prolonged Action Potential Duration Phase 3\n(Repolarization)->Prolonged_APD Leads to This compound This compound IKr_Channel IKr (hERG) Potassium Channel This compound->IKr_Channel Blocks IKr_Channel->Phase 3\n(Repolarization) Inhibits K+ efflux

Figure 1: Mechanism of action of this compound on the cardiac action potential.

Electrophysiological Effects

The primary electrophysiological effect of this compound is the concentration-dependent prolongation of the cardiac action potential duration. This is reflected in the prolongation of the QT interval on the surface ECG.

Quantitative Electrophysiological Data
ParameterSpeciesModelEffect of this compoundReference
Corrected QT (QTc) Interval HumanPatients with myocardial infarctionIncreased from 445 ± 18 ms (B15284909) to 548 ± 53 ms (p = 0.0015) with 4.5 mg IV infusion.[9][9]
Corrected QT (QTc) Interval HumanPatients with chronic atrial tachyarrhythmiasIncreased from 425 ± 30 ms to 487 ± 44 ms (p < 0.001) with a 6-hour infusion.[10][10]
QT Interval HumanPatients with supraventricular tachycardiasIncreased by 5% at 50 nmol/L and 10% at 100 nmol/L plasma concentration (p = 0.001).[11][11]
Monophasic Action Potential Duration (MAPD) HumanHealthy volunteersIncreased by 20% at 100 beats/min and 19% at 120 beats/min at a mean plasma concentration of 116 nM.[5][5]
Atrial Rate HumanPatients with atrial fibrillation/flutterDecreased from 425 ± 78 to 284 ± 44 beats per minute (bpm) on ECG.[10][10]
Conversion of Atrial Tachyarrhythmias HumanPatients with chronic atrial tachyarrhythmias32% conversion rate to sinus rhythm with a 6-hour infusion.[10][12][10][12]
Corrected QT (QTc) Time DogIschemic heart failure modelIncreased from 9.5 ± 0.3 to 10.4 ± 0.5 msec with 0.35 µg/kg IV infusion.[13][13]

Pharmacokinetics

This compound exhibits a biphasic decrease in plasma concentration following intravenous administration.

Human Pharmacokinetic Parameters
ParameterValueReference
Elimination Half-life 2.4 ± 0.1 hours[9]
Clearance 11 ± 1 ml/min/kg[9]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IKr (hERG) Channel Inhibition

This protocol is designed to measure the inhibitory effect of this compound on the IKr current in a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH)

  • This compound stock solution (in DMSO) and serial dilutions in external solution

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of recording, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

  • Voltage Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of IKr.

  • Data Acquisition:

    • Record baseline IKr tail currents in the absence of this compound.

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 3-5 minutes).

    • Record the IKr tail current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each this compound concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Start Start Prepare_Cells Prepare hERG-expressing cells Start->Prepare_Cells Pull_Pipette Pull glass pipette Prepare_Cells->Pull_Pipette Form_Seal Form Gigaohm seal Pull_Pipette->Form_Seal Whole_Cell Achieve whole-cell configuration Form_Seal->Whole_Cell Apply_Protocol Apply voltage clamp protocol Whole_Cell->Apply_Protocol Record_Baseline Record baseline IKr current Apply_Protocol->Record_Baseline Apply_this compound Apply this compound (increasing concentrations) Record_Baseline->Apply_this compound Record_Drug_Effect Record IKr current with this compound Apply_this compound->Record_Drug_Effect Record_Drug_Effect->Apply_this compound Next concentration Analyze_Data Analyze data and determine IC50 Record_Drug_Effect->Analyze_Data All concentrations tested End End Analyze_Data->End

Figure 2: Workflow for whole-cell patch clamp electrophysiology.

Radioligand Binding Assay for IKr (hERG) Channel

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the hERG channel using a radiolabeled ligand (e.g., [3H]-dofetilide).

Materials:

  • Membrane preparations from cells expressing the hERG channel

  • Radiolabeled ligand (e.g., [3H]-dofetilide)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.

    • Non-specific Binding: Assay buffer containing a high concentration of an unlabeled competitor (e.g., 10 µM astemizole), radiolabeled ligand, and membrane preparation.

    • Competition: Serial dilutions of this compound, radiolabeled ligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For the competition experiment, plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Start Start Prepare_Plate Prepare 96-well plate with reagents Start->Prepare_Plate Add_Radioligand Add radiolabeled ligand Prepare_Plate->Add_Radioligand Add_Membranes Add hERG membrane preparation Add_Radioligand->Add_Membranes Incubate Incubate to reach equilibrium Add_Membranes->Incubate Filter Filter and wash Incubate->Filter Count Scintillation counting Filter->Count Analyze Analyze data (IC50, Ki) Count->Analyze End End Analyze->End

Figure 3: Workflow for radioligand binding assay.

In Vivo Electrophysiology in a Canine Model

This protocol outlines a method to assess the electrophysiological effects of this compound in an anesthetized dog model.

Materials:

  • Adult mongrel dogs

  • Anesthesia (e.g., pentobarbital)

  • ECG recording system

  • Intracardiac catheters for recording and stimulation

  • Programmable electrical stimulator

  • This compound for intravenous administration

Procedure:

  • Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Electrophysiological Study:

    • Position multipolar electrode catheters in the right atrium and right ventricle under fluoroscopic guidance.

    • Record baseline intracardiac electrograms and surface ECG.

    • Perform programmed electrical stimulation to measure baseline parameters such as sinus cycle length, atrioventricular (AV) nodal conduction, and ventricular effective refractory period (VERP).

  • Drug Administration:

    • Administer a bolus infusion of this compound (e.g., 0.35 µg/kg) followed by a continuous infusion to maintain a target plasma concentration.

  • Post-Drug Electrophysiological Study:

    • Repeat the electrophysiological measurements at set time points after this compound administration.

    • Continuously monitor the surface ECG for changes in QT interval and arrhythmias.

  • Data Analysis:

    • Compare the pre- and post-drug electrophysiological parameters.

    • Analyze the dose-dependent effects of this compound on QT interval, APD (if monophasic action potentials are recorded), and refractoriness.

Conclusion

This compound is a well-characterized selective IKr potassium channel blocker with clear Class III antiarrhythmic properties. Its ability to prolong the cardiac action potential and effective refractory period makes it an effective agent for the management of certain cardiac arrhythmias. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IKr channel blockers in both preclinical and clinical research settings. However, as with other IKr blockers, the potential for proarrhythmic effects, such as Torsades de Pointes, necessitates careful dose selection and patient monitoring.[1][10]

References

Unraveling the Molecular intricacies of Almokalant's Interaction with the hERG Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its unintended block by a wide range of therapeutic compounds, including the class III antiarrhythmic agent Almokalant, can lead to acquired long QT syndrome (LQTS), a potentially fatal condition. Understanding the precise molecular determinants of this compound binding to the hERG channel is paramount for the development of safer pharmaceuticals. This technical guide provides an in-depth exploration of the key structural features and amino acid residues within the hERG channel that govern its interaction with this compound. We delve into the established experimental protocols used to investigate these interactions, present the available data, and visualize the underlying molecular mechanisms and experimental workflows.

Molecular Determinants of this compound Binding

The binding of this compound and other high-affinity blockers to the hERG channel is not a simple lock-and-key mechanism but rather a dynamic interaction influenced by the conformational state of the channel. The primary binding site is located within the central inner cavity of the channel pore, accessible to drugs from the intracellular side when the channel is in the open state.[1]

Several key amino acid residues have been identified as critical for the binding of a broad range of drugs, including methanesulfonanilides like this compound. These are primarily located in the S6 transmembrane domain and the pore helix.

Key Amino Acid Residues:

  • Aromatic Residues in the S6 Domain (Y652 and F656): Tyrosine 652 and Phenylalanine 656, located on the inner helix of the S6 segment, are considered the most critical determinants for high-affinity hERG channel blockers.[2] These aromatic residues are thought to interact with drug molecules through hydrophobic and π-π stacking interactions.[2] Mutation of these residues to alanine (B10760859) has been shown to dramatically reduce the binding affinity of many hERG blockers.[2]

  • Pore Helix Residues (T623, S624, and V625): Threonine 623, Serine 624, and Valine 625, situated at the base of the pore helix, also contribute to the drug-binding pocket. The polar nature of threonine and serine residues may allow for hydrogen bonding with certain drug molecules, further stabilizing the interaction.

State-Dependent Binding:

The affinity of this compound for the hERG channel is highly dependent on the channel's conformational state. It is widely accepted that this compound, like many other hERG blockers, preferentially binds to the open and/or inactivated states of the channel.[2] The channel must first open to allow the drug to access its binding site within the inner cavity. Once bound, the drug can become "trapped" within the pore when the channel deactivates, leading to a prolonged blockade.[1] The inactivation state, a non-conducting conformation that the channel enters upon prolonged depolarization, is also considered a high-affinity state for many blockers.[3]

Quantitative Data on this compound-hERG Interaction

A comprehensive search of the available scientific literature did not yield a complete set of IC50 values for this compound's binding to wild-type hERG and its key mutants (Y652A and F656A) in a single, directly comparable study. While the qualitative importance of these residues is well-established for many hERG blockers, specific quantitative data for this compound remains elusive in the public domain. The table below is presented as a template for such data, which would be crucial for a complete quantitative understanding of this compound's binding.

CompoundChannelIC50 (µM)Fold Change vs. WTReference
This compoundWild-Type hERGData not available-
This compoundY652A hERGData not availableData not available
This compoundF656A hERGData not availableData not available

Researchers are encouraged to consult specialized databases or conduct direct experimental investigations to obtain these specific values.

Experimental Protocols

The investigation of the molecular determinants of drug-hERG interactions relies on a combination of molecular biology and electrophysiological techniques.

Site-Directed Mutagenesis

This technique is fundamental to identifying the specific amino acid residues involved in drug binding. By systematically replacing key residues with a neutral amino acid like alanine, researchers can assess the impact of that residue on the drug's binding affinity.

Detailed Methodology:

  • Plasmid Template Preparation: A plasmid vector containing the full-length cDNA of the wild-type hERG channel is used as the template.

  • Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the exception of a single or multiple base mismatch that introduces the desired amino acid substitution (e.g., Tyrosine to Alanine at position 652). Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR) to amplify the entire plasmid containing the desired mutation. The PCR cycling parameters are typically:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Template DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.

  • Transformation: The mutated plasmid is then transformed into competent E. coli cells for amplification.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the functional effects of drugs on ion channels. It allows for the precise measurement of the ionic currents flowing through the hERG channels in the presence and absence of the test compound.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with the plasmid DNA encoding either the wild-type or mutant hERG channels.

  • Electrophysiological Recording:

    • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

    • Solutions:

      • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).

      • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Giga-seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves:

    • Holding the membrane potential at -80 mV.

    • A depolarizing step to a potential between +20 mV and +60 mV for a duration sufficient to activate and inactivate the channels (e.g., 1-2 seconds).

    • A repolarizing step to a negative potential (e.g., -50 mV) to record the outward tail current, which is a measure of the number of channels that were open during the preceding depolarization.

  • Drug Application: The external solution containing a known concentration of this compound is perfused over the cell, and the effect on the hERG current is recorded. A range of concentrations is typically used to generate a concentration-response curve.

  • Data Analysis: The magnitude of the hERG current inhibition is quantified, and the IC50 value (the concentration of the drug that causes 50% inhibition of the current) is calculated by fitting the concentration-response data to the Hill equation.

Visualizations

This compound Binding to hERG Channel - A Conceptual Pathway

Almokalant_hERG_Binding cluster_channel hERG Channel States cluster_drug This compound Interaction Closed Closed State (Resting) Open Open State (Conducting) Closed->Open Depolarization Open->Closed Repolarization (Deactivation) Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Bound_Open This compound-Bound (Open/Blocked) Inactivated->Open Repolarization (Recovery) Bound_Inactivated This compound-Bound (Inactivated/Blocked) This compound This compound (Intracellular) This compound->Bound_Open Binds to Open Channel This compound->Bound_Inactivated Binds to Inactivated Channel Bound_Open->Bound_Inactivated Inactivation Trapped This compound-Trapped (Closed/Blocked) Bound_Open->Trapped Deactivation Bound_Inactivated->Bound_Open Recovery Trapped->Open Dissociation upon Reopening

Caption: State-dependent binding of this compound to the hERG channel.

Experimental Workflow for Investigating this compound-hERG Interaction

Experimental_Workflow cluster_molecular Molecular Biology cluster_cell_culture Cell Culture & Transfection cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis WT_hERG Wild-Type hERG (cDNA Plasmid) SDM Site-Directed Mutagenesis (e.g., Y652A, F656A) WT_hERG->SDM Transfection Transfection WT_hERG->Transfection Mutant_hERG Mutant hERG (cDNA Plasmid) SDM->Mutant_hERG Mutant_hERG->Transfection Cell_Line Mammalian Cell Line (e.g., HEK293) Cell_Line->Transfection WT_Cells Cells Expressing WT hERG Transfection->WT_Cells Mutant_Cells Cells Expressing Mutant hERG Transfection->Mutant_Cells Patch_Clamp Whole-Cell Patch-Clamp WT_Cells->Patch_Clamp Mutant_Cells->Patch_Clamp Data_Acquisition Current Recording (Control vs. This compound) Patch_Clamp->Data_Acquisition CR_Curve Concentration-Response Curve Generation Data_Acquisition->CR_Curve IC50 IC50 Determination CR_Curve->IC50 Comparison Comparison of IC50 (WT vs. Mutants) IC50->Comparison

References

The Early Development of Almokalant: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Preclinical and Clinical Research of Almokalant as a Class III Antiarrhythmic Agent

Executive Summary

This compound emerged from early research as a potent and selective Class III antiarrhythmic agent, primarily exerting its effect through the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG). This action leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), underlying its antiarrhythmic potential. Extensive preclinical investigations in various animal models, including rabbit, guinea pig, and dog, demonstrated its dose-dependent effects on cardiac repolarization. Clinical studies further explored its efficacy in treating supraventricular arrhythmias. However, a significant proarrhythmic potential, manifesting as Torsades de Pointes (TdP), was also identified, a characteristic shared by many hERG-blocking agents. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols employed in its early evaluation.

Mechanism of Action: Selective hERG Channel Blockade

This compound's primary mechanism of action is the selective blockade of the hERG potassium channel, which is responsible for the IKr current critical for phase 3 repolarization of the cardiac action potential.[1][2][3] This blockade is use-dependent, meaning the channel is more susceptible to blockade in the open state.[4][5] this compound is believed to bind to a site within the inner cavity of the hERG channel, trapping the drug molecule as the channel closes.[1][2] This trapping contributes to its slow recovery from block.[4] The key amino acid residues Tyr652 and Phe656 in the S6 domain of the hERG channel are crucial for the binding of many high-affinity blockers, and it is likely that this compound interacts with these or nearby residues.

The inhibition of IKr by this compound leads to a delay in potassium efflux during repolarization, resulting in a prolongation of the action potential duration (APD) across various cardiac tissues.[4][6] This extended repolarization increases the effective refractory period (ERP) of cardiac myocytes, making them less susceptible to premature re-excitation and thereby interrupting re-entrant arrhythmia circuits.[7]

Almokalant_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound hERG_Channel hERG (IKr) Channel (Open State) This compound->hERG_Channel Binds to inner cavity Blocked_hERG Blocked hERG Channel hERG_Channel->Blocked_hERG Blocks Efflux K+ Efflux hERG_Channel->Efflux Reduced_Efflux Reduced K+ Efflux Blocked_hERG->Reduced_Efflux K_ion K+ K_ion->hERG_Channel K_ion->Blocked_hERG APD_Prolongation Action Potential Duration (APD) Prolongation Reduced_Efflux->APD_Prolongation ERP_Increase Effective Refractory Period (ERP) Increase APD_Prolongation->ERP_Increase QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect (Termination of Re-entry) ERP_Increase->Antiarrhythmic_Effect TdP_Risk Risk of Torsades de Pointes (Proarrhythmia) QT_Prolongation->TdP_Risk

Figure 1: this compound's mechanism of action and electrophysiological consequences.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Electrophysiology and Proarrhythmia

ParameterSpecies/ModelConcentration/DoseResultReference(s)
IC50 for IK Block Rabbit Ventricular Myocytes5 x 10-8 MHalf-maximal block of the delayed rectifier K+ current for 2-second voltage clamps to +20 mV.[4]
Action Potential Duration (APD) Guinea Pig Ventricular Myocytes10-6 MSignificant reduction in the tail current (Itail) of the delayed rectifier K+ current (IK).[1]
QTc Interval Prolongation Anesthetized Dogs0.35 µg/kg (IV)Increased from 9.5 ± 0.3 to 10.4 ± 0.5 msec.[8]
Incidence of Torsades de Pointes (TdP) Anesthetized Rabbits26 µg/kg (IV)20%[7]
88 µg/kg (IV)40%[7]
260 µg/kg (IV)33%[7]

Table 2: Clinical Electrophysiology and Efficacy in Supraventricular Tachycardia (SVT)

ParameterPatient PopulationPlasma ConcentrationResultReference(s)
QT Interval Increase during Tachycardia 82 patients with AVRT or AVNRT50 nmol/L5% (p = 0.001)[7]
100 nmol/L10% (p = 0.001)[7]
Incidence of Bundle Branch Block during Tachycardia 20 nmol/L13%[7]
50 nmol/L25%[7]
100 nmol/L50%[7]
150 nmol/L33%[7]
Conversion Rate of Atrial Tachyarrhythmias 100 patients with atrial fibrillation/flutterTotal dose of 25 ± 4 mg over 6 hours32%[9]
Incidence of Torsades de Pointes (TdP) 100 patients with atrial fibrillation/flutterTotal dose of 25 ± 4 mg over 6 hours4%[9]
Corrected QT (QTc) Interval Increase 9 post-myocardial infarction patients with ventricular arrhythmias4.5 mg (12.8 µmol) IV over 10 minutesIncreased from 445 ± 18 ms (B15284909) to 548 ± 53 ms (p = 0.0015)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the early research of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To characterize the effects of this compound on the delayed rectifier potassium current (IK) in isolated cardiac myocytes.

Cell Preparation:

  • Ventricular myocytes were isolated from rabbit or guinea pig hearts by enzymatic digestion, typically using collagenase and protease.[1][4]

Recording Technique:

  • The whole-cell configuration of the patch-clamp technique was used to record membrane currents.[1][4][11][12]

  • Glass micropipettes with a resistance of 1-3 MΩ were filled with an internal solution and used to form a high-resistance (gigaohm) seal with the cell membrane.

  • The membrane patch was then ruptured by gentle suction to allow electrical access to the cell interior.

Solutions:

  • Internal (Pipette) Solution (Typical): Contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP, adjusted to pH 7.2 with KOH.

  • External (Bath) Solution (Typical): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

Voltage-Clamp Protocol:

  • A common protocol to elicit and measure IK involved a holding potential of -40 mV or -50 mV.[1][4]

  • Depolarizing voltage steps of varying durations (e.g., 2 seconds) and potentials (e.g., to +20 mV) were applied to activate the channels.[4]

  • The tail current upon repolarization to a more negative potential (e.g., -40 mV) was often measured to assess the extent of channel block.

  • Use-dependency was investigated by applying trains of depolarizing pulses at different frequencies.[4][5]

Patch_Clamp_Workflow Cell_Isolation Myocyte Isolation (Enzymatic Digestion) Giga_Seal Gigaohm Seal Formation Cell_Isolation->Giga_Seal Pipette_Preparation Pipette Fabrication & Filling (Internal Solution) Pipette_Preparation->Giga_Seal Whole_Cell Whole-Cell Configuration (Membrane Rupture) Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol (Depolarizing Pulses) Whole_Cell->Voltage_Clamp Current_Recording Record Membrane Currents Voltage_Clamp->Current_Recording Drug_Application Apply this compound Current_Recording->Drug_Application before/after Data_Analysis Analyze Current Blockade (e.g., IC50 determination) Current_Recording->Data_Analysis Drug_Application->Current_Recording

Figure 2: General workflow for whole-cell patch-clamp experiments.
In Vivo Proarrhythmia Assessment: Anesthetized Rabbit Model

Objective: To assess the proarrhythmic potential of this compound, specifically its ability to induce Torsades de Pointes (TdP).[7][13]

Animal Preparation:

  • Rabbits were anesthetized, commonly with a combination of agents such as chloralose (B1664795) or isoflurane.[7][14]

  • The animals were ventilated, and physiological parameters such as blood pressure and ECG were continuously monitored.

  • To increase susceptibility to TdP, animals were often pre-treated with an alpha-1 adrenoceptor agonist like methoxamine (B1676408) to induce bradycardia and enhance arrhythmogenic substrate.[13][15] In some models, atrioventricular block was created to induce bradycardia.[14]

Drug Administration and Dosing:

  • This compound was administered intravenously (IV) as a bolus or infusion at escalating doses.[7]

  • A typical dosing regimen involved administering doses such as 26, 88, and 260 µg/kg over 5 minutes with a 20-minute interval between doses.[7]

Data Acquisition and Analysis:

  • A continuous 12-lead ECG was recorded to monitor heart rate, QT interval, and the occurrence of arrhythmias.

  • The QT interval was corrected for heart rate (QTc) using a species-appropriate formula.

  • The incidence and duration of ventricular arrhythmias, including ventricular tachycardia and TdP, were quantified.

Rabbit_Model_Workflow Anesthesia Anesthetize Rabbit Instrumentation Surgical Instrumentation (ECG, BP monitoring) Anesthesia->Instrumentation Sensitization Induce Proarrhythmic Substrate (e.g., Methoxamine or AV Block) Instrumentation->Sensitization Baseline Record Baseline ECG Sensitization->Baseline Drug_Infusion Administer this compound (IV) Baseline->Drug_Infusion ECG_Monitoring Continuous ECG Monitoring Drug_Infusion->ECG_Monitoring Arrhythmia_Analysis Analyze for QT Prolongation and Torsades de Pointes ECG_Monitoring->Arrhythmia_Analysis

Figure 3: Workflow for the anesthetized rabbit model of Torsades de Pointes.

Synthesis and Structure-Activity Relationship (SAR)

Detailed information regarding the specific synthetic pathway for this compound and comprehensive structure-activity relationship (SAR) studies are not extensively available in the public scientific literature. This is common for compounds developed within the pharmaceutical industry where such information is often proprietary.

However, based on the chemical structure of this compound, (S)-4-[3-[ethyl[3-(propylsulfinyl)propyl]amino]-2-hydroxypropoxy]benzonitrile, and general knowledge of medicinal chemistry for Class III antiarrhythmics, some inferences can be made. The synthesis would likely involve the coupling of a substituted phenol (B47542) with an epoxide, followed by the introduction of the side chain containing the secondary amine and sulfoxide (B87167) moieties. The stereochemistry of the hydroxyl group is crucial for its activity.

SAR studies for hERG blockers generally focus on optimizing the balance between potency and selectivity while minimizing proarrhythmic risk. Key structural features that are often manipulated include the nature and length of the side chain, the type and position of substituents on the aromatic ring, and the basicity of the amine group. The goal is to identify compounds with a favorable pharmacokinetic and pharmacodynamic profile.

Conclusion

The early research and discovery of this compound provided valuable insights into the therapeutic potential and inherent risks of selective IKr blockade. The preclinical and clinical studies systematically characterized its electrophysiological effects, demonstrating a clear mechanism of action and dose-dependent prolongation of cardiac repolarization. While showing promise for the treatment of supraventricular arrhythmias, the proarrhythmic risk of Torsades de Pointes, a consequence of its potent hERG channel inhibition, ultimately limited its clinical development. The in-depth technical understanding gained from the study of this compound and similar agents has been instrumental in shaping the current strategies for the safety assessment of new chemical entities and the ongoing search for safer and more effective antiarrhythmic drugs.

References

Almokalant's Impact on Cardiac Repolarization and Refractoriness: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant (B1665250) is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This targeted action leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues. Understanding the precise electrophysiological effects of this compound is paramount for its potential therapeutic applications and for assessing its proarrhythmic risk. This guide provides a comprehensive technical overview of this compound's impact on cardiac repolarization and refractoriness, detailing its quantitative effects, the experimental protocols used for their assessment, and the underlying signaling pathways.

Quantitative Effects of this compound on Cardiac Electrophysiology

The primary electrophysiological effect of this compound is the dose-dependent prolongation of cardiac repolarization. This is reflected in various parameters measured in both preclinical and clinical studies.

IKr (hERG) Channel Blockade

This compound exhibits high affinity and specificity for the IKr channel, which is encoded by the human Ether-à-go-go-Related Gene (hERG). The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

SpeciesTissue/Cell TypeIC50 (mol/L)Reference
RabbitVentricular Myocytes5 x 10-8[1]
Action Potential Duration (APD) and QT Interval Prolongation

By blocking IKr, this compound delays the repolarization phase of the cardiac action potential, leading to a measurable increase in APD and a corresponding prolongation of the QT interval on the electrocardiogram (ECG).

Table 2: Effect of this compound on Monophasic Action Potential Duration (MAPD) in Humans

This compound Plasma Concentration (nM)Heart Rate (beats/min)% Increase in MAPD90Reference
~11610020%[2]
~11612019%[2]

Table 3: Effect of this compound on QT Interval in Humans

This compound Plasma Concentration (nM)Pacing SiteHeart Rate (beats/min)% Increase in QT IntervalReference
~124Atrial10024%[2]
~124Atrial12030%[2]
~118Right Ventricular Apex10017%[2]
~118Right Ventricular Apex12013%[2]
~118Right Ventricular Outflow Tract1206%[2]

Table 4: Effect of Intravenous this compound on Corrected QT (QTc) Interval in Patients with Atrial Tachyarrhythmias

ParameterBaseline (mean ± SD)After 30 minutes of this compound Infusion (mean ± SD)p-valueReference
QTc (ms)425 ± 30487 ± 44< 0.001[3]
Effective Refractory Period (ERP) Prolongation

The prolongation of the APD by this compound directly leads to an increase in the ERP, the period during which a cardiac cell is unable to respond to a new stimulus. This is a key mechanism for its antiarrhythmic effect.

Table 5: Effect of this compound on Effective Refractory Period (ERP) in Humans

This compound Plasma Concentration (nM)TissueHeart Rate (beats/min)% Increase in ERPp-valueReference
~119Atria10018%0.005[2]
~118Right Ventricle (apical)100 & 12016%< 0.00005[2]
~118Right Ventricle (outflow tract)10011%0.0001[2]
~118Right Ventricle (outflow tract)12011%0.0006[2]

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Whole-Cell Patch Clamp for IKr Measurement

This technique is the gold standard for studying ion channel currents.

Objective: To measure the inhibitory effect of this compound on the IKr (hERG) current.

Cell Preparation:

  • Use isolated cardiac myocytes (e.g., from rabbit ventricle) or a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).

  • Prepare a single-cell suspension.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[4]

  • Internal (Pipette) Solution (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.[4]

Voltage-Clamp Protocol:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the IKr channels.

  • Repolarize the membrane to -50 mV to elicit a tail current, which is a measure of the IKr.

  • Record baseline currents and then perfuse the cell with increasing concentrations of this compound, repeating the voltage-clamp protocol at each concentration to determine the dose-dependent block.

Data Analysis:

  • Measure the peak tail current amplitude at each this compound concentration.

  • Normalize the current to the baseline (drug-free) condition.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Monophasic Action Potential (MAP) Recording

MAP recording is used to measure the duration of the action potential in intact cardiac tissue.

Objective: To assess the effect of this compound on the action potential duration at 90% repolarization (MAPD90).

Experimental Setup:

  • In human studies, a MAP catheter is typically introduced into the right ventricle via a peripheral vein.

  • In animal studies, MAP recordings can be obtained from the endocardial or epicardial surface of the heart.

Protocol:

  • Position the MAP catheter to ensure stable contact with the endocardium.

  • Pace the heart at a constant cycle length (e.g., corresponding to 100 or 120 beats/min).

  • Record baseline MAPs.

  • Administer this compound (e.g., via intravenous infusion) to achieve target plasma concentrations.

  • Continue pacing and record MAPs at steady-state drug levels.

Data Analysis:

  • Measure the MAPD90 from the MAP recordings.

  • Compare the MAPD90 values before and after this compound administration to calculate the percentage of prolongation.

Effective Refractory Period (ERP) Measurement

ERP is determined by programmed electrical stimulation.

Objective: To measure the effect of this compound on the atrial and ventricular ERP.

Protocol:

  • Introduce a pacing catheter into the cardiac chamber of interest (atrium or ventricle).

  • Deliver a train of 8 stimuli (S1) at a fixed cycle length to achieve a steady state.

  • Introduce a premature stimulus (S2) after the last S1 beat.

  • Gradually decrease the S1-S2 coupling interval until the S2 stimulus fails to elicit a propagated action potential.

  • The longest S1-S2 interval that fails to capture the myocardium is defined as the ERP.

  • Measure ERP at baseline and after the administration of this compound.

Signaling Pathways and Visualizations

This compound's Mechanism of Action

This compound's primary mechanism is the direct blockade of the IKr (hERG) potassium channel. This channel is a key component in the repolarization phase of the cardiac action potential.

cluster_membrane Cardiomyocyte Membrane IKr IKr (hERG) Channel K_ion_out K+ Efflux IKr->K_ion_out Allows Repolarization Phase 3 Repolarization IKr->Repolarization This compound This compound This compound->IKr Blocks K_ion_out->Repolarization Drives K_ion_in Intracellular K+ K_ion_in->IKr APD Action Potential Duration (APD) Repolarization->APD Determines ERP Effective Refractory Period (ERP) APD->ERP Lengthens

Caption: this compound blocks the IKr channel, inhibiting K+ efflux and prolonging repolarization.

Regulatory Pathways of the IKr (hERG) Channel

The function of the IKr channel is modulated by intracellular signaling cascades, primarily through protein kinase A (PKA) and protein kinase C (PKC).

cluster_receptors Receptor Activation cluster_signaling Intracellular Signaling Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates Alpha_AR α-Adrenergic Receptor PLC Phospholipase C Alpha_AR->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates IKr IKr (hERG) Channel PKA->IKr Phosphorylates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->IKr Phosphorylates IKr_activity IKr Current Modulation IKr->IKr_activity

Caption: PKA and PKC signaling pathways regulate the activity of the IKr (hERG) channel.

Experimental Workflow for Assessing this compound's Effects

A typical experimental workflow for characterizing the electrophysiological effects of a compound like this compound involves a series of in vitro and in vivo studies.

cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment PatchClamp Whole-Cell Patch Clamp (hERG-expressing cells or myocytes) IC50 Determine IC50 for IKr Block PatchClamp->IC50 MAP_tissue Monophasic Action Potential Recording (Isolated cardiac tissue) IC50->MAP_tissue APD_effect Measure APD Prolongation MAP_tissue->APD_effect MAP_animal MAP/ECG Recording (Animal models) APD_effect->MAP_animal ERP_animal ERP Measurement (Animal models) MAP_animal->ERP_animal Human_studies Clinical Electrophysiology Study (Humans) ERP_animal->Human_studies QT_ERP_human Measure QT and ERP Prolongation Human_studies->QT_ERP_human

Caption: Workflow for characterizing the electrophysiological effects of this compound.

Conclusion

This compound is a selective IKr blocker that potently prolongs cardiac repolarization and refractoriness. Its effects are well-characterized through a variety of electrophysiological techniques, providing a clear understanding of its mechanism of action. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on antiarrhythmic therapies and cardiac safety pharmacology. A thorough understanding of this compound's electrophysiological profile is essential for harnessing its therapeutic potential while mitigating the risks associated with QT prolongation.

References

Methodological & Application

Application Notes and Protocols for Inducing Long QT Syndrome with Almokalant in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired Long QT Syndrome (LQTS) is a significant concern in drug development, as it can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP). Almokalant (B1665250), a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), is a valuable pharmacological tool for inducing LQTS in preclinical animal models. The IKr current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, is crucial for cardiac repolarization.[1][2] Blockade of this channel by drugs like this compound prolongs the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[1][2]

These application notes provide detailed protocols for utilizing this compound to induce LQTS in various animal models, including rabbits, guinea pigs, and dogs. The information is intended to guide researchers in establishing robust and reproducible models for studying the mechanisms of drug-induced arrhythmias and for evaluating the proarrhythmic potential of new chemical entities.

Mechanism of Action: this compound and hERG Channel Blockade

This compound exerts its proarrhythmic effects by binding to the pore-forming alpha subunit of the hERG potassium channel.[1] This binding obstructs the flow of potassium ions out of the cardiac myocyte during phase 3 of the action potential. The reduced outward potassium current delays repolarization, leading to a prolongation of the action potential duration and the QT interval. This creates an electrophysiological substrate that is susceptible to early afterdepolarizations (EADs), which can trigger TdP.[3]

cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect hERG hERG (IKr) Channel (Open State) K_ion_out K+ Efflux (Repolarization) hERG->K_ion_out Allows IKr_block IKr Blockade hERG->IKr_block Blockade by this compound Almokalant_ext This compound (Extracellular) Almokalant_ext->hERG Binds to pore domain K_ion_in K+ K_ion_in->hERG APD_prolong Action Potential Duration Prolongation IKr_block->APD_prolong QT_prolong QT Interval Prolongation (LQTS) APD_prolong->QT_prolong EADs Early Afterdepolarizations (EADs) APD_prolong->EADs TdP Torsades de Pointes (TdP) EADs->TdP

Mechanism of this compound-induced Long QT Syndrome.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in various animal models.

Table 1: Effect of this compound on QT and QTc Interval in Anesthetized Rabbits

This compound Dose (µg/kg, i.v.)QT Interval Prolongation (%)QTc Interval Prolongation (%)Incidence of TdP (%)
26Significant increaseSignificant increase20
88Further significant increaseFurther significant increase40
260Marked increaseMarked increase33

Data synthesized from studies in anesthetized rabbits with α1-adrenoceptor stimulation.[4] Intravenous infusion was administered over 5 minutes.[4]

Table 2: Effect of this compound on Action Potential Duration (APD) in Guinea Pig Ventricular Myocytes

This compound Concentration (µM)APD90 Prolongation (%)
0.01~15%
0.1~40%
1~75%

Data are estimations based on typical IKr blocking effects in guinea pig myocytes. Precise values can vary based on experimental conditions.

Table 3: Comparative Proarrhythmic Doses of this compound in Different Animal Models

Animal ModelRoute of AdministrationEffective Proarrhythmic Dose RangeNotes
Rabbit (anesthetized)Intravenous26 - 260 µg/kgOften co-administered with an α1-adrenoceptor agonist to increase sensitivity.[4]
Dog (conscious)Intravenous Infusion0.25 µmol/kg over 3 hoursDemonstrates a clear concentration-dependent increase in QTc.[5]
Guinea Pig (isolated heart)Perfusate10 - 100 nMUseful for studying direct cardiac effects without systemic influences.

Experimental Protocols

Protocol 1: Induction of Torsades de Pointes in Anesthetized Rabbits

This protocol describes an in vivo method to induce TdP using this compound in anesthetized rabbits, a commonly used model for assessing proarrhythmic risk.[4]

Materials:

  • New Zealand White rabbits (2.5-3.5 kg)

  • Anesthetic (e.g., α-chloralose)

  • α1-adrenoceptor agonist (e.g., phenylephrine)

  • This compound solution

  • ECG recording system

  • Intravenous catheters

  • Ventilator

Procedure:

  • Animal Preparation: Anesthetize the rabbit and place it on a heating pad to maintain body temperature. Insert intravenous catheters for drug administration and fluid maintenance. Intubate the animal and provide mechanical ventilation.

  • ECG Recording: Attach ECG leads to record a stable baseline cardiac rhythm.

  • α1-Adrenoceptor Stimulation: Begin a continuous intravenous infusion of an α1-adrenoceptor agonist to sensitize the heart to proarrhythmic effects.

  • This compound Administration: Once a stable heart rate and blood pressure are achieved, administer this compound via intravenous infusion over 5 minutes at the desired dose (e.g., 26, 88, or 260 µg/kg).[4]

  • Monitoring: Continuously monitor the ECG for QT prolongation, changes in T-wave morphology, and the development of arrhythmias, including ventricular premature beats, ventricular tachycardia, and TdP.

  • Data Analysis: Measure the QT interval and correct for heart rate (QTc) at baseline and at various time points after this compound administration. Quantify the incidence and duration of arrhythmic events.

start Start prep Animal Preparation (Anesthesia, Catheterization, Ventilation) start->prep ecg_base Baseline ECG Recording prep->ecg_base alpha1 α1-Agonist Infusion ecg_base->alpha1 This compound This compound Infusion alpha1->this compound monitor Continuous ECG Monitoring This compound->monitor analysis Data Analysis (QTc, Arrhythmia Incidence) monitor->analysis end End analysis->end

Workflow for in vivo induction of TdP in rabbits.
Protocol 2: Langendorff-Perfused Rabbit Heart Model

This ex vivo protocol allows for the study of this compound's direct effects on the heart, isolated from systemic neural and hormonal influences.[6][7][8]

Materials:

  • New Zealand White rabbit heart

  • Langendorff apparatus

  • Krebs-Henseleit solution

  • This compound solution

  • Monophasic action potential (MAP) or ECG recording electrodes

  • Pacing electrode

Procedure:

  • Heart Isolation: Anesthetize the rabbit and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (typically 37°C).

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a regular intrinsic rhythm is established.

  • Baseline Recordings: Record baseline ECG and/or MAPs. If desired, the heart can be paced at a constant cycle length.

  • This compound Perfusion: Introduce this compound into the perfusate at the desired concentration (e.g., 10-100 nM).

  • Data Acquisition: Continuously record electrophysiological parameters during this compound perfusion, monitoring for changes in APD, QT interval, and the occurrence of arrhythmias.

  • Washout: Perfuse the heart with drug-free solution to assess the reversibility of the effects.

start Start isolate Heart Isolation and Cannulation start->isolate stabilize Stabilization on Langendorff Apparatus isolate->stabilize baseline Baseline ECG/MAP Recording stabilize->baseline perfuse This compound Perfusion baseline->perfuse acquire Data Acquisition perfuse->acquire washout Washout acquire->washout end End washout->end

Experimental workflow for the Langendorff-perfused heart model.

Conclusion

This compound is a reliable and effective tool for inducing LQTS in a variety of animal models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and utilize these models in their studies. Careful consideration of the animal species, experimental conditions (in vivo vs. ex vivo), and this compound dosage is crucial for obtaining reproducible and clinically relevant results in the assessment of cardiac arrhythmia risk.

References

Application Notes and Protocols for IKr Current Measurement Using Almokalant

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the rapidly activating delayed rectifier potassium current (IKr) and its block by Almokalant (B1665250) using the patch-clamp technique. The human ether-à-go-go-related gene (hERG) encodes the alpha-subunit of the potassium ion channel that carries the IKr current, a critical component in cardiac action potential repolarization.[1][2] this compound is a potent blocker of the IKr current, often used as a reference compound in cardiac safety studies.[3][4][5] Understanding the interaction of compounds with the hERG channel is crucial for assessing the proarrhythmic risk of new chemical entities.[2][6][7]

Overview of this compound's Mechanism of Action

This compound exhibits a concentration-dependent, use-dependent, and voltage-dependent block of the IKr current.[3][4] It primarily acts as an open-channel blocker, meaning it binds to the channel pore when it is in the open conformation.[3][4][8] This results in a characteristic "trapping" of the drug within the channel when it closes, leading to a slow recovery from block at negative membrane potentials.[3] Some studies have also noted that this compound can shift the voltage dependence of IKr activation in the hyperpolarizing direction.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's block on IKr/hERG currents.

Table 1: this compound IC50 Values for IKr/hERG Block

Cell TypeTemperatureIC50Reference
Rabbit Ventricular MyocytesNot Specified50 nM[3]
HEK293 cells expressing hERG35 - 37°C~121-151 nM[5]
Xenopus Oocytes expressing hERGNot SpecifiedNot explicitly stated, but block observed at nanomolar concentrations.[4]

Table 2: Kinetic Parameters of this compound Block

ParameterConditionValueReference
Onset of Block (Time Constant)0 mV1.07 seconds[3]
Recovery from Block (Time Constant)-50 mV~10 seconds[3]
Recovery from Block-75 mVPractically absent[3]
Hill Coefficient+20 mV for 2s1.76[3]

Experimental Protocols

This section details the recommended materials and methods for measuring IKr currents and their inhibition by this compound using the whole-cell patch-clamp technique.

Cell Culture
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are recommended.[6][9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin-streptomycin, and a selection antibiotic (e.g., Geneticin at 0.4 mg/ml).[10]

  • Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are plated on glass coverslips and allowed to reach 50-70% confluency.

Solutions
  • Internal (Pipette) Solution (in mM):

    • KCl: 130

    • MgCl2: 1

    • EGTA: 5

    • HEPES: 10

    • Mg-ATP: 5

    • Adjust pH to 7.2 with KOH.

  • External (Bath) Solution (in mM):

    • NaCl: 137

    • KCl: 4

    • CaCl2: 1.8

    • MgCl2: 1

    • HEPES: 10

    • Glucose: 10

    • Adjust pH to 7.4 with NaOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Patch-Clamp Electrophysiology
  • Configuration: Whole-cell patch-clamp.[9][11]

  • Temperature: Experiments should be performed at a physiological temperature of 35-37°C, as the kinetics of hERG channels are temperature-sensitive.[12]

  • Data Acquisition: Use a suitable patch-clamp amplifier and data acquisition system. Data should be filtered and sampled appropriately.

  • Quality Control:

    • Seal resistance should be >1 GΩ.[12]

    • Series resistance should be compensated (typically >70%) to minimize voltage errors.

    • Monitor cell health and current rundown throughout the experiment.

Voltage-Clamp Protocol

The following voltage protocol is designed to activate the IKr current and measure the characteristic tail current, which is then used to assess the blocking effect of this compound.

  • Holding Potential: Hold the cell at -80 mV.[1][4]

  • Depolarizing Pulse: Apply a depolarizing step to a voltage between +20 mV and +40 mV for a duration of 1 to 4 seconds. This step is designed to open the hERG channels.[3][4]

  • Repolarization Step: Repolarize the membrane to a potential between -50 mV and -70 mV. This step will elicit a large outward "tail" current as the channels recover from inactivation before closing (deactivating).[1][13]

  • Pulse Frequency: Apply the voltage protocol at a frequency of approximately 0.1 to 0.2 Hz to allow for recovery from inactivation between pulses.

The peak amplitude of the tail current is the primary measurement for quantifying the IKr current and its block by this compound.

Experimental Procedure
  • Obtain a stable whole-cell recording.

  • Perfuse the cell with the external solution and record baseline IKr currents using the voltage-clamp protocol described above for at least 5 minutes to ensure a stable recording.

  • Apply this compound at various concentrations by perfusing the cell with the drug-containing external solution.

  • Allow the drug effect to reach a steady state at each concentration before recording the blocked IKr current.

  • After application of the highest concentration, a washout step with the drug-free external solution can be performed to assess the reversibility of the block.

Data Analysis

  • Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.

  • Calculate the percentage of current inhibition for each concentration using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100

  • Plot the percentage of inhibition as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_patch Patch Clamp cluster_analysis Data Analysis Cell_Culture HEK293-hERG Cell Culture Plating Plate cells on coverslips Cell_Culture->Plating Whole_Cell Obtain Whole-Cell Configuration Plating->Whole_Cell Transfer to recording chamber Baseline Record Baseline IKr Whole_Cell->Baseline Drug_Application Apply this compound (Increasing Concentrations) Baseline->Drug_Application Washout Washout with Control Solution Drug_Application->Washout Measure_Current Measure Peak Tail Current Washout->Measure_Current Analyze recorded traces Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition IC50_Fit Fit to Hill Equation (Determine IC50) Calc_Inhibition->IC50_Fit

Caption: Experimental workflow for this compound patch clamp protocol.

Voltage_Protocol t0 0 t1 1-4s t2 Time v_hold -80 mV v_depol +20 to +40 mV v_repol -50 to -70 mV v_axis_label Membrane Potential p0 p1 p0->p1 Holding Potential p2 p1->p2 p3 p2->p3 Depolarizing Pulse p4 p3->p4 p5 p4->p5 Repolarization (Tail Current) p6 p5->p6 p7 p6->p7 Return to Holding

Caption: Voltage clamp protocol for IKr current measurement.

References

Application Notes and Protocols for Almokalant-Induced Early Afterdepolarizations in Rabbit Purkinje Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early afterdepolarizations (EADs) are abnormal depolarizations that occur during phase 2 or phase 3 of the cardiac action potential. They are a cellular mechanism underlying drug-induced QT prolongation and torsades de pointes (TdP), a life-threatening ventricular arrhythmia. Almokalant (B1665250), a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), is a well-established experimental tool for inducing EADs in vitro. Rabbit Purkinje fibers are a highly suitable model for studying these phenomena due to their electrophysiological similarities to the human cardiac conduction system and their pronounced sensitivity to IKr blockade.[1] This document provides a detailed protocol for inducing EADs in isolated rabbit Purkinje fibers using this compound, along with methods for data acquisition and analysis.

Principle and Mechanism

This compound selectively blocks the hERG (human Ether-à-go-go-Related Gene) channel, which is responsible for the IKr current. This current is crucial for the repolarization of the cardiac action potential. By inhibiting IKr, this compound prolongs the action potential duration (APD), particularly at slower heart rates.[2] This prolongation allows for the recovery and reactivation of L-type calcium channels (ICa,L) during the plateau phase of the action potential, leading to an inward calcium current that can trigger EADs. The rabbit Purkinje fibers have a lower repolarization reserve, making them particularly susceptible to EAD formation upon IKr blockade.[1]

Signaling Pathway of this compound-Induced EADs

This compound This compound IKr IKr Channel (hERG) This compound->IKr Blockade AP_Prolongation Action Potential Duration Prolongation IKr->AP_Prolongation Reduced repolarizing current L_type_Ca L-type Ca2+ Channel Reactivation AP_Prolongation->L_type_Ca Allows for recovery from inactivation EADs Early Afterdepolarizations (EADs) L_type_Ca->EADs Generates inward current

Caption: Signaling pathway of this compound-induced EADs.

Experimental Protocol

This protocol outlines the steps for isolating rabbit Purkinje fibers and inducing EADs with this compound for electrophysiological recording.

Materials and Reagents
  • Animals: New Zealand White rabbits (2-3 kg)

  • Solutions:

    • Tyrode's Solution (Normal): (in mM) 126 NaCl, 4.4 KCl, 1.0 MgCl₂, 1.0 CaCl₂, 11 Glucose, 24 HEPES. Adjust pH to 7.4 with NaOH.[1]

    • High Potassium Storage Solution: (in mM) 100 Potassium Glutamate, 10 Potassium Aspartate, 25 KCl, 10 KH₂PO₄, 2 MgSO₄, 20 Taurine, 5 Creatine, 0.5 EGTA, 20 Glucose, 5 HEPES, and 2% Bovine Serum Albumin (BSA).

    • Enzyme Solution: Nominally Ca²⁺-free Tyrode's solution containing collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent (e.g., DMSO or distilled water) and store at -20°C. Dilute to final concentrations in Tyrode's solution on the day of the experiment.

  • Equipment:

    • Langendorff perfusion system

    • Dissection microscope

    • Temperature-controlled tissue bath (36°C)[2]

    • Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl

    • Micromanipulators

    • Amplifier for intracellular recording

    • Data acquisition system

    • Field stimulator

Procedure

1. Isolation of Purkinje Fibers:

  • Anesthetize the rabbit according to approved institutional animal care and use committee protocols.

  • Rapidly excise the heart and mount it on a Langendorff apparatus.

  • Perfuse the heart with oxygenated (95% O₂ / 5% CO₂) normal Tyrode's solution to wash out the blood.

  • Switch the perfusion to a nominally Ca²⁺-free Tyrode's solution for 5-10 minutes to stop contractions.

  • Perfuse with the enzyme solution for 15-20 minutes to digest the extracellular matrix.

  • Transfer the heart to a dissection dish containing high potassium storage solution.

  • Under a dissection microscope, open the ventricles and carefully dissect free-running Purkinje fibers from the endocardial surface.

2. Electrophysiological Recording:

  • Transfer an isolated Purkinje fiber to a temperature-controlled tissue bath continuously superfused with oxygenated normal Tyrode's solution at 36°C.[2]

  • Allow the fiber to equilibrate for at least 60 minutes.

  • Using a micromanipulator, carefully impale a Purkinje fiber cell with a glass microelectrode.

  • Pace the preparation at a baseline frequency of 1 Hz using a field stimulator until a stable resting membrane potential and action potential waveform are achieved.

  • Record baseline action potentials.

3. Induction of EADs with this compound:

  • Reduce the stimulation frequency to a slower rate, such as 0.2 Hz or 0.5 Hz, as EADs are more readily induced at slower heart rates.[3]

  • Begin superfusion with Tyrode's solution containing the desired concentration of this compound. It is recommended to start with a low concentration (e.g., 10 nM) and increase in a stepwise manner. Based on studies with other IKr blockers like dofetilide, concentrations in the range of 10 nM to 100 nM are likely to be effective in inducing EADs in this preparation.[3]

  • Allow the preparation to equilibrate at each concentration for 15-20 minutes before recording.

  • Record action potentials and observe for the development of EADs, which will appear as oscillations during the plateau or repolarization phase of the action potential.

  • Wash out the drug with normal Tyrode's solution to observe the reversal of the effects.

Experimental Workflow

cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Isolate Isolate Rabbit Purkinje Fiber Mount Mount in Tissue Bath Isolate->Mount Equilibrate Equilibrate (1 Hz) Mount->Equilibrate Baseline Record Baseline APs (1 Hz) Equilibrate->Baseline SlowPace Switch to Slow Pacing (e.g., 0.2 Hz) Baseline->SlowPace This compound Superfuse with This compound SlowPace->this compound RecordEADs Record APs and Observe for EADs This compound->RecordEADs Washout Washout RecordEADs->Washout MeasureAPD Measure APD50 & APD90 RecordEADs->MeasureAPD CharacterizeEADs Characterize EADs (Amplitude, Frequency) RecordEADs->CharacterizeEADs Washout->MeasureAPD Compare Compare with Baseline MeasureAPD->Compare CharacterizeEADs->Compare

Caption: Experimental workflow for this compound-induced EADs.

Data Presentation

The following tables provide an illustrative summary of the expected quantitative effects of this compound on rabbit Purkinje fiber action potentials. The values are representative of the dose-dependent effects of a potent IKr blocker and are intended for guidance. Actual results may vary depending on experimental conditions.

Table 1: Effect of this compound on Action Potential Duration (APD) at a Pacing Frequency of 0.5 Hz

This compound Conc. (nM)APD50 (ms, mean ± SEM)% Change from BaselineAPD90 (ms, mean ± SEM)% Change from Baseline
0 (Baseline)250 ± 150%350 ± 200%
10300 ± 18+20%455 ± 25+30%
30375 ± 22+50%630 ± 35+80%
100500 ± 30+100%875 ± 50+150%

Table 2: Characteristics of this compound-Induced Early Afterdepolarizations (EADs) at a Pacing Frequency of 0.2 Hz

This compound Conc. (nM)Incidence of EADs (%)EAD Amplitude (mV, mean ± SEM)Number of EADs per Action Potential
0 (Baseline)0%N/A0
1025%5 ± 1.51-2
3075%12 ± 2.82-4
100100%25 ± 4.5>4 or Triggered Activity

Conclusion

The protocol described provides a robust method for inducing and studying this compound-induced EADs in rabbit Purkinje fibers. This in vitro model is a valuable tool for investigating the mechanisms of drug-induced arrhythmogenesis and for the preclinical safety assessment of new chemical entities. Careful control of experimental parameters, particularly stimulation frequency and drug concentration, is critical for obtaining reproducible results. The provided data tables and diagrams serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Utilizing Almokalant in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a critical in vitro model for cardiovascular research, disease modeling, and safety pharmacology. Their human origin and ability to display cardiac-like electrophysiological properties make them an invaluable tool for assessing the proarrhythmic potential of novel drug candidates. Almokalant is a potent and selective blocker of the rapid delayed rectifier potassium current (IKr), which is mediated by the human Ether-à-go-go-Related Gene (hERG) channel. Inhibition of IKr is a primary mechanism underlying drug-induced QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP). These application notes provide detailed protocols for utilizing this compound in hiPSC-CMs to study IKr block-mediated effects on cardiac electrophysiology.

Mechanism of Action

This compound selectively binds to the pore of the hERG potassium channel, obstructing the outward flow of potassium ions during the repolarization phase of the cardiac action potential. This inhibition of IKr leads to a delay in repolarization, manifesting as a prolongation of the action potential duration (APD) and, on a multi-cellular level, the field potential duration (FPD).[1][2] This APD prolongation can increase the risk of early afterdepolarizations (EADs), which are abnormal depolarizations during phase 2 or 3 of the action potential and are a known trigger for TdP.[1][2] The immature phenotype of hiPSC-CMs, often characterized by a lower density of the inward rectifier potassium current (IK1), can make them particularly sensitive to IKr blockade, potentially increasing their susceptibility to EAD formation.

Data Presentation

The following tables summarize the expected quantitative effects of a potent IKr blocker, such as this compound, on the electrophysiological parameters of hiPSC-CMs. The data presented here is a composite representation based on studies with potent IKr blockers like dofetilide (B1670870) and E-4031, which exhibit a similar mechanism of action to this compound. Actual values for this compound may vary depending on the specific hiPSC-CM line, cell maturity, and experimental conditions.

Table 1: Concentration-Dependent Effects of a Potent IKr Blocker on Action Potential Duration (APD) in hiPSC-CMs (Patch-Clamp)

Concentration (nM)APD90 Prolongation (%)Incidence of EADs (%)
0.110 - 250 - 10
130 - 6015 - 40
1070 - 12050 - 80
100> 150> 90

Data compiled from representative studies on potent IKr blockers.

Table 2: Concentration-Dependent Effects of a Potent IKr Blocker on Field Potential Duration (FPD) in hiPSC-CMs (MEA)

Concentration (nM)Corrected FPD (FPDc) Prolongation (%)Incidence of Arrhythmic Events (%)
115 - 305 - 20
1040 - 7530 - 60
10080 - 15070 - 100

Data compiled from representative studies on potent IKr blockers.

Table 3: Effects of a Potent IKr Blocker on Calcium Transients in hiPSC-CMs (Calcium Imaging)

Concentration (nM)Calcium Transient Duration (CTD90) Prolongation (%)Incidence of Spontaneous Ca2+ Release Events (%)
1020 - 4010 - 30
10050 - 9040 - 70

Data compiled from representative studies on potent IKr blockers.

Mandatory Visualizations

Signaling_Pathway This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks IKr IKr Current (Repolarizing K+ Efflux) This compound->IKr Inhibits hERG->IKr Conducts Repolarization Membrane Repolarization IKr->Repolarization Drives APD Action Potential Duration (APD) IKr->APD Prolongs (Indirectly) Repolarization->APD Shortens Ca_Influx L-type Ca2+ Channel Reactivation APD->Ca_Influx Allows for EADs Early Afterdepolarizations (EADs) Ca_Influx->EADs Initiates Arrhythmia Pro-arrhythmic Risk (Torsades de Pointes) EADs->Arrhythmia Leads to

Caption: Signaling pathway of this compound-induced proarrhythmia in hiPSC-CMs.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimentation cluster_analysis Data Analysis Thaw Thaw hiPSC-CMs Plate Plate on appropriate substrate (e.g., MEA plate, glass coverslip) Thaw->Plate Culture Culture to form a confluent, beating monolayer Plate->Culture Baseline Record Baseline Activity (MEA, Patch-Clamp, or Calcium Imaging) Culture->Baseline Almokalant_add Add this compound (Concentration-response) Baseline->Almokalant_add Incubate Incubate for defined period Almokalant_add->Incubate Record_post Record Post-drug Activity Incubate->Record_post Extract Extract Electrophysiological Parameters (APD, FPD, CTD) Record_post->Extract Quantify Quantify Pro-arrhythmic Events (EADs, irregular beating) Extract->Quantify Analyze Statistical Analysis and Concentration-Response Curves Quantify->Analyze

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

Microelectrode Array (MEA) Assay for Field Potential Duration (FPD) Analysis

This protocol is designed to assess the effect of this compound on the extracellular field potential of a spontaneously beating monolayer of hiPSC-CMs.

Materials:

  • hiPSC-CMs (e.g., iCell Cardiomyocytes², Cor.4U)

  • MEA plates (e.g., Axion Maestro MEA plates)

  • Fibronectin or other appropriate coating matrix

  • Cell culture medium recommended by the hiPSC-CM provider

  • This compound stock solution (in DMSO or other suitable solvent)

  • MEA system (e.g., Axion Maestro)

Procedure:

  • Plate Coating: Coat MEA plates with fibronectin according to the manufacturer's instructions.

  • Cell Plating: Thaw hiPSC-CMs and plate them onto the coated MEA plates at a density that allows for the formation of a confluent, spontaneously beating monolayer within 5-7 days.

  • Cell Culture: Maintain the cells in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.

  • Baseline Recording: On the day of the experiment, place the MEA plate on the pre-warmed (37°C) MEA system. Allow the plate to equilibrate for at least 20 minutes. Record baseline field potentials for 2-5 minutes.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Add the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Post-Dosing Recording: After a 20-30 minute incubation period with this compound, record the field potentials again for 2-5 minutes.

  • Data Analysis:

    • Use the MEA software's analysis tools to detect beats and measure the FPD.

    • Correct the FPD for the beat rate using Fridericia's correction formula (FPDc = FPD / (Beat Period)^(1/3)).

    • Calculate the percentage change in FPDc from baseline for each concentration.

    • Visually inspect the recordings for arrhythmic events such as EAD-like activity (appearing as small depolarizations during the repolarization phase), irregular beating, and fibrillation-like signals.

    • Plot the concentration-response curve for FPDc prolongation.

Patch-Clamp Electrophysiology for Action Potential Duration (APD) and IKr Current Measurement

This protocol allows for the detailed analysis of this compound's effect on the action potential of single hiPSC-CMs and the direct measurement of IKr block.

Materials:

  • hiPSC-CMs plated on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH)

  • This compound solutions of desired concentrations

Procedure for Action Potential Recording (Current-Clamp):

  • Cell Preparation: Place a coverslip with hiPSC-CMs in the recording chamber on the microscope and perfuse with external solution at 37°C.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Giga-seal Formation: Approach a single, spontaneously beating or quiescent hiPSC-CM with the patch pipette and apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Switch to current-clamp mode. If the cell is not spontaneously active, elicit action potentials using brief current injections at a steady frequency (e.g., 1 Hz). Record baseline action potentials.

  • This compound Perfusion: Perfuse the cell with the external solution containing this compound at the desired concentration.

  • Post-Drug Recording: After the drug effect has reached a steady state (typically 3-5 minutes), record the action potentials again.

  • Data Analysis:

    • Measure the APD at 50% and 90% repolarization (APD50 and APD90).

    • Calculate the percentage prolongation of APD50 and APD90.

    • Observe for the occurrence of EADs.

Procedure for IKr Current Recording (Voltage-Clamp):

  • Follow steps 1-4 for action potential recording.

  • Voltage-Clamp Protocol: In voltage-clamp mode, hold the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the IKr channels, followed by a repolarizing step to -50 mV to record the IKr tail current.

  • Baseline IKr Recording: Record the baseline IKr tail current.

  • This compound Application: Perfuse the cell with this compound.

  • Post-Drug IKr Recording: Record the IKr tail current in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the IKr tail current before and after drug application.

    • Calculate the percentage of IKr block for each concentration.

    • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Calcium Imaging for Calcium Transient Analysis

This protocol assesses the secondary effects of IKr block-induced APD prolongation on intracellular calcium handling.

Materials:

  • hiPSC-CMs plated on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Tyrode's solution (similar to external patch-clamp solution)

  • Microscope equipped for fluorescence imaging with a high-speed camera

  • This compound solutions

Procedure:

  • Dye Loading: Incubate the hiPSC-CMs with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution) for 20-30 minutes at room temperature in the dark.

  • De-esterification: Wash the cells with Tyrode's solution and allow for de-esterification for at least 20 minutes.

  • Baseline Imaging: Place the dish/coverslip on the microscope stage (maintained at 37°C). If cells are not spontaneously beating at a regular rhythm, they can be field-stimulated. Record baseline calcium transients.

  • This compound Addition: Add this compound at the desired concentration to the imaging chamber.

  • Post-Drug Imaging: After a 15-20 minute incubation, record calcium transients again.

  • Data Analysis:

    • Analyze the recorded images to extract fluorescence intensity over time for individual cells or regions of interest.

    • Measure the calcium transient duration at 50% and 90% decay (CTD50 and CTD90).

    • Measure the amplitude and frequency of the calcium transients.

    • Quantify the occurrence of spontaneous calcium release events during the diastolic interval.

    • Calculate the percentage change in these parameters after this compound application.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the consequences of IKr block in hiPSC-CMs. The protocols outlined above provide a framework for a multi-parametric assessment of its effects, from the single-channel level to the behavior of a cellular syncytium. By carefully quantifying changes in action potential duration, field potential duration, and calcium handling, researchers can gain critical insights into the mechanisms of drug-induced proarrhythmia and leverage hiPSC-CMs for more predictive cardiac safety assessment.

References

Application Notes and Protocols: Almokalant Dose-Response in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant (B1665250) is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. Inhibition of the hERG channel can prolong the cardiac action potential, an effect sought after in Class III antiarrhythmic drugs. However, excessive blockage can lead to drug-induced long QT syndrome and potentially fatal arrhythmias like Torsades de Pointes. Therefore, characterizing the dose-response relationship of compounds like this compound on the hERG channel in various cellular systems is a crucial aspect of preclinical cardiac safety assessment.

These application notes provide a summary of the dose-response characteristics of this compound in different cell types and detailed protocols for conducting such electrophysiological assessments.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the hERG (or the homologous IKr) current in different cell lines. This allows for a direct comparison of this compound's potency across native and recombinant expression systems.

Cell LineTarget CurrentIC50 (nM)Reference
Rabbit Ventricular MyocytesIKr50[Carmeliet, 1993]
Chinese Hamster Ovary (CHO) Cells (hERG expressing)I hERG508[High-throughput screening of drug-binding dynamics to HERG improves early drug safety assessment]
Human Embryonic Kidney (HEK293) Cells (hERG expressing)I hERGNot explicitly found in the searched literatureN/A

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the blockade of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. This current plays a pivotal role in the repolarization phase (Phase 3) of the cardiac action potential. By blocking this channel, this compound delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).

This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks Repolarization Membrane Repolarization This compound->Repolarization Delays APD Action Potential Duration (APD) This compound->APD Prolongs ERP Effective Refractory Period (ERP) This compound->ERP Prolongs K_efflux K+ Efflux hERG->K_efflux Mediates K_efflux->Repolarization Drives Repolarization->APD Shortens Repolarization->ERP Shortens

This compound's mechanism of action on cardiac repolarization.

Experimental Protocols

Electrophysiological Recording in Rabbit Ventricular Myocytes

This protocol is adapted from the methodology described by Carmeliet (1993) for studying the use-dependent block of the delayed rectifier K+ current (IKr) by this compound.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolation Isolate Ventricular Myocytes (Enzymatic Digestion) Plating Plate Cells in Recording Chamber Isolation->Plating Patch Whole-Cell Patch Clamp (Two-Suction Pipette Method) Plating->Patch Protocol Apply Voltage-Clamp Protocol (e.g., 2-sec clamps to +20 mV) Patch->Protocol Drug_App Apply this compound at Varying Concentrations Protocol->Drug_App Record Record IKr Current Drug_App->Record Measure Measure Peak Tail Current Record->Measure Plot Plot Dose-Response Curve (% Inhibition vs. [this compound]) Measure->Plot Fit Fit with Hill Equation Plot->Fit Calculate Calculate IC50 Fit->Calculate

Workflow for determining this compound IC50 in rabbit myocytes.

Methodology:

  • Cell Isolation: Isolate single ventricular myocytes from rabbit hearts using a standard enzymatic digestion protocol.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Electrophysiology:

    • Perform whole-cell voltage-clamp recordings using the two-suction pipette method at 35-37°C.

    • Hold the membrane potential at -80 mV.

    • To elicit IKr, apply depolarizing voltage steps to +20 mV for 2 seconds.

    • Measure the tail current upon repolarization to -50 mV.

  • Drug Application:

    • Prepare stock solutions of this compound in distilled water.

    • Apply different concentrations of this compound to the external solution, allowing for steady-state block to be reached at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the IKr tail current in the absence (control) and presence of different concentrations of this compound.

    • Calculate the percentage of current inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the dose-response curve with the Hill equation to determine the IC50 value and the Hill coefficient.

hERG Current Measurement in CHO Cells

This protocol is a general procedure for assessing hERG channel inhibition in a recombinant expression system, such as Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

Experimental Workflow:

cluster_prep Cell Culture cluster_recording Automated Patch-Clamp cluster_analysis Data Analysis Culture Culture CHO-hERG Cells Harvest Harvest and Prepare Cell Suspension Culture->Harvest Load Load Cells and Solutions onto Patch-Clamp System Harvest->Load Seal Establish Whole-Cell Configuration Load->Seal Protocol Apply Voltage-Step Protocol Seal->Protocol Drug_App Cumulative Addition of this compound Protocol->Drug_App Record Record hERG Current Drug_App->Record Measure Measure Peak Tail Current Record->Measure Normalize Normalize to Vehicle Control Measure->Normalize Plot Generate Dose-Response Curve Normalize->Plot Calculate Determine IC50 Plot->Calculate

Workflow for automated patch-clamp analysis in CHO-hERG cells.

Methodology:

  • Cell Culture: Culture CHO cells stably expressing the hERG channel in appropriate media and conditions.

  • Solutions:

    • External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal Solution: (in mM) 120 KCl, 10 NaCl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

  • Electrophysiology (Automated Patch-Clamp):

    • Utilize an automated patch-clamp system for high-throughput analysis.

    • Establish whole-cell recordings according to the manufacturer's instructions.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.

  • Drug Application:

    • Perform cumulative additions of this compound at increasing concentrations.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Normalize the current inhibition to the vehicle control.

    • Construct a dose-response curve and fit with the Hill equation to calculate the IC50.

hERG Current Measurement in HEK293 Cells

While a specific IC50 for this compound in HEK293 cells was not identified in the literature reviewed, this general protocol can be used to determine its dose-response curve in this commonly used cell line.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Manual Patch-Clamp cluster_analysis Data Analysis Culture Culture HEK293-hERG Cells Transfection (or Transient Transfection) Culture->Transfection Harvest Prepare Cells for Recording Culture->Harvest Patch Form Giga-ohm Seal and Establish Whole-Cell Harvest->Patch Protocol Apply hERG Voltage Protocol Patch->Protocol Drug_App Perfuse this compound Solutions Protocol->Drug_App Record Record Ionic Currents Drug_App->Record Leak_Sub Leak Subtraction Record->Leak_Sub Measure Measure Tail Current Amplitude Leak_Sub->Measure Plot Construct Dose-Response Curve Measure->Plot Fit Hill Equation Fitting to Determine IC50 Plot->Fit

Manual patch-clamp workflow for HEK293-hERG cells.

Methodology:

  • Cell Culture: Use a stable HEK293 cell line expressing the hERG channel or transiently transfect HEK293 cells with a hERG-encoding plasmid.

  • Solutions:

    • External Solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal Solution: (in mM) 130 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.

  • Electrophysiology (Manual Patch-Clamp):

    • Perform conventional whole-cell patch-clamp recordings at room temperature or 35-37°C.

    • Hold cells at -80 mV.

    • Use a voltage pulse protocol suitable for hERG, for instance, a step to +20 mV for 2 seconds followed by a repolarization step to -50 mV.

  • Drug Application:

    • Perfuse the recording chamber with external solution containing different concentrations of this compound.

  • Data Analysis:

    • Perform leak subtraction from the recorded currents.

    • Measure the peak tail current amplitude at -50 mV.

    • Generate a dose-response curve and calculate the IC50 as described for the other cell types.

Conclusion

The provided data and protocols offer a comprehensive resource for researchers investigating the dose-response of this compound. The difference in IC50 values between native cardiac myocytes and recombinant cell lines highlights the importance of considering the cellular context when evaluating the potency of hERG channel blockers. The detailed experimental protocols provide a foundation for consistent and reproducible assessment of this compound and other compounds targeting the hERG channel.

Application Notes and Protocols for Monophasic Action Potential Recording with Almokalant Infusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for recording monophasic action potentials (MAPs) in the presence of Almokalant (B1665250), a selective Class III antiarrhythmic agent. This compound is a potent blocker of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration (APD).[1][2] Monophasic action potential recording is a valuable technique for assessing the electrophysiological effects of pharmacological agents like this compound on myocardial repolarization in both preclinical and clinical settings.[3] This document outlines the principles of MAP recording, detailed experimental protocols for in vivo studies, and the expected electrophysiological outcomes following this compound administration.

The primary application of this protocol is to investigate the effects of this compound on cardiac repolarization, specifically the prolongation of the monophasic action potential duration (MAPD). This serves as a key indicator for assessing the efficacy and potential proarrhythmic risk of Class III antiarrhythmic drugs.[4]

Principles of Monophasic Action Potential Recording

Monophasic action potential (MAP) recording is an extracellular technique that provides a high-fidelity representation of the transmembrane action potential's time course, particularly the repolarization phase.[5][6] Unlike standard electrocardiograms (ECG) which represent a global summation of cardiac electrical activity, MAP recordings offer localized information about cellular depolarization and repolarization from the endocardium or epicardium.[7]

The recording is typically achieved using a specialized contact electrode catheter.[5] When pressed against the myocardial tissue, the catheter tip creates a small area of localized injury or depolarization, allowing the electrode to record a potential difference that closely mirrors the intracellular action potential waveform.[8] The resulting MAP signal is characterized by a rapid upstroke, a plateau phase, and a repolarization phase, from which key parameters like the action potential duration at 90% repolarization (MAPD90) can be accurately measured.[7]

Experimental Protocols

This section details the methodology for in vivo monophasic action potential recording during a controlled infusion of this compound. The following protocol is synthesized from established methodologies in human studies.[9][10]

Subject Preparation and Catheterization
  • Subject Selection: The study population typically consists of healthy male volunteers.[9][10] All subjects should undergo a thorough medical examination, including a baseline ECG, to rule out any underlying cardiac abnormalities.

  • Catheter Placement:

    • Under local anesthesia, introduce a MAP recording catheter into a peripheral vein (e.g., femoral vein).

    • Advance the catheter under fluoroscopic guidance to the right ventricle.

    • Position the catheter tip against the endocardium of the right ventricular apex or the right ventricular outflow tract to ensure stable and high-quality MAP recordings.[7][9] A stable MAP signal is crucial for accurate measurements.[7]

  • Pacing: A combination MAP-pacing catheter can be utilized to control the heart rate and allow for precise measurements of both action potential duration and the effective refractory period at the same myocardial site.[6][7]

This compound Infusion and Data Acquisition
  • Baseline Recordings: Prior to this compound administration, acquire stable baseline MAP recordings and surface ECGs at a controlled heart rate (e.g., 100 and 120 beats per minute) induced by atrial or ventricular pacing.[10]

  • This compound Administration:

    • Administer this compound as a bolus followed by a maintenance infusion to achieve and maintain target plasma concentrations.[10]

    • Commonly studied target plasma concentrations are 20, 50, 100, and 150 nmol/L.[9][10]

  • Post-Infusion Recordings: At each target plasma concentration of this compound, repeat the MAP and ECG recordings under the same paced heart rates as the baseline.

  • Data Analysis:

    • Measure the MAP duration at 90% repolarization (MAPD90) from the MAP recordings. The beginning of the MAP is defined by the fastest rise time of the upstroke, and the amplitude is measured from the baseline to the plateau.[7]

    • Measure the QT interval from the surface ECG.

    • Analyze the data for statistically significant changes from baseline at each this compound concentration.

Expected Electrophysiological Effects of this compound

This compound, as a selective IKr blocker, is expected to prolong the action potential duration without significantly affecting other electrophysiological parameters such as conduction velocity.[11]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on MAPD90 and QT intervals based on published clinical data.

Plasma Concentration (nmol/L)Pacing Rate (beats/min)Mean % Increase in MAPD90 from BaselineStatistical Significance
≥ 50Various10-15%Significant[9]
116 (mean)10020%p < 0.00005[10]
116 (mean)12019%p < 0.00005[10]
Plasma Concentration (nmol/L)Pacing Site & Rate (beats/min)Mean % Increase in QT Interval from BaselineStatistical Significance
124 (mean)Atrial Pacing @ 10024%p < 0.00005[10]
124 (mean)Atrial Pacing @ 12030%p = 0.0006[10]
118 (mean)RV Apex Pacing @ 10017%p < 0.00005[10]
118 (mean)RV Apex Pacing @ 12013%p < 0.00005[10]
118 (mean)RVOT Pacing @ 1009%Not Significant[10]
118 (mean)RVOT Pacing @ 1206%p = 0.001[10]

Visualizations

Signaling Pathway of this compound

Almokalant_Signaling_Pathway cluster_cardiomyocyte Cardiac Myocyte Membrane This compound This compound IKr Delayed Rectifier Potassium Channel (IKr) This compound->IKr Blocks K_ion K+ Ions IKr->K_ion Efflux Repolarization Phase 3 Repolarization IKr->Repolarization Inhibition leads to slowing of K_ion->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Determines Prolongation Prolongation APD->Prolongation MAP_Recording_Workflow cluster_preparation Preparation cluster_recording Data Acquisition cluster_analysis Analysis Subject Subject Preparation (e.g., Healthy Volunteer) Catheter MAP Catheter Placement (Right Ventricle) Subject->Catheter Baseline Baseline MAP & ECG Recording (Paced) Catheter->Baseline Infusion This compound Infusion (Bolus + Maintenance) Baseline->Infusion PostInfusion Post-Infusion MAP & ECG Recording (Paced) Infusion->PostInfusion Measure Measure MAPD90 & QT Interval PostInfusion->Measure Compare Compare Post-Infusion to Baseline Data Measure->Compare Result Determine this compound Effect on Repolarization Compare->Result

References

Almokalant as a tool for validating cardiac safety assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiovascular safety is a critical aspect of drug development, with the potential for proarrhythmic events being a major concern. The human ether-à-go-go-related gene (hERG) potassium channel plays a crucial role in cardiac repolarization, and its blockade is a key initiating event for Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia. Therefore, robust and reliable in vitro assays are essential to assess the cardiac liability of new chemical entities early in the drug discovery process. Almokalant, a potent and selective blocker of the hERG (IKr) channel, serves as an invaluable positive control for validating these cardiac safety assays. Its well-characterized electrophysiological effects provide a benchmark for assessing the sensitivity and reliability of various experimental platforms.

This document provides detailed application notes and protocols for utilizing this compound as a positive control in two key cardiac safety assays: the patch-clamp electrophysiology assay for direct hERG channel assessment and the multi-electrode array (MEA) assay for evaluating effects on a functional network of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Mechanism of Action

This compound is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1] This current is critical for phase 3 repolarization of the cardiac action potential.[2] By blocking the hERG channel, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram.[3][4] This targeted and potent action makes it an ideal reference compound for ensuring the proper functioning of cardiac safety assays. This compound's interaction with the hERG channel is characterized by its preferential binding to the open and inactivated states of the channel.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound in various cardiac safety assays, providing a reference for expected outcomes.

Table 1: this compound Potency in hERG Electrophysiology Assays

Assay TypeCell LineTemperature (°C)IC50 (nM)Reference(s)
Manual Patch ClampHEK29335-3715.8 - 50[5][6]
Automated Patch ClampCHORoom Temperature~190 - 508[7]

Table 2: Electrophysiological Effects of this compound on Cardiomyocytes

ParameterPreparationConcentration (nM)EffectReference(s)
Action Potential Duration (APD90)Isolated Human Ventricular Muscle1000Marked Prolongation[3]
Monophasic Action Potential DurationHealthy Volunteers116~20% increase at 100 bpm[4]
Corrected QT (QTc) IntervalPost-Myocardial Infarction Patients4.5 mg (IV)Increase from 445 ms (B15284909) to 548 ms
Field Potential Duration (FPDc)hiPSC-CMs (MEA)100 - 1000Concentration-dependent prolongation

Experimental Protocols

Protocol 1: Manual and Automated Patch-Clamp Electrophysiology for hERG Current Assessment

This protocol outlines the use of this compound as a positive control to validate the assessment of compound effects on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture:

  • Culture hERG-expressing cells according to standard protocols.

  • Passage cells regularly to maintain optimal health and expression levels.

  • Plate cells onto appropriate coverslips or recording chambers 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Test Concentrations: Serially dilute the stock solution in the external solution to achieve the desired final concentrations (e.g., 1, 10, 30, 100, 300, 1000 nM). The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

  • Establish a stable gigaohm seal and obtain the whole-cell configuration.

  • Apply the CiPA-recommended voltage protocol for hERG assessment:

    • Holding potential: -80 mV.

    • Depolarizing step to +20 mV for 2 seconds.

    • Repolarizing step to -50 mV to elicit the tail current.

  • Record baseline hERG currents for at least 5 minutes to ensure stability.

4. Compound Application:

  • Perfuse the cells with the vehicle control (external solution with 0.1% DMSO) to establish a baseline.

  • Apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • After the highest concentration, perform a washout with the external solution to assess the reversibility of the block.

5. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.

  • Normalize the current amplitude to the baseline current.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

  • The expected IC50 for this compound should fall within the range reported in Table 1, thus validating the assay's sensitivity.

Protocol 2: Multi-electrode Array (MEA) Assay with hiPSC-Cardiomyocytes

This protocol describes the use of this compound as a positive control to validate an MEA-based assay for assessing the proarrhythmic potential of compounds on a network of hiPSC-CMs.

1. hiPSC-CM Culture:

  • Thaw and plate hiPSC-CMs on fibronectin-coated MEA plates according to the manufacturer's instructions.

  • Culture the cells for at least 10-14 days to allow for the formation of a spontaneously beating syncytium.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

2. MEA Recording Setup:

  • Place the MEA plate on the recording platform, which should be maintained at 37°C.

  • Allow the plate to equilibrate for at least 10-20 minutes before recording.

3. Baseline Recording:

  • Record the spontaneous field potentials from each electrode for a baseline period of at least 10-15 minutes.

  • Key parameters to measure include:

    • Beat rate

    • Field Potential Duration (FPD)

    • Spike amplitude

    • Presence of arrhythmic events (e.g., Early Afterdepolarizations - EADs)

4. Compound Application:

  • Prepare this compound solutions in the appropriate cell culture medium at various concentrations (e.g., 10, 30, 100, 300, 1000 nM).

  • Add the vehicle control to a subset of wells.

  • Add the this compound solutions to the respective wells in a cumulative or non-cumulative manner.

  • After each addition, allow for an equilibration period of 10-15 minutes before recording.

5. Post-Compound Recording:

  • Record the field potentials for at least 10-15 minutes at each concentration.

  • Monitor for changes in beat rate, FPD, and the emergence of arrhythmias.

6. Data Analysis:

  • Calculate the change in the corrected Field Potential Duration (FPDc) at each concentration relative to the baseline.

  • A concentration-dependent increase in FPDc is expected with this compound.

  • At higher concentrations, the appearance of EADs or other arrhythmic events validates the assay's ability to detect proarrhythmic signals.

  • Compare the observed effects with the expected outcomes to confirm the assay's performance.

Visualizations

Almokalant_Mechanism_of_Action cluster_cardiomyocyte Cardiac Myocyte cluster_drug_action Drug Action AP Action Potential hERG hERG (IKr) Channel AP->hERG Activates Repolarization Phase 3 Repolarization hERG->Repolarization Mediates Prolongation Prolongation APD Action Potential Duration (APD) Repolarization->APD Determines This compound This compound Block Blockade This compound->Block Block->hERG Block->Prolongation Leads to Prolongation->APD

Caption: Mechanism of action of this compound on the cardiac myocyte action potential.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture hERG-expressing Cell Culture Solution_Prep Prepare Internal & External Solutions Almokalant_Prep Prepare this compound Concentrations Whole_Cell Establish Whole-Cell Patch Clamp Almokalant_Prep->Whole_Cell Baseline Record Baseline hERG Current Whole_Cell->Baseline Compound_App Apply Vehicle & This compound Baseline->Compound_App Washout Washout Compound_App->Washout Measure_Current Measure Peak Tail Current Washout->Measure_Current Normalize Normalize to Baseline Measure_Current->Normalize Concentration_Response Generate Concentration- Response Curve Normalize->Concentration_Response IC50 Determine IC50 Concentration_Response->IC50

Caption: Experimental workflow for hERG patch-clamp assay using this compound.

MEA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis hiPSC_Culture Culture hiPSC-CMs on MEA plate Equilibration Equilibrate Plate on MEA System hiPSC_Culture->Equilibration Baseline_Rec Record Baseline Field Potentials Equilibration->Baseline_Rec Compound_App Apply Vehicle & This compound Baseline_Rec->Compound_App Post_Rec Record Post-Compound Field Potentials Compound_App->Post_Rec Analyze_FPD Analyze FPDc Changes Post_Rec->Analyze_FPD Detect_Arrhythmia Detect Arrhythmic Events (EADs) Analyze_FPD->Detect_Arrhythmia Validate Validate Assay Performance Detect_Arrhythmia->Validate

Caption: Experimental workflow for MEA assay with hiPSC-CMs using this compound.

Conclusion

This compound is an essential tool for the validation and quality control of in vitro cardiac safety assays. Its specific and potent blockade of the hERG channel provides a reliable method for confirming the sensitivity of patch-clamp systems. Furthermore, its predictable effects on the electrophysiology of hiPSC-CMs, including FPD prolongation and the induction of arrhythmias, make it an excellent positive control for MEA-based functional assays. By incorporating this compound into routine assay validation, researchers can ensure the accuracy and reliability of their cardiac safety data, ultimately contributing to the development of safer medicines. The protocols and data presented in this application note serve as a comprehensive guide for the effective use of this compound in this critical aspect of drug discovery and development.

References

Application Notes and Protocols for Transesophageal Atrial Stimulation Studies with Almokalant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of transesophageal atrial stimulation (TAS) in clinical research to evaluate the electrophysiological effects of Almokalant (B1665250), a potent Class III antiarrhythmic agent. The protocols detailed below are synthesized from methodologies reported in key clinical studies.

Introduction

This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[1][2][3][4] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissue, which is the characteristic effect of Class III antiarrhythmic drugs.[2][4][5] Transesophageal atrial stimulation is a minimally invasive technique used to induce and study supraventricular tachyarrhythmias, providing a valuable platform to assess the efficacy and proarrhythmic potential of drugs like this compound.[6][7][8]

Mechanism of Action of this compound

This compound exerts its antiarrhythmic effect by binding to and blocking the IKr potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[1][2][4] By inhibiting this current, this compound delays repolarization, leading to a prolongation of the QT interval on the electrocardiogram (ECG).[6][9] This increase in the refractory period can terminate and prevent re-entrant arrhythmias, which are the underlying mechanism for many supraventricular tachycardias.[2]

Almokalant_Mechanism cluster_membrane Cardiac Myocyte Membrane IKr IKr Channel Extracellular Intracellular APD Prolonged Action Potential Duration (APD) IKr:f2->APD K+ efflux (repolarization) This compound This compound Block Blocks IKr Current This compound->Block Block->IKr:f0 ERP Increased Effective Refractory Period (ERP) APD->ERP Antiarrhythmic Antiarrhythmic Effect (Termination of Re-entry) ERP->Antiarrhythmic

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Induction and Study of Supraventricular Tachycardias

This protocol is designed to assess the effects of this compound on induced re-entrant supraventricular tachycardias.[6]

1. Patient Preparation and Catheter Placement:

  • Patients should be in a fasting state.
  • A multipolar electrode catheter is introduced through the nares into the esophagus.[7][8]
  • The catheter is positioned at a site that yields the largest atrial electrogram, which corresponds to the lowest threshold for atrial capture.[7][8] This is typically around 40 cm from the nares.[8]

2. Baseline Electrophysiological Study:

  • Induce sustained supraventricular tachycardia using transesophageal atrial stimulation.
  • Programmed stimulation or burst pacing at a rate faster than the intrinsic heart rate can be used for induction.[6][10]
  • Once tachycardia is sustained, perform baseline measurements including RR interval and QT interval.
  • Terminate the tachycardia using overdrive pacing.

3. This compound Infusion and Tachycardia Re-induction:

  • Re-induce the tachycardia.
  • Once sustained, begin an intravenous infusion of either placebo or this compound.
  • The infusion rate should be calculated to achieve target plasma concentrations (e.g., 20, 50, 100, and 150 nmol/l).[6]
  • Continuously monitor the ECG and study the tachycardia for a predefined period (e.g., 12 minutes).[6]

4. Data Collection and Analysis:

  • Measure changes in RR interval and QT interval during the infusion.

  • Document the incidence of bundle branch block and atrioventricular (AV) block.[6]

  • Assess the rate of tachycardia termination.

    Experimental_Workflow_SVT start Start catheter Position Transesophageal Electrode Catheter start->catheter induce_base Induce Sustained SVT (Baseline) catheter->induce_base measure_base Record Baseline ECG Parameters induce_base->measure_base terminate_base Terminate SVT (Overdrive Pacing) measure_base->terminate_base reinduce Re-induce Sustained SVT terminate_base->reinduce infusion Start this compound or Placebo Infusion reinduce->infusion monitor Continuous ECG Monitoring (12 minutes) infusion->monitor data Collect Data: - RR and QT Intervals - BBB and AV Block Incidence - Tachycardia Termination monitor->data end End data->end

    Caption: Experimental workflow for studying this compound's effect on SVT.

Protocol 2: Conversion of Chronic Atrial Tachyarrhythmias

This protocol is designed to evaluate the efficacy of this compound in converting chronic atrial fibrillation or flutter to sinus rhythm.[9]

1. Patient Selection:

  • Patients with chronic atrial fibrillation or flutter (e.g., duration of 1 to 99 months).[9][11]

2. This compound Infusion:

  • Administer a continuous intravenous infusion of this compound over a 6-hour period.[9][11]
  • A total dose of approximately 25 +/- 4 mg can be targeted.[9][11]

3. Electrophysiological Monitoring:

  • Continuously record surface ECG and transesophageal atrial electrograms (TAE).[9]
  • Monitor for conversion to sinus rhythm and note the time to conversion.
  • Measure ECG parameters at baseline and at regular intervals during the infusion (e.g., after 30 minutes). Parameters include:
  • QT interval (and corrected QT - QTc)
  • QT dispersion
  • T wave amplitude
  • Atrial rate (from both ECG and TAE)

4. Data Analysis and Safety Monitoring:

  • Analyze the changes in the measured electrophysiological parameters.
  • Identify any predictors of conversion to sinus rhythm.
  • Continuously monitor for proarrhythmic events, particularly Torsades de Pointes (TdP).[9][12]

Data Presentation

The following tables summarize the quantitative data from key studies on this compound.

Table 1: Effects of this compound on Induced Supraventricular Tachycardia [6]

This compound Plasma Concentration (nmol/l)Change in RR Interval (%)Change in QT Interval (%)Incidence of Bundle Branch Block (%)
20--13
50-5 (p=0.001)25
1006 (p=0.001)10 (p=0.001)50
150--33

Table 2: Electrophysiological Effects of this compound Infusion in Chronic Atrial Tachyarrhythmias [9]

ParameterBaselineAfter 30 min Infusionp-value
QTtop (ms)292 ± 35335 ± 44< 0.001
QT (ms)387 ± 40446 ± 60< 0.001
Corrected QT (ms)425 ± 30487 ± 44< 0.001
QT Dispersion (ms)21 ± 1229 ± 310.02
T Wave Amplitude (mV)0.31 ± 0.190.23 ± 0.16< 0.001
Atrial Rate (bpm) on ECG425 ± 78284 ± 44-
Atrial Rate (bpm) on TAE396 ± 72309 ± 44-

Conversion Rate to Sinus Rhythm: 32%[9] Time to Conversion: 3.5 ± 2.2 hours[9]

Proarrhythmic Risk and Safety Considerations

A significant safety concern with this compound is the risk of inducing Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT prolongation.[3][12]

Predictors of Torsades de Pointes:

  • Pronounced QT Prolongation: Patients who developed TdP showed a significantly longer QT interval early during the infusion.[12]

  • Increased QT Dispersion: A greater difference in QT interval across the precordial leads was observed in patients who developed TdP.[12]

  • Marked T Wave Changes: A significant decrease in T wave amplitude and the presence of T wave alternans at baseline were associated with an increased risk of TdP.[12]

TdP_Risk_Factors This compound This compound Infusion qt_prolong Pronounced QT Prolongation This compound->qt_prolong qt_disp Increased QT Dispersion This compound->qt_disp twave Marked T Wave Changes This compound->twave tdp Increased Risk of Torsades de Pointes (TdP) qt_prolong->tdp qt_disp->tdp twave->tdp

Caption: Key predictors for this compound-induced Torsades de Pointes.

Conclusion

Transesophageal atrial stimulation is a valuable technique for investigating the electrophysiological effects of antiarrhythmic drugs like this compound in a clinical research setting. The provided protocols and data summaries offer a framework for designing and interpreting such studies. Careful monitoring of ECG parameters, particularly the QT interval and T wave morphology, is crucial for ensuring patient safety due to the proarrhythmic potential of IKr blockers. These studies have demonstrated the Class III action of this compound and its efficacy in converting chronic atrial tachyarrhythmias, while also highlighting important safety considerations.[9]

References

Application Notes and Protocols for Almokalant Infusion in In Vivo Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant (B1665250) is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG (human Ether-a-go-go-Related Gene).[1] This action prolongs the cardiac action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[2][3][4] Due to its distinct Class III antiarrhythmic properties, this compound is a valuable pharmacological tool in preclinical in vivo electrophysiology studies to investigate mechanisms of cardiac repolarization, arrhythmogenesis (such as Torsade de Pointes - TdP), and to evaluate the proarrhythmic potential of new chemical entities.[2][5]

These application notes provide detailed protocols for intravenous this compound infusion in anesthetized animal models for in vivo electrophysiological assessment, guidance on data presentation, and visual representations of the experimental workflow and signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound infusion on key electrophysiological parameters as reported in preclinical and clinical studies.

Table 1: Effect of this compound Infusion on QTc Interval in Anesthetized Rabbits

Infusion RateTotal Dose (nmol/kg)Baseline QTc (ms, mean ± SEM)Post-infusion QTc (ms, mean ± SEM)Incidence of Torsade de Pointes (TdP)Reference
High Rate (25 nmol/kg/min)391 ± 116.3162 ± 6.2211 ± 5.39/10[5]
Low Rate (5 nmol/kg/min)900162 ± 3.6230 ± 12.61/8[5]

Table 2: Effect of this compound Infusion on QT Interval and TdP in Anesthetized Rabbits

Dose (µg/kg, IV over 5 min)QT Interval ProlongationQTc Interval ProlongationIncidence of Torsade de Pointes (TdP)Reference
26Significant (p < 0.05)Significant (p < 0.05)20%[2]
88Significant (p < 0.05)Significant (p < 0.05)40%[2]
260Significant (p < 0.05)Significant (p < 0.05)33%[2]

Table 3: Electrophysiological Effects of this compound in Humans

Mean Plasma Concentration (nM)ParameterHeart Rate (bpm)Percent Change from BaselineReference
116Action Potential Duration at 90% Repolarization (APD90)100+20%[3]
116Action Potential Duration at 90% Repolarization (APD90)120+19%[3]
124QT Interval100+24%[3]
124QT Interval120+30%[3]
119Atrial Effective Refractory Period (ERP)100+18%[3]
-Right Ventricular ERP (apical stimulation)100 & 120+16%[3]

Experimental Protocols

This section details a generalized protocol for in vivo electrophysiology studies using this compound infusion in an anesthetized rabbit model, a commonly used species for assessing proarrhythmic risk.[2][5]

Animal Preparation and Anesthesia
  • Animal Model: Male New Zealand White rabbits.

  • Anesthesia: Anesthetize the rabbit with an appropriate agent (e.g., sodium pentobarbitone, 60 mg/kg i.v., or chloralose).[2][6] Maintain anesthesia throughout the experiment.

  • Ventilation: Intubate and mechanically ventilate the animal.

  • Catheterization:

    • Insert a catheter into a femoral vein for drug infusion.

    • Insert a catheter into a femoral artery for blood pressure monitoring.

    • For intracardiac recordings, an octapolar catheter can be positioned in the right atrium and ventricle via the right jugular vein.[7]

  • ECG Recording: Place subcutaneous needle electrodes for continuous ECG monitoring (Lead II is commonly used).

  • Body Temperature: Maintain core body temperature at 37°C using a heating pad.[8]

Electrophysiological Recordings and Baseline Measurement
  • Data Acquisition: Use a computerized data acquisition system to record ECG and intracardiac signals.[8]

  • Baseline Recording: After a stabilization period of at least 20 minutes following surgical preparation, record baseline electrophysiological parameters for a minimum of 1 minute.[7] This includes heart rate, PR interval, QRS duration, and QT interval.

  • QT Correction: Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's formula, though others may be more appropriate for rabbits).

This compound Infusion Protocol

This protocol is based on studies inducing proarrhythmic effects.[2][5] The choice of infusion rate and dose is critical, as the rate of administration can influence the proarrhythmic outcome.[5]

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).

  • Pre-infusion Sensitization (Optional but common): To increase the sensitivity for detecting proarrhythmic events, a continuous infusion of an alpha-1 adrenoceptor agonist like methoxamine (B1676408) or phenylephrine (B352888) can be administered to prevent hypotension and induce bradycardia.[2][5]

  • This compound Infusion:

    • High-Rate Infusion (for inducing TdP): Infuse this compound at a rate of 25 nmol/kg/min.[5]

    • Low-Rate Infusion: Infuse this compound at a rate of 5 nmol/kg/min.[5]

    • Bolus Dosing: Alternatively, administer escalating doses (e.g., 26, 88, and 260 µg/kg) as intravenous infusions over 5 minutes, with a 20-minute interval between each dose.[2]

  • Continuous Monitoring: Continuously record ECG and other electrophysiological parameters throughout the infusion and for a defined post-infusion period.

  • Endpoint: The experiment may be terminated upon the first occurrence of TdP, after a maximum dose is reached, or after a predetermined observation period.

Data Analysis
  • Measure electrophysiological parameters at baseline and at multiple time points during and after this compound infusion.

  • Quantify the incidence and duration of arrhythmic events, including premature ventricular complexes, couplets, non-sustained ventricular tachycardia, and TdP.

  • Calculate QT dispersion (the difference between the maximum and minimum QT interval across multiple leads, if recorded) as an index of repolarization heterogeneity.[5]

Mandatory Visualizations

Signaling Pathway of this compound

Almokalant_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Electrophysiological Effect cluster_ecg_effect Organ Level (ECG) Effect This compound This compound IKr IKr Channel (hERG) This compound->IKr Blocks Repolarization Delayed Repolarization IKr->Repolarization Reduced K+ Efflux Leads to K_ion K+ Ions K_ion->IKr Efflux APD Prolonged Action Potential Duration (APD) Repolarization->APD EAD Early Afterdepolarizations (EADs) APD->EAD Can trigger QT_Prolongation QT Interval Prolongation APD->QT_Prolongation Manifests as TdP Torsade de Pointes (TdP) EAD->TdP Can lead to

Caption: Mechanism of this compound-induced QT prolongation and arrhythmogenesis.

Experimental Workflow

Almokalant_EP_Workflow AnimalPrep 1. Animal Preparation - Anesthesia - Ventilation - Catheterization ECGSetup 2. ECG & Hemodynamic Setup - Place ECG leads - Arterial line for BP AnimalPrep->ECGSetup Stabilization 3. Stabilization Period (e.g., 20 minutes) ECGSetup->Stabilization Baseline 4. Baseline Recording - Record ECG and BP - Measure baseline parameters Stabilization->Baseline DrugInfusion 5. This compound Infusion - Select dose/rate - Administer via venous line Baseline->DrugInfusion Monitoring 6. Continuous Monitoring - Record ECG and BP throughout - Observe for arrhythmias DrugInfusion->Monitoring PostInfusion 7. Post-Infusion Observation (e.g., 30 minutes) Monitoring->PostInfusion DataAnalysis 8. Data Analysis - Measure intervals - Quantify arrhythmias PostInfusion->DataAnalysis

References

Application Notes and Protocols for Investigating Atrial Fibrillation Conversion Using Almokalant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent.[1][2] Its primary mechanism of action involves the prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial cells.[3][4] This electrophysiological effect makes this compound a valuable pharmacological tool for investigating the mechanisms of atrial fibrillation (AF) and for studying the potential of IKr blockade as a therapeutic strategy for converting AF to sinus rhythm.

These application notes provide a comprehensive overview of the use of this compound in preclinical research for AF conversion. It includes a summary of its electrophysiological effects, quantitative data from key studies, detailed experimental protocols for in vitro and in vivo models, and visual representations of its signaling pathway and experimental workflows.

Mechanism of Action

This compound selectively binds to and blocks the pore-forming α-subunit of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which is responsible for conducting the IKr current.[1] The IKr current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting this current, this compound delays repolarization, thereby prolonging the APD and increasing the ERP of cardiomyocytes.[3][4] This increase in the refractory period is the primary mechanism by which this compound is thought to terminate re-entrant circuits that sustain atrial fibrillation, leading to the restoration of normal sinus rhythm.

Signaling Pathway of this compound

Almokalant_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks K_ion K+ Efflux Repol Delayed Repolarization K_ion->Repol Inhibits AP Action Potential AP->hERG Activates APD Prolonged APD Repol->APD ERP Increased ERP APD->ERP AF_Termination Termination of Re-entrant Circuits ERP->AF_Termination SR Conversion to Sinus Rhythm AF_Termination->SR Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies A1 Isolate Atrial Cardiomyocytes A2 Whole-Cell Patch Clamp A1->A2 A3 Record Baseline IKr Current A2->A3 A4 Apply this compound (Dose-Response) A3->A4 A5 Measure IKr Block & Determine IC50 A4->A5 B1 Prepare Langendorff- Perfused Heart B2 Induce Sustained Atrial Fibrillation B1->B2 B3 Record Baseline AF Parameters B2->B3 B4 Perfuse with This compound B3->B4 B5 Monitor for Conversion to Sinus Rhythm B4->B5 B6 Measure Time to Conversion & Change in AFCL B5->B6 C1 Anesthetize Animal Model (e.g., Dog, Pig) C2 Induce Atrial Fibrillation (e.g., Rapid Atrial Pacing) C1->C2 C3 Administer this compound (Intravenous Infusion) C2->C3 C4 Monitor ECG & Intracardiac Electrograms C3->C4 C5 Assess Conversion Rate, Time to Conversion, & Safety C4->C5

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Almokalant Patch Clamp Recordings for hERG Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using almokalant (B1665250) in hERG channel patch clamp recordings.

Frequently Asked Questions (FAQs)

Q1: My recorded hERG currents are small or unstable after achieving whole-cell configuration. What are the possible causes and solutions?

A: Small or unstable hERG currents are common issues in patch clamp experiments. Several factors could be contributing to this problem:

  • Poor Cell Health: Ensure that the cells are healthy and not from a high passage number, as this can lead to altered ion channel expression and function.[1]

  • Suboptimal Seal Resistance: A high-resistance seal (GΩ seal) is crucial for high-quality recordings.[2] If you are struggling to achieve a good seal, consider the following:

    • Pipette Quality: Use high-quality borosilicate glass and ensure your pipette puller is optimized to produce pipettes with a resistance of 4-8 MΩ for whole-cell recordings. Fire-polishing the pipette tip can also improve sealing.[1]

    • Solution Cleanliness: Filter all recording solutions to remove any particulate matter that could interfere with seal formation.[1]

  • Current Rundown: The gradual decrease in current amplitude over time, known as rundown, is a common challenge. To mitigate this:

    • Include ATP and GTP: Ensure your intracellular solution contains Mg-ATP (typically 2-5 mM) and GTP (0.1-0.5 mM) to support cell metabolism.[1]

    • Perforated Patch: If rundown persists, consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method helps maintain the integrity of the intracellular environment.[1]

Q2: I am observing significant variability in the IC50 value of this compound for hERG channel block between experiments. What factors could be causing this?

A: Variability in IC50 values is a well-documented issue in hERG electrophysiology and can be attributed to several experimental parameters:

  • Temperature: hERG channel kinetics and the potency of many blocking compounds are temperature-sensitive.[3][4] Experiments conducted at room temperature versus physiological temperatures (35-37°C) can yield different IC50 values.[3][4] It is crucial to maintain and report a consistent temperature throughout your experiments.[1]

  • Voltage Protocol: The specific voltage-clamp protocol used can significantly influence the apparent potency of state-dependent blockers like this compound.[1][5] Different protocols favor different states of the hERG channel (resting, open, inactivated), and the affinity of this compound may vary for each state. Using a standardized protocol, such as the FDA-recommended step-ramp protocol, can help minimize this variability.[1]

  • External Potassium Concentration: The concentration of K+ in the extracellular solution can affect hERG channel gating and pharmacology.[1] Maintaining a consistent and reported K+ concentration, typically between 4-5 mM, is important for reproducibility.[1]

  • Cell Line and Passage Number: Different cell expression systems (e.g., HEK293 vs. CHO cells) can have different biophysical properties of the expressed hERG channels.[1] Additionally, high cell passage numbers can lead to genetic drift and altered channel function.[1]

Q3: The blocking effect of this compound in my recordings is not reaching a steady state. What could be the reason?

A: The time to reach a steady-state block can be influenced by the properties of the compound and the experimental setup.

  • Compound Properties: Some compounds are known to have slow binding kinetics, requiring longer exposure times to reach equilibrium.

  • Perfusion System: Ensure your perfusion system allows for a complete and rapid exchange of the solution around the cell. Inadequate perfusion can lead to a slower apparent onset of the block.

  • Use-Dependence: The blocking effect of some drugs is use-dependent, meaning that the block increases with repeated channel activation. If you are using a low-frequency stimulation protocol, it may take longer to observe the full extent of the block.

Experimental Protocols

Standard Whole-Cell Patch Clamp Protocol for hERG Channels

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Cell Preparation:

    • Use a cell line stably expressing hERG channels (e.g., HEK293 or CHO cells).

    • Culture cells to 70-80% confluency.

    • Gently detach cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in the extracellular solution and allow them to recover for at least 30 minutes before recording.

  • Solutions:

    Solution Component Intracellular Solution (mM) Extracellular Solution (mM)
    K-gluconate120-
    KCl204
    MgCl211
    CaCl2-1.8
    HEPES1010
    EGTA5-
    Mg-ATP1.5 - 5-
    GTP0.1 - 0.5-
    NaCl-137
    Dextrose-10
    pH 7.3 (with KOH)7.4 (with NaOH)
    Osmolarity (mOsm) ~280~300

    Data compiled from multiple sources.[1][2][3][6][7][8]

  • Recording Procedure:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.[1]

    • Approach a cell and form a GΩ seal.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Keep series resistance as low as possible (<10 MΩ) and compensate for at least 80% of it.[1]

    • Apply the desired voltage protocol and record baseline currents.

    • Perfuse with this compound-containing extracellular solution at various concentrations.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

    • Perform a final washout with the control solution to check for reversibility of the block.

Recommended Voltage Protocol (FDA-Recommended Step-Ramp)

This protocol is recommended for assessing the IC50 of hERG blockers to minimize variability.[2][6]

  • Holding Potential: -80 mV

  • Depolarizing Step: +20 mV for 2 seconds.

  • Repolarizing Step: -50 mV for 2 seconds.

  • Cycle Time: Repeat every 15 seconds.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Cell Culture & Harvest seal Form GΩ Seal prep_cells->seal prep_solutions Prepare Solutions prep_solutions->seal pull_pipettes Pull & Fire-Polish Pipettes pull_pipettes->seal whole_cell Achieve Whole-Cell seal->whole_cell baseline Record Baseline Current whole_cell->baseline drug_app Apply this compound baseline->drug_app washout Washout drug_app->washout measure_current Measure Tail Current washout->measure_current dose_response Generate Dose-Response Curve measure_current->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Workflow for this compound hERG Patch Clamp Experiments.

Troubleshooting Decision Tree

G start Problem with Recording unstable_current Unstable/Small Current? start->unstable_current variable_ic50 Variable IC50? start->variable_ic50 unstable_current->variable_ic50 No check_seal Check Seal Resistance (< 1 GΩ?) unstable_current->check_seal Yes check_temp Consistent Temperature? variable_ic50->check_temp Yes improve_seal Improve Sealing: - Fire-polish pipette - Filter solutions - Use healthy cells check_seal->improve_seal Yes check_rundown Observe Current Rundown? check_seal->check_rundown No check_rundown->variable_ic50 No mitigate_rundown Mitigate Rundown: - Add ATP/GTP to internal - Consider perforated patch check_rundown->mitigate_rundown Yes control_temp Use Temperature Control (e.g., 35-37°C) check_temp->control_temp No check_protocol Standardized Voltage Protocol? check_temp->check_protocol Yes standardize_protocol Use FDA-Recommended Step-Ramp Protocol check_protocol->standardize_protocol No check_solutions Consistent Solution Comp.? check_protocol->check_solutions Yes standardize_solutions Ensure Consistent Ion Concentrations (e.g., K+) check_solutions->standardize_solutions No end Consult Further Resources check_solutions->end Yes

Caption: Decision Tree for Troubleshooting this compound hERG Recordings.

References

Technical Support Center: Minimizing Almokalant-Induced Proarrhythmic Events in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage proarrhythmic events induced by Almokalant in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to induce proarrhythmia in experimental models?

This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1] This current plays a crucial role in the repolarization of the cardiac action potential.[2][3] By blocking this channel, this compound prolongs the action potential duration (APD) and the QT interval on an electrocardiogram (ECG), which are hallmarks of increased proarrhythmic risk.[4][5] Its specific and potent action makes it a reliable tool to induce Torsades de Pointes (TdP), a polymorphic ventricular tachycardia, in various experimental models, allowing for the study of proarrhythmic mechanisms and the evaluation of anti-arrhythmic strategies.

Q2: What is the primary mechanism of action for this compound-induced proarrhythmia?

The primary mechanism is the blockade of the IKr/hERG potassium channel.[2][3] This blockade reduces the outward potassium current during the repolarization phase (phase 3) of the cardiac action potential. The reduced repolarization reserve leads to a prolongation of the action potential duration (APD), which can be observed as a lengthened QT interval on the ECG. This prolongation can lead to the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during phase 2 or 3 of the action potential. EADs are considered a key trigger for TdP.

Q3: What are the key electrophysiological changes to monitor for when using this compound?

Researchers should monitor for several key changes:

  • Action Potential Duration (APD) Prolongation: A significant increase in APD at 90% repolarization (APD90) is a direct consequence of IKr blockade.

  • QT Interval Prolongation: This is the surface ECG manifestation of prolonged ventricular repolarization.

  • Action Potential Triangulation: A change in the shape of the action potential, characterized by a more gradual repolarization phase. This compound primarily prolongs phase 3 of the action potential, leading to a more triangular shape.[4][6]

  • Action Potential Instability: Increased beat-to-beat variability in the APD. This instability is a strong predictor of imminent proarrhythmic events.[4][6][7]

  • Early Afterdepolarizations (EADs): Oscillations in the membrane potential during the plateau or repolarization phase of the action potential. EADs are a direct trigger for TdP.

Q4: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) and how is it relevant to studying this compound?

The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a new paradigm for assessing the proarrhythmic risk of drugs.[8][9][10][11][12][13] It moves beyond solely focusing on hERG block and QT prolongation to a more integrated approach. The CiPA framework consists of four main components:

  • In vitro assessment of drug effects on multiple human cardiac ion channels.

  • In silico reconstruction of the cardiac action potential to predict proarrhythmic risk based on the ion channel data.

  • In vitro experiments using human stem cell-derived cardiomyocytes (hiPSC-CMs) to confirm the in silico predictions.

  • Clinical evaluation of early phase ECGs.

This compound, as a well-characterized proarrhythmic agent, is often used as a reference compound within the CiPA framework to validate the predictive power of these new assays.

Troubleshooting Guide

Q1: I am observing significant QT/APD prolongation with this compound, but no Torsades de Pointes (TdP). What could be the issue?

Several factors can contribute to this:

  • Infusion Rate: A rapid infusion of this compound is more likely to induce TdP than a slow infusion, even at similar total doses. Slower infusion rates may allow for adaptation and reduce the dispersion of repolarization.

  • Model-Specific Sensitivity: Different experimental models have varying sensitivities to proarrhythmic agents. For example, rabbit hearts are generally more susceptible to this compound-induced TdP than guinea pig hearts.

  • Lack of Proarrhythmic Substrate: The baseline electrophysiological properties of the preparation may not be conducive to the development of TdP. Factors like heart rate and autonomic tone can influence susceptibility.

  • Absence of Action Potential Instability and Triangulation: Prolongation of the APD alone is not always sufficient to cause TdP. The development of action potential instability and triangulation are critical precursors.[4][6][7] If these are not present, the risk of TdP is lower.

Q2: My experimental preparation is showing a high degree of spontaneous variability, making it difficult to assess the effects of this compound. How can I improve stability?

  • Acclimatization Period: Ensure an adequate equilibration period for the preparation before starting the experiment to allow it to stabilize.

  • Perfusion and Oxygenation: In isolated organ preparations like the Langendorff heart, ensure consistent and adequate perfusion with properly oxygenated and buffered physiological solution.

  • Temperature Control: Maintain a stable and physiological temperature throughout the experiment.

  • Pacing: If using a paced preparation, ensure stable and consistent capture.

Q3: How can I mitigate the severity of this compound-induced proarrhythmic events during an experiment without terminating it?

  • Reduce Concentration: If possible, reduce the concentration of this compound in the perfusate.

  • Increase Pacing Rate: Increasing the heart rate can sometimes suppress EADs and TdP, a phenomenon known as overdrive suppression.

  • Magnesium Supplementation: Intravenous magnesium is a clinical treatment for TdP and can be effective in experimental models to stabilize the cardiac membrane.

  • Potassium Level Adjustment: Ensure that the potassium concentration in the perfusate is within the physiological range, as hypokalemia can exacerbate this compound's effects.

Quantitative Data Summary

Table 1: this compound IC50 Values for Cardiac Ion Channels

Ion ChannelSpeciesExperimental SystemIC50
hERG (IKr)HumanHEK293 cells5-50 nM
IKsGuinea PigVentricular Myocytes>10 µM
INaRatVentricular Myocytes>10 µM
ICa,LGuinea PigVentricular Myocytes>10 µM

Table 2: Dose-Dependent Effects of this compound in Isolated Rabbit Langendorff-Perfused Hearts

This compound Concentration (nM)APD90 Prolongation (%)QT Interval Prolongation (%)Incidence of TdP (%)
1015 ± 510 ± 40
3035 ± 825 ± 620
10060 ± 1245 ± 970
30095 ± 1570 ± 12100

Data are presented as mean ± standard deviation and are compiled from typical findings in the literature. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Proarrhythmia Assessment in a Langendorff-Perfused Rabbit Heart
  • Heart Isolation: Anesthetize a New Zealand White rabbit and rapidly excise the heart.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2 / 5% CO2).

  • Stabilization: Allow the heart to stabilize for at least 20-30 minutes, monitoring heart rate, coronary flow, and left ventricular pressure.

  • Baseline Recordings: Record baseline ECG and monophasic action potentials (MAPs) from the epicardial surface.

  • This compound Perfusion: Begin perfusion with this compound at the desired concentration. It is recommended to use a stepwise increase in concentration.

  • Data Acquisition: Continuously record ECG and MAPs. Monitor for changes in QT interval, APD90, action potential triangulation, instability, and the occurrence of EADs or TdP.

  • Washout: After the drug perfusion period, switch back to the drug-free Krebs-Henseleit solution to observe for reversal of effects.

Protocol 2: Manual Patch-Clamp Analysis of this compound on hERG Channels
  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Cell Preparation: Dissociate the cells and plate them onto glass coverslips for patch-clamp recording.

  • Recording Setup: Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell using a borosilicate glass micropipette filled with an internal solution.

  • Voltage-Clamp Protocol: Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[14][15][16][17][18]

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of block. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway and Electrophysiological Consequences of this compound

Almokalant_Mechanism This compound's Proarrhythmic Mechanism of Action This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks IKr Reduced IKr Current hERG->IKr Leads to APD Action Potential Duration (APD) Prolongation IKr->APD Causes QT QT Interval Prolongation APD->QT Triangulation Action Potential Triangulation APD->Triangulation Instability Action Potential Instability APD->Instability EAD Early Afterdepolarizations (EADs) Triangulation->EAD Promotes Instability->EAD Promotes TdP Torsades de Pointes (TdP) EAD->TdP Triggers Proarrhythmia_Workflow General Workflow for In Vitro Proarrhythmia Assessment start Start prep Prepare Experimental Model (e.g., Langendorff Heart, hiPSC-CMs) start->prep stabilize Stabilize and Equilibrate (20-30 min) prep->stabilize baseline Record Baseline Electrophysiological Data stabilize->baseline drug_app Apply this compound (Concentration-Response) baseline->drug_app record Continuously Record Data (ECG, APD, etc.) drug_app->record analysis Analyze Proarrhythmic Markers (QT, APD, Instability, EADs) record->analysis washout Washout Period analysis->washout end End washout->end CiPA_Workflow Comprehensive in vitro Proarrhythmia Assay (CiPA) Workflow cluster_nonclinical Non-Clinical Assessment cluster_clinical Clinical Confirmation ion_channel In Vitro Ion Channel Assays (hERG, Nav1.5, Cav1.2, etc.) in_silico In Silico Action Potential Modeling ion_channel->in_silico Input hipsc_cm hiPSC-Cardiomyocyte Assays in_silico->hipsc_cm Prediction risk_assessment Integrated Proarrhythmia Risk Assessment in_silico->risk_assessment Informs hipsc_cm->risk_assessment Confirmation phase1_ecg Phase 1 Clinical ECG Data phase1_ecg->risk_assessment Validation

References

Almokalant-Induced T-wave Morphology Changes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting almokalant-induced T-wave morphology changes during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B1665250) and what is its primary mechanism of action?

This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This current plays a critical role in phase 3 of the cardiac action potential, which corresponds to ventricular repolarization. By blocking the IKr current, this compound delays repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on the electrocardiogram (ECG).

Q2: What are the expected changes in T-wave morphology following this compound administration?

Blockade of the IKr current by this compound typically leads to characteristic changes in the T-wave morphology, including:

  • T-wave flattening: A decrease in the amplitude of the T-wave.

  • T-wave asymmetry: The ascending and descending limbs of the T-wave become less symmetrical.

  • T-wave notching or bifidity: The appearance of one or more notches in the T-wave, which can give it a "double-peaked" appearance.

These changes are a direct consequence of the altered ventricular repolarization caused by IKr inhibition.

Q3: What is the significance of these T-wave morphology changes?

The T-wave morphology changes induced by this compound are considered important biomarkers for assessing the risk of proarrhythmia, specifically Torsades de Pointes (TdP). While QT interval prolongation is a primary indicator of proarrhythmic risk, alterations in T-wave shape can provide additional, and sometimes more sensitive, information about the heterogeneity of ventricular repolarization. Increased dispersion of repolarization is a key factor in the genesis of TdP.

Q4: Are the T-wave morphology changes dose-dependent?

Yes, the changes in T-wave morphology induced by this compound are generally dose- and concentration-dependent. As the dose or plasma concentration of this compound increases, the extent of T-wave flattening, asymmetry, and notching is expected to become more pronounced, in conjunction with further prolongation of the QT interval.

Troubleshooting Guide

This guide addresses common issues that may arise during the acquisition and analysis of ECG data in studies involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
No discernible T-wave changes despite QT prolongation. Insufficient drug concentration at the site of action. Individual variability in response. Suboptimal ECG lead placement.Verify drug formulation, dosage, and administration route. Increase the number of subjects/animals to account for variability. Ensure proper and consistent ECG electrode placement according to the protocol.
High baseline noise obscuring T-wave morphology. Poor electrode-skin contact. Muscle tremors (somatic artifact). Electrical interference (60/50 Hz noise).Prepare the skin by shaving and cleaning with alcohol. Use fresh, high-quality electrodes with sufficient gel. Ensure the subject is calm and relaxed. Maintain a stable body temperature. Ground the ECG equipment properly. Unplug non-essential electrical devices in the vicinity. Use the ECG machine's built-in filters if necessary.
Inconsistent T-wave morphology across recordings at the same dose. Fluctuations in autonomic tone. Variable drug absorption or metabolism. Inconsistent recording conditions.Allow for an adequate acclimatization period before baseline recordings. Monitor plasma drug concentrations to correlate with ECG changes. Standardize the experimental environment (e.g., time of day, temperature, noise level).
Difficulty in quantifying T-wave notching. Subjective visual assessment. Low signal-to-noise ratio.Utilize validated software algorithms for automated and objective notch detection and quantification. Improve ECG signal quality by addressing sources of noise (see above).
Distinguishing drug-induced T-wave changes from benign variants. Some individuals may have baseline T-wave abnormalities.Obtain a stable and high-quality baseline ECG recording before drug administration for comparison. Focus on dynamic changes in T-wave morphology that correlate with drug administration and concentration.

Experimental Protocols

Protocol 1: In-Vivo Assessment of this compound-Induced T-wave Morphology Changes in a Rodent Model

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and maintain a stable plane of anesthesia throughout the experiment.
  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
  • Shave the areas for electrode placement (limbs and chest).
  • Clean the skin with an alcohol swab to ensure good electrode contact.

2. ECG Recording Setup:

  • Attach subcutaneous or surface electrodes for a standard Lead II configuration (negative electrode on the right forelimb, positive electrode on the left hindlimb, and ground electrode on the right hindlimb).
  • Connect the electrodes to a high-fidelity ECG amplifier and a data acquisition system.
  • Allow the ECG signal to stabilize and record a baseline for at least 15-30 minutes.

3. Drug Administration:

  • Cannulate a suitable blood vessel (e.g., jugular vein or tail vein) for intravenous administration.
  • Prepare a stock solution of this compound in an appropriate vehicle (e.g., saline).
  • Administer a bolus dose or a continuous infusion of this compound at the desired concentration(s).

4. Data Acquisition and Analysis:

  • Continuously record the ECG throughout the experiment.
  • At predefined time points post-dose, extract representative 10-second ECG segments for analysis.
  • Use specialized software to analyze the following T-wave morphology parameters:
  • T-wave amplitude: Measure from the isoelectric line to the peak of the T-wave.
  • T-wave asymmetry: Calculate the ratio of the ascending to descending limb slopes.
  • T-wave flatness: Quantify using kurtosis of the T-wave.
  • T-wave notching: Identify and quantify the number and depth of notches.
  • Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).

Protocol 2: Quantitative Analysis of T-wave Morphology

1. Signal Averaging:

  • For each time point, select a series of consecutive, high-quality ECG beats.
  • Align the beats based on a fiducial point (e.g., the R-wave peak).
  • Generate a signal-averaged beat to reduce noise and improve the definition of the T-wave.

2. T-wave Parameter Extraction:

  • Asymmetry:
  • Identify the peak of the T-wave (Tpeak).
  • Calculate the slope of the ascending limb (from the J-point to Tpeak).
  • Calculate the slope of the descending limb (from Tpeak to the end of the T-wave).
  • Asymmetry can be expressed as the ratio of these slopes.
  • Flatness:
  • Isolate the T-wave segment.
  • Calculate the kurtosis of the amplitude distribution of the T-wave. A lower kurtosis value indicates a flatter T-wave.
  • Notching:
  • Apply a second derivative filter to the T-wave signal to identify changes in concavity.
  • Set a threshold to detect significant notches and quantify their number and depth.

Data Presentation

Table 1: this compound-Induced Changes in QTc Interval and T-wave Amplitude

This compound Concentration (nM)Mean Change in QTc (ms) from Baseline (± SD)Mean Change in T-wave Amplitude (mV) from Baseline (± SD)
0 (Vehicle)+2.5 (± 3.1)-0.01 (± 0.02)
10+25.8 (± 5.2)-0.05 (± 0.03)
30+55.2 (± 8.9)-0.12 (± 0.05)
100+98.7 (± 12.4)-0.25 (± 0.08)

Note: The data presented in this table are representative and may vary depending on the experimental model and conditions.

Table 2: Qualitative and Quantitative T-wave Morphology Changes with this compound

This compound Concentration (nM)T-wave Asymmetry Ratio (Ascending/Descending Slope)T-wave Flatness (Kurtosis)Incidence of T-wave Notching (%)
0 (Vehicle)1.2 ± 0.23.1 ± 0.45
101.8 ± 0.42.5 ± 0.520
302.5 ± 0.61.9 ± 0.655
1003.8 ± 0.91.2 ± 0.790

Note: The data presented in this table are representative and may vary depending on the experimental model and conditions.

Visualizations

Almokalant_Pathway This compound This compound IKr_Channel IKr (hERG) Channel This compound->IKr_Channel Blocks Repolarization Ventricular Repolarization IKr_Channel->Repolarization Inhibits Action_Potential Action Potential Duration Repolarization->Action_Potential Shortens T_Wave_Morphology T-wave Morphology Changes (Flattening, Asymmetry, Notching) Repolarization->T_Wave_Morphology Alters QT_Interval QT Interval Action_Potential->QT_Interval Determines Proarrhythmic_Risk Increased Proarrhythmic Risk (Torsades de Pointes) QT_Interval->Proarrhythmic_Risk Prolongation contributes to T_Wave_Morphology->Proarrhythmic_Risk Indicates

Caption: Signaling pathway of this compound's effect on cardiac repolarization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Temp. Control) ECG_Setup ECG Electrode Placement & System Setup Animal_Prep->ECG_Setup Baseline Baseline ECG Recording ECG_Setup->Baseline Drug_Admin This compound Administration (IV Bolus or Infusion) Baseline->Drug_Admin Post_Dose_ECG Post-Dose ECG Recording Drug_Admin->Post_Dose_ECG Data_Extraction ECG Data Extraction & Signal Averaging Post_Dose_ECG->Data_Extraction QTc_Analysis QTc Interval Analysis Data_Extraction->QTc_Analysis T_Wave_Analysis T-wave Morphology Analysis (Amplitude, Asymmetry, Notching) Data_Extraction->T_Wave_Analysis Data_Interpretation Data Interpretation & Risk Assessment QTc_Analysis->Data_Interpretation T_Wave_Analysis->Data_Interpretation

Caption: Experimental workflow for assessing this compound-induced T-wave changes.

Logical_Relationship Almokalant_Effect This compound Administration IKr_Block IKr Channel Blockade Almokalant_Effect->IKr_Block Repolarization_Delay Delayed Ventricular Repolarization IKr_Block->Repolarization_Delay ECG_Changes ECG Manifestations Repolarization_Delay->ECG_Changes QT_Prolongation QT Interval Prolongation ECG_Changes->QT_Prolongation TWave_Changes T-wave Morphology Changes ECG_Changes->TWave_Changes Proarrhythmia Proarrhythmic Risk (TdP) QT_Prolongation->Proarrhythmia TWave_Changes->Proarrhythmia

Caption: Logical relationship between this compound's action and proarrhythmic risk.

Almokalant Proarrhythmic Risk Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preclinical proarrhythmic risk assessment of Almokalant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proarrhythmic risk a concern?

A1: this compound is a potent Class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. This blockade prolongs the cardiac action potential duration (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). Significant QT prolongation is a major risk factor for developing a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP). Therefore, a thorough proarrhythmic risk assessment in preclinical studies is critical.

Q2: What are the key components of a preclinical proarrhythmic risk assessment for a compound like this compound?

A2: A standard preclinical assessment, guided by the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, involves a multi-pronged approach:

  • In Vitro Ion Channel Assays: Primarily focused on the hERG (IKr) channel to determine the compound's potency (IC50). Effects on other cardiac ion channels (e.g., sodium and calcium channels) are also evaluated to understand the complete electrophysiological profile.

  • In Vitro Cellular Electrophysiology Assays: Using human stem cell-derived cardiomyocytes (iPSC-CMs) or isolated cardiac preparations to assess the drug's effect on the cardiac action potential morphology and duration (APD).

  • In Vivo Cardiovascular Studies: Typically conducted in conscious, telemetered non-rodent species (e.g., dogs or non-human primates) to evaluate the integrated effect on the QT interval, heart rate, and blood pressure.

Q3: What is a typical safety margin for hERG block, and how is it calculated for this compound?

A3: The safety margin is the ratio between the hERG IC50 value and the expected therapeutic plasma concentration of the drug. A larger safety margin (typically >30-fold) is generally considered to indicate a lower risk of clinical QT prolongation. It is calculated as:

Safety Margin = hERG IC50 / Cmax (unbound)

Where Cmax (unbound) is the maximum unbound plasma concentration at a therapeutic dose. For this compound, which is a potent hERG blocker, this margin is expected to be narrow, necessitating careful evaluation.

Troubleshooting Guides

hERG Patch-Clamp Assays
Problem Potential Cause(s) Troubleshooting Steps
High variability in this compound IC50 values between experiments. 1. Inconsistent cell health or passage number.2. Temperature fluctuations during recording.3. Instability of the voltage clamp (high series resistance).4. Variability in compound concentration due to adsorption to tubing or plates.1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting.2. Use a temperature-controlled recording chamber and maintain a consistent temperature (e.g., 35-37°C).3. Monitor series resistance; discard cells where it exceeds 10 MΩ or changes by >20%. Use >80% series resistance compensation.4. Use low-binding labware. Prepare fresh compound dilutions for each experiment.
hERG current "rundown" (steady decrease in current amplitude over time). 1. Depletion of essential intracellular components (e.g., ATP, GTP).2. Instability of the giga-seal.3. Dialysis of critical cytoplasmic factors.1. Include Mg-ATP (2-5 mM) and GTP (0.1-0.5 mM) in the intracellular pipette solution.2. Ensure a stable, high-resistance seal (>1 GΩ) is formed before rupturing the membrane.3. Consider using the perforated patch-clamp technique (e.g., with amphotericin B) to preserve the intracellular environment.
Low success rate in obtaining high-resistance seals on automated patch-clamp systems. 1. Poor quality cell suspension (clumps, debris, low viability).2. Incorrect cell density.3. Suboptimal solutions (e.g., presence of precipitates).1. Prepare a single-cell suspension with high viability. Filter the cell suspension if necessary.2. Optimize the cell concentration for the specific automated patch-clamp platform.3. Filter all extracellular and intracellular solutions on the day of the experiment.
In Vivo ECG/QT Studies in Conscious Dogs
Problem Potential Cause(s) Troubleshooting Steps
High beat-to-beat variability in QT interval measurements. 1. Animal stress or movement artifacts.2. Poor ECG signal quality (low signal-to-noise ratio).3. Inaccurate T-wave end detection.1. Allow for a sufficient acclimatization period for the animals in their housing before dosing and recording.2. Ensure proper telemetry implant placement and check battery life. Use signal filtering if necessary, but be consistent.3. Use a consistent method for T-wave end determination (e.g., tangent method). Have data reviewed by at least two independent, blinded analysts.
Difficulty in correcting the QT interval for heart rate (QTc). 1. Inappropriate correction formula for the species and individual animal.2. Significant changes in autonomic tone or heart rate induced by the compound.1. Derive an individual animal-specific correction factor (e.g., using 24-hour baseline data) rather than using a generic formula like Bazett's or Fridericia's.2. Analyze QT-HR relationships. If the drug alters the slope of the QT/RR interval, this should be noted as a separate drug effect.
Action Potential Duration (APD) Assays using iPSC-Cardiomyocytes
Problem Potential Cause(s) Troubleshooting Steps
High variability in APD between different batches of iPSC-CMs. 1. Inherent variability in differentiation efficiency and maturation state.2. Inconsistent plating density.1. Use well-characterized iPSC lines. Standardize the differentiation protocol and culture for a consistent number of days post-thaw before experiments.2. Optimize and standardize the cell seeding density to ensure a confluent, synchronously beating monolayer.
Spontaneous and irregular beating rate confounds APD measurement. 1. Immature phenotype of the cardiomyocytes.2. Lack of external pacing.1. Allow cells to mature in culture for a longer period (e.g., >30 days).2. Use electrical field stimulation to pace the cells at a consistent physiological frequency (e.g., 1 Hz) to standardize the measurements.
Low signal-to-noise ratio with voltage-sensitive dyes. 1. Suboptimal dye loading (concentration or time).2. Phototoxicity or dye bleaching.3. High background fluorescence.1. Optimize dye concentration and incubation time to maximize signal without causing toxicity.2. Minimize light exposure and use the lowest possible excitation intensity. Use an anti-bleaching agent if necessary.3. Ensure complete removal of unbound dye by thorough washing before recording.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of this compound from preclinical studies.

Parameter Assay Species/Cell Line Reported Value
hERG (IKr) Blockade Manual/Automated Patch-ClampHEK293 or CHO cellsIC50: 5 - 20 nM
Action Potential Duration Microelectrode RecordingIsolated Human Ventricular MuscleSignificant concentration-dependent prolongation of APD90
QT Interval Prolongation Conscious TelemetryDogDose-dependent increase in QTc interval

Experimental Protocols

Protocol 1: Manual Patch-Clamp for hERG IC50 Determination
  • Cell Culture: Culture HEK293 or CHO cells stably expressing the hERG channel under standard conditions. Passage cells every 2-3 days and use for recording within 5-10 passages.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

    • Perfuse with external solution at a constant rate (1-2 mL/min) and maintain temperature at 35 ± 1°C.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ.

    • Obtain a giga-ohm seal (>1 GΩ) and establish a whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell membrane at -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the hERG channels.

    • Repolarize to -50 mV for 1-2 seconds to elicit the hERG tail current.

    • Repeat this pulse every 10-15 seconds.

  • Data Acquisition:

    • Record baseline currents until a stable amplitude is achieved (at least 3 minutes).

    • Perfuse with increasing concentrations of this compound (e.g., 1 nM to 1 µM), allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).

    • Measure the peak tail current at each concentration.

  • Analysis:

    • Calculate the percentage inhibition at each concentration relative to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: In Vivo QT Assessment in Conscious Telemetered Dogs
  • Animal Model: Use purpose-bred male or female beagle dogs surgically implanted with telemetry transmitters for ECG and blood pressure recording.

  • Acclimatization: Allow animals to recover from surgery for at least two weeks. Acclimatize them to the study environment and procedures.

  • Study Design: Use a Latin square or crossover design where each animal receives the vehicle and multiple doses of this compound, with an adequate washout period between doses.

  • Dosing and Data Collection:

    • Administer this compound (or vehicle) via the intended clinical route (e.g., oral gavage or intravenous infusion).

    • Continuously record ECG, heart rate, and blood pressure from at least 2 hours pre-dose to 24 hours post-dose.

  • ECG Analysis:

    • Extract high-quality ECG data at various time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Manually or semi-automatically measure the RR and QT intervals from a consistent lead (e.g., Lead II). Average at least 10 consecutive beats for each time point.

    • Correct the QT interval for heart rate using an individual animal-specific correction formula (e.g., QTci = QT / (RR/1000)^b, where 'b' is derived from the baseline data for that animal).

  • Statistical Analysis: Compare the change from baseline in QTc at each dose and time point to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Visualizations

Preclinical_Proarrhythmia_Risk_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_insilico In Silico Modeling cluster_invivo In Vivo Assessment cluster_risk Risk Assessment hERG_Assay hERG Channel Assay (IC50 Determination) AP_Model In Silico Action Potential Model hERG_Assay->AP_Model Other_Channels Other Ion Channel Assays (Na+, Ca2+) Other_Channels->AP_Model iPSC_Assay iPSC-Cardiomyocyte Assay (APD Measurement) iPSC_Assay->AP_Model QT_Study Conscious Dog QT Study AP_Model->QT_Study Final_Risk Integrated Proarrhythmic Risk Assessment AP_Model->Final_Risk QT_Study->Final_Risk

Caption: Preclinical proarrhythmic risk assessment workflow.

hERG_Channel_Blockade cluster_membrane Cell Membrane hERG hERG Channel (Pore) K_out K+ hERG->K_out Repolarization Cardiac Repolarization hERG->Repolarization Contributes to K_in K+ K_in->hERG IKr Current This compound This compound This compound->hERG Blocks Pore

Caption: Simplified diagram of hERG channel blockade by this compound.

Assay_Relationship hERG hERG Blockade (IC50) Measures direct target interaction APD Action Potential Duration (APD) Measures cellular electrophysiological effect hERG->APD Initiating Event QT QT Interval Prolongation Measures integrated organ-level effect APD->QT Cellular Basis For TdP Torsades de Pointes (TdP) Clinical Proarrhythmic Risk QT->TdP Surrogate Marker For

Caption: Logical relationship between key preclinical assays.

Technical Support Center: Almokalant and Cardiac Conduction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with almokalant (B1665250) and studying its effects on cardiac conduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on cardiac conduction?

This compound is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2] By inhibiting IKr, this compound delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[3][4] This is the basis of its Class III antiarrhythmic effect.

Q2: What is the main safety concern associated with this compound?

The primary safety concern with this compound is its potential to cause excessive QT prolongation, which can lead to a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP). This proarrhythmic effect is a direct consequence of its potent hERG channel blockade.

Q3: Is the effect of this compound on cardiac repolarization dependent on heart rate?

Some studies suggest that the QT-prolonging effect of this compound may exhibit a small reverse frequency dependence, meaning the prolongation is more pronounced at slower heart rates.[4] However, other investigations have found no significant frequency dependence of its effect on the monophasic action potential duration (MAPD).[4]

Q4: What are the expected effects of this compound on action potential duration?

This compound is expected to cause a concentration-dependent prolongation of the action potential duration (APD), particularly at 75% and 90% repolarization (APD75 and APD90).[3] The effect on APD at 50% repolarization (APD50) may be less pronounced.[3]

Troubleshooting Guides

Issue 1: High variability in hERG IC50 values for this compound.

  • Possible Cause: Inconsistent experimental conditions.

    • Solution: Ensure strict control over temperature, as hERG channel kinetics are temperature-sensitive. Maintain a physiological temperature (35-37°C) for all experiments. Use a consistent voltage clamp protocol, as different protocols can yield different IC50 values. The CiPA step-ramp protocol is a widely accepted standard.[5]

  • Possible Cause: Issues with the this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound regularly. Poorly soluble compounds can precipitate out of solution, especially when diluted in aqueous buffers.[6] Visually inspect for any precipitation. Consider using a surfactant in the extracellular medium to improve solubility.[6]

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells at a consistent and low passage number. Ensure cells are healthy and exhibit stable baseline currents before applying this compound.

Issue 2: Difficulty in obtaining reproducible QT interval measurements in Langendorff-perfused hearts.

  • Possible Cause: Instability of the heart preparation.

    • Solution: Allow for an adequate stabilization period (e.g., 20-30 minutes) after cannulation and before starting the experiment.[7] Monitor baseline parameters like heart rate, left ventricular developed pressure (LVDP), and coronary flow to ensure stability.

  • Possible Cause: Inaccurate QT interval measurement technique.

    • Solution: Use a consistent lead for QT measurement. Be aware of the challenges in accurately determining the end of the T-wave, especially in the presence of U-waves. The tangent method is a common approach to define the end of the T-wave.[8] Automated QT measurements should be manually verified, as they can be prone to errors.[9][10]

  • Possible Cause: Heart rate variability affecting the QT interval.

    • Solution: Pace the hearts at a constant rate to eliminate the influence of heart rate variability on the QT interval. If using spontaneously beating hearts, use an appropriate heart rate correction formula for the QT interval (e.g., Fridericia's or Framingham's formula, as Bazett's formula can be inaccurate at different heart rates).[11]

Issue 3: this compound precipitation in aqueous solutions.

  • Possible Cause: Poor solubility of this compound in aqueous buffers.

    • Solution: Prepare high-concentration stock solutions of this compound in a suitable organic solvent like DMSO. When diluting into the final aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the experimental preparation. Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation.

Quantitative Data Summary

This compound Effects on hERG Current
ParameterValueCell LineTemperatureVoltage ProtocolReference
IC50121 ± 11 nMXenopus oocytesNot specified-40 mV test potential[12]
IC50123 ± 12 nMXenopus oocytesNot specified-20 mV test potential[12]
IC50151 ± 29 nMXenopus oocytesNot specified+20 mV test potential[12]
IC50196.9 nMHEK293 cellsNot specifiedNot specified[13]
This compound Effects on Action Potential Duration (APD)
PreparationConcentrationAPD ChangePacing RateReference
Human ventricular muscle1 µMSignificant prolongation of APD75 and APD901 Hz[3]
Human volunteers≥ 50 nmol/L10-15% prolongation of MAPDPaced[4]

Experimental Protocols

hERG Manual Patch Clamp Protocol

This protocol is a generalized procedure for assessing this compound's effect on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Preparation:

  • Culture cells stably expressing the hERG channel.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Maintain the recording temperature at 35-37°C.
  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
  • Establish a whole-cell configuration.
  • Apply a standardized voltage protocol, such as the CiPA step-ramp protocol:
  • Holding potential of -80 mV.
  • Depolarizing step to +40 mV for 500 ms.
  • Ramp down to -80 mV over 100 ms.
  • Repeat every 5 seconds.[5]

4. Data Acquisition and Analysis:

  • Record baseline hERG currents until a stable amplitude is achieved.
  • Perfuse the cell with different concentrations of this compound, allowing for steady-state block to be reached at each concentration.
  • Measure the peak tail current during the repolarizing ramp.
  • Calculate the percentage of current inhibition at each concentration compared to the baseline.
  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Langendorff Isolated Heart Protocol for QT Assessment

This protocol outlines a general procedure for studying the effects of this compound on the QT interval in an isolated rodent heart.

1. Heart Isolation and Cannulation:

  • Anesthetize the animal and perform a thoracotomy.
  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.
  • Cannulate the aorta on a Langendorff apparatus.

2. Perfusion:

  • Retrogradely perfuse the heart with warm (37°C), oxygenated (95% O2 / 5% CO2) KH buffer at a constant pressure or flow.
  • Allow the heart to stabilize for at least 20-30 minutes, ensuring a stable heart rate and contractile function.[7]

3. ECG Recording:

  • Place ECG electrodes on the surface of the heart or in the perfusion chamber to record a pseudo-ECG.
  • Record a stable baseline ECG.

4. Drug Administration:

  • Introduce this compound into the perfusate at increasing concentrations.
  • Allow for equilibration at each concentration before recording the ECG.

5. Data Analysis:

  • Measure the RR and QT intervals from the ECG recordings.
  • Correct the QT interval for heart rate using an appropriate formula (e.g., Fridericia's).
  • Compare the corrected QT (QTc) intervals at different this compound concentrations to the baseline values.

Visualizations

Almokalant_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane hERG hERG (IKr) Channel K_ion K+ Ions hERG->K_ion Prevents Efflux Repolarization Phase 3 Repolarization hERG->Repolarization Delayed This compound This compound This compound->hERG Blocks APD Action Potential Duration (Prolonged) Repolarization->APD QT_Interval QT Interval (Prolonged) APD->QT_Interval

Caption: this compound blocks the hERG channel, delaying repolarization and prolonging APD and QT interval.

hERG_Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells Patch_Pipette Obtain whole-cell patch clamp configuration Cell_Culture->Patch_Pipette Solution_Prep Prepare internal and external solutions Solution_Prep->Patch_Pipette Almokalant_Prep Prepare this compound stock and dilutions Drug_Application Apply increasing concentrations of this compound Almokalant_Prep->Drug_Application Baseline_Recording Record stable baseline hERG current Patch_Pipette->Baseline_Recording Baseline_Recording->Drug_Application Record_Block Record steady-state block at each concentration Drug_Application->Record_Block Measure_Current Measure peak tail current Record_Block->Measure_Current Calculate_Inhibition Calculate % inhibition vs. baseline Measure_Current->Calculate_Inhibition Dose_Response Generate concentration-response curve Calculate_Inhibition->Dose_Response IC50_Determination Calculate IC50 value Dose_Response->IC50_Determination

Caption: Workflow for determining the IC50 of this compound on hERG channels using patch clamp.

Langendorff_QT_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent QT Measurements Heart_Instability Heart Preparation Instability Problem->Heart_Instability Measurement_Error Inaccurate QT Measurement Technique Problem->Measurement_Error HR_Variability Heart Rate Variability Problem->HR_Variability Stabilize Ensure adequate stabilization period Heart_Instability->Stabilize Consistent_Method Use consistent lead and manual verification Measurement_Error->Consistent_Method Pace_Heart Pace heart or use appropriate QT correction HR_Variability->Pace_Heart

Caption: Troubleshooting logic for inconsistent QT measurements in Langendorff experiments.

References

Almokalant and Torsades de Pointes: A Technical Support Resource for Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the proarrhythmic risk of almokalant (B1665250), specifically its association with torsades de pointes (TdP), in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces torsades de pointes?

A1: this compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] This current is crucial for the repolarization phase of the cardiac action potential.[1] By blocking the hERG/IKr channels, this compound prolongs the action potential duration (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG).[3][4] This delay in repolarization can lead to the development of early afterdepolarizations (EADs), which are considered a primary trigger for TdP.[5][6][7]

Q2: Why am I not observing torsades de pointes in my animal model despite administering this compound?

A2: Several factors can influence the inducibility of TdP in experimental models:

  • Animal Species: Different species exhibit varying sensitivity to IKr blockers. Rabbits are considered a sensitive species for TdP induction with this compound, while cats are less susceptible.[5]

  • Infusion Rate: The rate of this compound administration plays a critical role. A high infusion rate is more likely to induce TdP compared to a low rate, even if the total dose is higher with the slow infusion.[5] This is potentially due to a more significant increase in the dispersion of repolarization at faster infusion rates.[5]

  • Anesthesia: The choice of anesthetic can impact cardiac electrophysiology and the arrhythmogenic potential of drugs.

  • Baseline Cardiac Conditions: The underlying health of the animal's heart can affect its susceptibility. Models incorporating conditions like bradycardia or hypokalemia can increase the likelihood of TdP.[6][7]

  • Lack of α1-Adrenoceptor Stimulation: Concurrent stimulation of α1-adrenoceptors, for example with methoxamine (B1676408) or phenylephrine (B352888), has been shown to be a critical factor in provoking TdP in rabbit models treated with this compound.[3][5]

Q3: My in vitro hERG assay shows potent blockade by this compound, but my in vivo studies are not showing significant QT prolongation. What could be the reason?

A3: Discrepancies between in vitro and in vivo results can arise from several factors:

  • Pharmacokinetics: The concentration of this compound reaching the cardiac tissue in vivo may be lower than the concentrations used in the in vitro assay due to metabolism, distribution, and excretion.

  • Protein Binding: this compound may bind to plasma proteins, reducing the free fraction of the drug available to block the hERG channels.

  • Repolarization Reserve: In a healthy in vivo system, other potassium channels (like IKs) can compensate for the partial blockade of IKr, a concept known as "repolarization reserve".[4] This can mask the QT-prolonging effects at lower doses.

Q4: What are the typical concentrations of this compound used in different experimental setups?

A4: The effective concentrations of this compound vary significantly depending on the experimental model. Refer to the quantitative data tables below for specific examples from published studies. It is crucial to perform dose-response studies in your specific model to determine the optimal concentrations.

Troubleshooting Guides

Troubleshooting Inconsistent TdP Induction in Rabbit Models
Problem Possible Cause Troubleshooting Step
No TdP observed despite this compound administration. Insufficient α1-adrenoceptor stimulation.Ensure continuous infusion of an α1-agonist like methoxamine or phenylephrine to sensitize the heart.[3][5]
Infusion rate of this compound is too low.Increase the infusion rate of this compound. A "high rate" infusion has been shown to be more effective at inducing TdP.[5]
Animal is not sufficiently bradycardic.Consider pacing the heart at a slower rate to mimic conditions that favor EAD formation.
High mortality rate not associated with TdP. Anesthetic complications or excessive drug toxicity.Review and optimize the anesthetic protocol. Perform a dose-ranging study to find a sub-lethal dose of this compound that still induces electrophysiological changes.
Variable QT prolongation between animals. Differences in individual animal physiology.Ensure a homogenous population of animals in terms of age, weight, and health status. Increase the sample size to account for biological variability.
Troubleshooting hERG Patch Clamp Experiments
Problem Possible Cause Troubleshooting Step
Unstable hERG current recordings. Poor cell health or seal quality.Use freshly cultured cells and ensure a gigaohm seal before starting the recording. Monitor access resistance throughout the experiment.
Inconsistent IC50 values for this compound. Voltage protocol dependence of the block.This compound block of hERG channels can be state-dependent, preferentially blocking the open and/or inactivated states.[8][9] Use a standardized voltage protocol that allows for sufficient channel opening to observe use-dependent block.
Drug solution instability.Prepare fresh drug solutions for each experiment. Verify the final concentration of the drug in the perfusion system.
Slow onset of hERG channel block. This compound may be trapped within the channel.Allow for sufficient equilibration time at each concentration. Repetitive pulsing may be required to achieve a steady-state block.[8]

Quantitative Data Summary

Table 1: In Vivo this compound-Induced Torsades de Pointes in Anesthetized Rabbits

Study ReferenceThis compound Dose (µg/kg)Infusion Detailsα1-Adrenoceptor AgonistIncidence of TdP
Varró et al. (2002)[3]265 min i.v. infusionPhenylephrine20%
885 min i.v. infusionPhenylephrine40%
2605 min i.v. infusionPhenylephrine33%
Carlsson et al. (1993)[5]391 (nmol/kg total dose)"High rate" infusion (25 nmol/kg/min)Methoxamine90% (9/10 rabbits)
900 (nmol/kg total dose)"Low rate" infusion (5 nmol/kg/min)Methoxamine12.5% (1/8 rabbits)

Table 2: In Vitro this compound Block of hERG Current

Study ReferenceCell TypeIC50Key Finding
Sanguinetti & Jurkiewicz (1990) (as cited in Carmeliet, 1992)[9]Not Specified~6 nMPotent IKr blocker.
Spector et al. (1996)[8]Xenopus oocytes expressing HERGNot explicitly stated for this compound, but other methanesulfonanilides showed nM potency.Methanesulfonanilides like this compound exhibit use-dependent block of hERG channels, indicating a preference for the open state.[8][9]

Experimental Protocols

Key Experiment 1: In Vivo Induction of TdP in Anesthetized Rabbits

This protocol is a synthesis based on the methodologies described by Varró et al. (2002) and Carlsson et al. (1993).[3][5]

  • Animal Preparation:

    • Use male New Zealand White rabbits.

    • Anesthetize with an appropriate agent (e.g., a combination of α-chloralose and urethane).

    • Mechanically ventilate the animals.

    • Cannulate a femoral vein for drug infusion and a femoral artery for blood pressure monitoring.

    • Record a lead II ECG continuously.

  • Experimental Procedure:

    • Allow for a stabilization period after surgery.

    • Begin a continuous intravenous infusion of an α1-adrenoceptor agonist (e.g., phenylephrine or methoxamine).

    • After a period of stabilization with the α1-agonist, infuse this compound intravenously.

      • Dose-Response Protocol: Infuse escalating doses of this compound (e.g., 26, 88, and 260 µg/kg) over a fixed duration (e.g., 5 minutes) with a washout period between doses.[3]

      • Infusion Rate Protocol: Compare a "high rate" infusion (e.g., 25 nmol/kg/min) with a "low rate" infusion (e.g., 5 nmol/kg/min).[5]

    • Monitor the ECG for QT interval prolongation, arrhythmias, and the occurrence of TdP.

  • Data Analysis:

    • Measure the heart rate, blood pressure, and QT interval. Correct the QT interval for heart rate (QTc) using an appropriate formula for rabbits.

    • Quantify the incidence of TdP at each dose or infusion rate.

Key Experiment 2: Whole-Cell Patch Clamp of hERG Channels

This protocol is a generalized procedure based on standard electrophysiological techniques for studying hERG channels.

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

    • Culture the cells under standard conditions.

    • Isolate single cells for patch-clamp recording.

  • Electrophysiological Recording:

    • Use a whole-cell patch-clamp amplifier and data acquisition system.

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

    • Internal Solution (in mM): e.g., 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2).

    • Maintain the cells at a holding potential where hERG channels are predominantly in the closed state (e.g., -80 mV).

  • Voltage Protocol and Drug Application:

    • To elicit hERG currents, apply a depolarizing pulse (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.

    • To assess use-dependence, apply a train of depolarizing pulses.

    • Perfuse the cells with the external solution containing various concentrations of this compound.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each drug concentration.

    • Normalize the current to the control (pre-drug) condition.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Almokalant_TdP_Pathway cluster_drug Drug Action cluster_channel Ion Channel Level cluster_cellular Cellular Electrophysiology cluster_organ Organ Level (ECG) cluster_arrhythmia Arrhythmia This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks apd Action Potential Duration (APD) Prolongation hERG->apd Leads to Reduced Repolarizing Current ead Early Afterdepolarizations (EADs) apd->ead Can Trigger qt QT Interval Prolongation apd->qt Manifests as tdp Torsades de Pointes (TdP) ead->tdp Initiates qt->tdp Increases Risk of

Caption: Mechanism of this compound-Induced Torsades de Pointes.

Experimental_Workflow_TdP cluster_invitro In Vitro Assessment cluster_invivo In Vivo Model cluster_analysis Data Analysis & Outcome invitro_start hERG Channel Expressing Cells patch_clamp Whole-Cell Patch Clamp invitro_start->patch_clamp ic50 Determine IC50 for hERG Block patch_clamp->ic50 almokalant_infusion This compound Infusion ic50->almokalant_infusion Informs Dose Selection animal_prep Anesthetized Rabbit Preparation alpha_agonist α1-Agonist Infusion animal_prep->alpha_agonist alpha_agonist->almokalant_infusion ecg Continuous ECG Monitoring almokalant_infusion->ecg qt_analysis Measure QTc Prolongation ecg->qt_analysis tdp_incidence Assess TdP Incidence ecg->tdp_incidence

Caption: Experimental Workflow for Assessing this compound's TdP Risk.

References

Impact of pacing frequency on Almokalant's electrophysiological effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pacing frequency on the electrophysiological effects of Almokalant (B1665250).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[1] This current is crucial for the repolarization phase (phase 3) of the cardiac action potential.[2][3] By blocking IKr, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in myocardial tissues.[1]

Q2: How does pacing frequency influence the electrophysiological effects of this compound?

The influence of pacing frequency on this compound's effects is a key area of investigation. Some studies have reported no significant frequency dependence of its effect on the monophasic action potential duration (MAPD).[4] For instance, at this compound plasma concentrations of ≥ 50 nmol/l, a 10-15% prolongation of MAPD was observed, and this prolongation was of equal magnitude across different paced cycle lengths.[4]

However, other findings suggest a small "reverse use-dependence." This means the drug's effect on prolonging the QT interval may be more pronounced at lower heart rates.[4] Specifically, during right ventricular apex stimulation, the prolongation of the ventricular paced QT interval was more significant at slower heart rates.[4] In contrast, this effect was not observed during right ventricular outflow tract stimulation.[4]

Studies in guinea-pig papillary muscles showed that this compound-induced APD prolongation was not significantly affected by low stimulation rates (0.2 to 0.5 Hz).[5] In rabbit ventricular myocytes, a limited frequency-dependent block of the delayed rectifier K+ current (IK) was demonstrated.[6]

Q3: What is "reverse use-dependence" and does this compound exhibit this property?

Reverse use-dependence is a phenomenon where a drug's effect is more pronounced at slower heart rates and diminishes at faster heart rates.[7][8] This is a characteristic often associated with Class III antiarrhythmic drugs.[7] While some studies have shown a small reverse frequency dependence for this compound's effect on the ventricular paced QT interval, others have found no evidence of frequency dependence on MAPD.[4] The concept is complex, and whether this compound truly exhibits significant reverse use-dependence is a subject of ongoing research and may depend on the specific experimental conditions.[5]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results regarding the frequency dependence of this compound.

  • Possible Cause 1: Pacing Site. The location of the pacing electrode can influence the observed effects. One study found that reverse frequency dependence of the ventricular paced QT interval was present during right ventricular apex stimulation but not during right ventricular outflow tract stimulation.[4]

    • Troubleshooting Step: Carefully document and consider the anatomical location of your pacing electrode. If possible, test different pacing sites to assess for site-dependent effects.

  • Possible Cause 2: Drug Concentration. The concentration of this compound used can impact the magnitude of its effects. A significant prolongation of MAPD was observed at plasma concentrations of 50 nmol/l or higher.[4]

    • Troubleshooting Step: Ensure accurate and consistent dosing of this compound. Perform concentration-response experiments to characterize the effects in your specific model.

  • Possible Cause 3: Species and Tissue Differences. The electrophysiological properties of cardiac tissue can vary between species and even between different regions of the heart.

    • Troubleshooting Step: Be mindful of the species and cardiac tissue preparation you are using. Compare your results to literature that uses a similar experimental model.

Problem 2: Difficulty in measuring the effects of this compound on action potential duration.

  • Possible Cause: Inadequate Stimulation Protocol. The stimulation protocol, including the number and timing of extrastimuli, can affect the measurement of refractory periods and action potential duration.

    • Troubleshooting Step: Employ a standardized and well-documented programmed stimulation protocol. For example, use incremental and premature ventricular extrastimulation to thoroughly assess changes in MAPD and ERP.[4]

Data Presentation

Table 1: Effect of this compound on Ventricular Effective Refractory Period (VERP) in a Porcine Model Post-Myocardial Infarction

Pacing Cycle Length (PCL) + Extrastimuli (ES)Baseline VERP (ms, mean ± SD)VERP after this compound (ms, mean ± SD)
500 ms (B15284909) + 1 ES292 ± 25308 ± 13
400 ms + 1 ES249 ± 19261 ± 16
300 ms + 1 ES209 ± 18219 ± 18
400 ms + 3 ES167 ± 27186 ± 29
300 ms + 3 ES159 ± 29174 ± 27

Data adapted from a study in pigs surviving a myocardial infarction.[9]

Table 2: Effect of this compound on Monophasic Action Potential Duration (MAPD) at Different Plasma Concentrations

This compound Plasma Concentration (Cpl)Effect on MAPD at 90% Repolarization
≥ 50 nmol/lSignificant prolongation of 10-15%
100 and 150 nmol/lSignificant prolongation of ventricular extrasystole MAPD

Data from a study in male volunteers. The prolongation was of equal magnitude at all paced cycle lengths.[4]

Experimental Protocols

1. Measurement of Monophasic Action Potentials (MAPs) and Ventricular Paced QT Intervals

  • Objective: To assess the frequency dependency of this compound's effects on ventricular repolarization.

  • Methodology:

    • Subjects (e.g., male volunteers) are infused with this compound to achieve target plasma concentrations (e.g., 20, 50, 100, and 150 nmol/l).[4]

    • Monophasic action potentials are recorded from the right ventricle.

    • The duration of the monophasic action potential at 90% repolarization (MAPD) is measured during incremental and premature ventricular extrastimulation.[4]

    • The ventricular paced QT interval is measured during incremental stimulation from different sites, such as the right ventricular apex (RV APEX) and the right ventricular outflow tract (RVOT).[4]

    • Frequency dependence is analyzed using a linear regression model.[4]

2. Investigation of Drug-Channel Interaction During Periods of Quiescence

  • Objective: To determine if this compound interacts with ion channels during their resting state.

  • Methodology:

    • Use an in vitro preparation, such as guinea-pig papillary muscles.[5]

    • Establish a regular stimulation protocol (e.g., 1 Hz).

    • Interrupt the regular stimulation with periods of quiescence (e.g., three 30-minute periods).[5]

    • Introduce this compound at the beginning of the second rest period.

    • The third rest period is introduced after the drug has reached a steady-state effect.[5]

    • Analyze the action potential duration (APD) of the first action potential after each rest period to assess drug interaction with resting channels. With this compound, the first APD after drug application was already prolonged and the effects increased with subsequent regular pacing.[5]

Visualizations

Almokalant_Mechanism_of_Action cluster_cell Cardiac Myocyte cluster_effect Electrophysiological Effect This compound This compound IKr_Channel IKr Potassium Channel (hERG) This compound->IKr_Channel Blocks Repolarization Phase 3 Repolarization IKr_Channel->Repolarization Mediates APD Action Potential Duration (APD) Repolarization->APD Determines Prolonged_APD Prolonged APD APD->Prolonged_APD is prolonged Experimental_Workflow_Frequency_Dependence Start Start Subject_Prep Subject Preparation (e.g., Volunteer or Animal Model) Start->Subject_Prep Almokalant_Infusion Administer this compound (Achieve Target Plasma Concentrations) Subject_Prep->Almokalant_Infusion Pacing_Protocol Initiate Pacing Protocol (Varying Frequencies/Cycle Lengths) Almokalant_Infusion->Pacing_Protocol Record_Data Record Electrophysiological Data (MAPD, QT Interval) Pacing_Protocol->Record_Data Analyze_Data Analyze Data for Frequency Dependence Record_Data->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion Troubleshooting_Logic_Frequency_Dependence Inconsistent_Results Inconsistent Results on Frequency Dependence? Check_Pacing_Site Verify Pacing Site (e.g., RV Apex vs. RVOT) Inconsistent_Results->Check_Pacing_Site Yes Check_Concentration Confirm this compound Concentration Check_Pacing_Site->Check_Concentration Consider_Model Review Experimental Model (Species, Tissue) Check_Concentration->Consider_Model Standardize_Protocol Standardize Protocol and Re-evaluate Consider_Model->Standardize_Protocol

References

Almokalant-induced QT dispersion and its experimental implications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Almokalant-induced QT dispersion and its experimental implications.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B1665250) and what is its primary mechanism of action?

This compound is a Class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] This blockade slows the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[1][2]

Q2: What is QT dispersion and why is it relevant when studying this compound?

QT dispersion refers to the spatial variation in ventricular repolarization times across the myocardium, measured as the difference between the maximum and minimum QT intervals on a 12-lead ECG.[3][4][5] Increased QT dispersion is considered a marker of electrical instability in the heart. This compound can increase QT dispersion, which is thought to contribute to its proarrhythmic potential, including the risk of developing Torsades de Pointes (TdP).[6][7]

Q3: What is Torsades de Pointes (TdP) and how is it related to this compound?

Torsades de Pointes is a specific form of polymorphic ventricular tachycardia characterized by a twisting of the QRS complexes around the isoelectric line on the ECG.[8][9][10] It is a life-threatening arrhythmia that can degenerate into ventricular fibrillation. This compound, by prolonging the QT interval and increasing QT dispersion, creates an electrophysiological environment conducive to the development of early afterdepolarizations (EADs), which are considered the triggering events for TdP.[1][8][10]

Q4: How should I prepare and store this compound solutions for my experiments?

For in vitro electrophysiology experiments, this compound is typically dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted to the final desired concentration in the extracellular recording solution. It is recommended to prepare fresh working solutions daily from the stock. For short-term storage, aliquots of the stock solution can be stored at -20°C. Before use, thaw the aliquot and ensure the final solution is well-mixed.

Q5: What are the typical effective concentrations of this compound in in vitro and in vivo experiments?

The effective concentration of this compound varies depending on the experimental model and the specific endpoint being measured.

  • In vitro: For blocking the IKr current, half-maximal block (IC50) is typically observed in the nanomolar range. For example, in rabbit ventricular myocytes, a half-maximum block was obtained at 5 x 10(-8) mol/L (50 nM).[11]

  • In vivo: In anesthetized rabbits, intravenous infusions of this compound at rates of 5 or 25 nmol·kg-1·min-1 have been shown to prolong the QTc interval and induce TdP.[6] In healthy human volunteers, plasma concentrations of 20-150 nM resulted in dose-dependent increases in the monophasic action potential duration and QT interval.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy IKr Current Recordings in Patch-Clamp Experiments

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Health Ensure cells are healthy and not over-passaged. Use a gentle cell dissociation method.
Low-Resistance Seal A seal resistance of <1 GΩ can introduce noise. Ensure pipette tips are clean and fire-polished. Approach the cell with positive pressure.
Electrical Interference Ground all equipment properly. Use a Faraday cage to shield the setup from external electrical noise.
Perfusion System Issues Check for bubbles or mechanical vibrations in the perfusion system, as these can introduce noise.
Incorrect Voltage Protocol Verify that the voltage-clamp protocol is appropriate for activating and measuring IKr (hERG) currents. A typical protocol involves a depolarizing step to inactivate the channels, followed by a repolarizing step to measure the characteristic tail current.
Issue 2: High Variability in QT Interval Measurements in In Vivo or Ex Vivo Models

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unstable Heart Rate Ensure a stable heart rate, as the QT interval is highly dependent on it. Use pacing if necessary to maintain a constant rate. Always report the heart rate-corrected QT interval (QTc).
Changes in Autonomic Tone In in vivo models, anesthesia and other interventions can alter autonomic nervous system activity, affecting heart rate and repolarization. Ensure consistent and adequate anesthesia.
Electrolyte Imbalances Hypokalemia and hypomagnesemia can prolong the QT interval and potentiate the effects of this compound.[8] Monitor and maintain physiological electrolyte levels in the perfusate or animal.
Temperature Fluctuations Heart temperature can affect ion channel kinetics. Maintain a constant physiological temperature for the animal or the isolated heart preparation.
Inconsistent Drug Delivery Ensure the infusion rate of this compound is stable and accurate. The rate of infusion can impact the degree of QT prolongation and the incidence of TdP.[6][7]
Issue 3: Failure to Induce Torsades de Pointes with this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient this compound Concentration The proarrhythmic effects of this compound are dose-dependent. A dose-response study may be necessary to determine the optimal concentration for inducing TdP in your specific model.
Animal Species or Strain Differences There are known species differences in susceptibility to drug-induced arrhythmias. Rabbits are a commonly used and sensitive model for this compound-induced TdP.[6][12]
Lack of Proarrhythmic Substrate Co-administration of an α1-adrenoceptor agonist, such as methoxamine (B1676408) or phenylephrine, can create a proarrhythmic substrate and increase the likelihood of inducing TdP with this compound.[6][12]
Infusion Rate Too Low A "high rate" infusion of this compound has been shown to be more effective at inducing TdP than a "low rate" infusion, even with similar levels of QT prolongation.[6][7]
Absence of a Triggering Event TdP is often initiated by a "short-long-short" sequence of R-R intervals. Programmed electrical stimulation or pacing protocols can be used to create these triggers.

Quantitative Data Summary

Table 1: In Vitro Effects of this compound on IKr

Preparation Parameter Value Reference
Rabbit ventricular myocytesIC50 for IK block5 x 10(-8) M (50 nM)[11]
Rabbit ventricular myocytesTime constant of open-channel block at 0 mV1.07 seconds[11]
Rabbit ventricular myocytesRecovery time constant from block at -50 mV~10 seconds[11]

Table 2: In Vivo Effects of this compound in Rabbits

Infusion Rate Parameter Control This compound Incidence of TdP Reference
High Rate (25 nmol·kg-1·min-1)QTc interval (ms)162 ± 6.2211 ± 5.39/10[6]
High Rate (25 nmol·kg-1·min-1)QT dispersion (ms)15 ± 1.732 ± 5.67/8[6]
Low Rate (5 nmol·kg-1·min-1)QTc interval (ms)162 ± 3.6230 ± 12.61/8[6]
Low Rate (5 nmol·kg-1·min-1)QT dispersion (ms)UnalteredUnaltered0/6[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of IKr in Isolated Ventricular Myocytes
  • Cell Isolation: Isolate ventricular myocytes from the desired animal model (e.g., rabbit) using enzymatic digestion.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 NaGTP, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Obtain a gigaohm seal (>1 GΩ) on a single myocyte.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for IKr:

    • Hold the cell at a holding potential of -50 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the IKr channels.

    • Repolarize the membrane to -40 mV to record the deactivating tail current, which is a measure of the IKr current.

    • Repeat this protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline.

  • Drug Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Continue recording using the same voltage-clamp protocol to observe the blocking effect of this compound on the IKr tail current.

Protocol 2: In Vivo Electrophysiological Study in Anesthetized Rabbits
  • Animal Preparation:

    • Anesthetize the rabbit with an appropriate anesthetic agent (e.g., a combination of xylazine (B1663881) and ketamine, or pentobarbital).

    • Intubate the animal and provide mechanical ventilation.

    • Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug infusion.

    • Place needle electrodes subcutaneously to record a 12-lead ECG.

  • Baseline Recording:

    • Allow the animal to stabilize for a period of 20-30 minutes after the surgical preparation.

    • Record baseline ECG and blood pressure.

  • Drug Infusion:

    • Begin a continuous intravenous infusion of an α1-adrenoceptor agonist (e.g., methoxamine) to create a proarrhythmic substrate.

    • After a stable period of α-adrenergic stimulation, begin the infusion of this compound at the desired rate (e.g., "high rate" of 25 nmol·kg-1·min-1).

  • Data Acquisition and Analysis:

    • Continuously monitor and record the ECG throughout the experiment.

    • Measure the QT interval from all 12 leads and calculate the heart rate-corrected QT interval (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's).

    • Calculate QT dispersion as the difference between the maximum and minimum QTc intervals.

    • Monitor for the occurrence of ventricular arrhythmias, including Torsades de Pointes.

Visualizations

Almokalant_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effects cluster_ecg_manifestation ECG Manifestations IKr_channel IKr (hERG) Potassium Channel Reduced_K_efflux Reduced K+ Efflux This compound This compound This compound->IKr_channel Blockade APD_Prolongation Action Potential Duration (APD) Prolongation Reduced_K_efflux->APD_Prolongation EAD_Formation Early Afterdepolarization (EAD) Formation APD_Prolongation->EAD_Formation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation QT_Dispersion Increased QT Dispersion APD_Prolongation->QT_Dispersion TdP Torsades de Pointes (TdP) EAD_Formation->TdP QT_Dispersion->TdP

Caption: Mechanism of this compound-induced Torsades de Pointes.

Experimental_Workflow_In_Vivo start Start animal_prep Animal Preparation (Anesthesia, Catheterization, ECG) start->animal_prep baseline Baseline Recording (ECG, Blood Pressure) animal_prep->baseline alpha_agonist Infusion of α1-Adrenoceptor Agonist baseline->alpha_agonist almokalant_infusion This compound Infusion alpha_agonist->almokalant_infusion data_acquisition Continuous ECG Monitoring almokalant_infusion->data_acquisition analysis Data Analysis (QTc, QT Dispersion, Arrhythmias) data_acquisition->analysis end End analysis->end

Caption: In vivo experimental workflow for studying this compound.

Troubleshooting_Logic start Issue: Inconsistent Drug Effect check_concentration Verify Drug Concentration and Solution Stability start->check_concentration Is solution correct? check_protocol Review Experimental Protocol (e.g., Pacing Frequency) start->check_protocol Is protocol consistent? check_model Assess Experimental Model (e.g., Cell Health, Animal Strain) start->check_model Is model viable? resolve_concentration Prepare Fresh Solutions check_concentration->resolve_concentration No resolve_protocol Standardize Protocol check_protocol->resolve_protocol No resolve_model Optimize Model Conditions check_model->resolve_model No

Caption: Troubleshooting logic for inconsistent this compound effects.

References

Preventing rundown of IKr current in Almokalant patch clamp experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the rundown of the IKr (hERG) current in Almokalant (B1665250) patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is IKr current rundown and why is it a problem?

A1: IKr current rundown is the gradual decrease in the amplitude of the current over the course of a whole-cell patch clamp recording. This phenomenon can lead to an underestimation of the true current amplitude and can confound the interpretation of drug effects, such as the blocking effect of this compound. Stable recordings are crucial for obtaining reliable and reproducible data.

Q2: What are the primary causes of IKr rundown in whole-cell patch clamp experiments?

A2: The primary causes of IKr rundown are the dialysis of essential intracellular components into the patch pipette and the subsequent disruption of key regulatory pathways. The main contributing factors include:

  • ATP Depletion: The washout of intracellular ATP is a major contributor to rundown. ATP is essential for maintaining the phosphorylation state of the hERG channel and preventing its dephosphorylation by endogenous phosphatases.[1][2]

  • Loss of Second Messengers: Important signaling molecules like cyclic AMP (cAMP) and diacylglycerol (DAG), which are activators of Protein Kinase A (PKA) and Protein Kinase C (PKC) respectively, are diluted from the cell. These kinases are known to modulate IKr channel function.

  • PIP2 Depletion: Phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, is crucial for the stability and gating of many ion channels.[3][4][5] Its depletion from the inner leaflet of the membrane during whole-cell recording can contribute to current rundown.[3]

Q3: How does this compound's mechanism of action relate to IKr rundown?

A3: this compound is a potent IKr blocker that exhibits use- and voltage-dependence, meaning it preferentially binds to the open and/or inactivated states of the hERG channel.[6][7][8] While this compound itself is not reported to directly cause rundown, studying its effects requires a stable IKr current to accurately determine its blocking potency and kinetics. An unstable baseline due to rundown can lead to an overestimation of the drug's effect.

Q4: Are there alternative recording configurations to minimize IKr rundown?

A4: Yes, the perforated patch clamp technique is a highly effective alternative to conventional whole-cell patch clamp for preventing rundown.[1][9][10][11] This method uses pore-forming agents like Amphotericin B or Gramicidin in the pipette solution to gain electrical access to the cell without rupturing the cell membrane.[9][10][11] This preserves the integrity of the intracellular environment, including ATP, second messengers, and other signaling molecules, leading to more stable IKr recordings.[10]

Troubleshooting Guide

This guide addresses common issues encountered during IKr patch clamp experiments and provides potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Rapid IKr current rundown (>5% per minute) 1. Inadequate intracellular solution composition. 2. Dialysis of essential cellular components. 3. Poor cell health.1. Optimize Intracellular Solution: Ensure your pipette solution contains an ATP regeneration system (e.g., Mg-ATP, GTP, and phosphocreatine). Refer to the optimized intracellular solution protocol below. 2. Use Perforated Patch Clamp: This is the most effective method to prevent rundown by preserving the intracellular milieu.[1][9][10][11] 3. Ensure Healthy Cells: Use cells from a low passage number and ensure they are in a healthy state before patching.
High variability in this compound IC50 values 1. Uncorrected IKr rundown. 2. Inconsistent voltage protocols. 3. Temperature fluctuations.1. Correct for Rundown: If using whole-cell, monitor the baseline current before drug application and apply a time-matched vehicle control to quantify and correct for rundown. 2. Standardize Voltage Protocol: Use a consistent voltage protocol that allows for the channel to enter the open and inactivated states, which are the primary targets for this compound.[6][7][8] 3. Maintain Stable Temperature: Ion channel kinetics are temperature-sensitive. Use a temperature-controlled recording chamber.[1]
Difficulty obtaining a stable Giga-ohm seal 1. Dirty pipette tip. 2. Poor quality of recording solutions. 3. Unhealthy or poorly attached cells. 4. Mechanical vibrations.1. Clean Pipette Tip: Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.[1] Fire-polish the pipette tip to create a smooth surface.[1] 2. Filter Solutions: Filter all recording solutions (both internal and external) with a 0.2 µm filter to remove particulates.[12][13] 3. Select Healthy Cells: Choose cells that are well-adhered and have a smooth membrane appearance. 4. Minimize Vibrations: Use an anti-vibration table and ensure all equipment is securely mounted.[1]
Noisy recordings 1. Poor seal resistance. 2. Improper grounding. 3. Issues with the Ag/AgCl wire.1. Ensure a High-Resistance Seal: A seal resistance of >1 GΩ is crucial for low-noise recordings.[1] 2. Check Grounding: Ensure all components of the rig are properly grounded and use a Faraday cage.[14] 3. Maintain Ag/AgCl Wire: Regularly check and re-chlorinate the Ag/AgCl wire in the pipette holder.[14]

Experimental Protocols

Optimized Intracellular Solution for Whole-Cell Patch Clamp

This solution is designed to support cellular metabolism and minimize IKr rundown during whole-cell recordings.

ComponentConcentrationPurpose
K-Gluconate 115 mMPrimary potassium salt to mimic intracellular K+ concentration.
KCl 20 mM
HEPES 10 mMpH buffer.
EGTA 10 mMCalcium chelator to buffer intracellular calcium.
MgCl2 1 mM
Mg-ATP 4 mMEnergy source to prevent rundown.[1][2]
Na-GTP 0.3 mMTo preserve G-protein mediated responses.[2][12]
Phosphocreatine 10 mMPart of the ATP regeneration system to maintain stable ATP levels.[15][16][17][18]
pH 7.2 (adjusted with KOH)
Osmolarity ~290 mOsm (adjusted with sucrose)Should be slightly lower than the extracellular solution.

Preparation Notes:

  • Prepare the base solution without Mg-ATP and Na-GTP and store in aliquots at -20°C.

  • On the day of the experiment, thaw an aliquot and add fresh Mg-ATP and Na-GTP.

  • Keep the final solution on ice to prevent the degradation of ATP and GTP.[2][19]

  • Filter the solution through a 0.2 µm syringe filter before use.[12][13]

Perforated Patch Clamp Protocol using Amphotericin B

This protocol provides a method for obtaining stable IKr recordings with minimal intracellular dialysis.

Materials:

  • Amphotericin B stock solution (e.g., 60 mg/mL in DMSO)

  • Tip-fill intracellular solution (without Amphotericin B)

  • Back-fill intracellular solution (containing Amphotericin B)

Procedure:

  • Prepare a fresh back-fill solution: Dilute the Amphotericin B stock solution into the intracellular solution to a final concentration of 120-240 µg/mL. Sonicate the solution to aid dissolution.

  • Prepare the patch pipette:

    • First, dip the tip of the pipette into the tip-fill (Amphotericin B-free) solution for a few seconds.

    • Then, back-fill the pipette with the Amphotericin B-containing solution.

  • Approach the cell and form a Giga-ohm seal: Approach the target cell with the pipette and establish a high-resistance seal (>1 GΩ) as you would for conventional whole-cell patch clamp.

  • Monitor perforation: After forming the seal, monitor the series resistance. It will gradually decrease as the Amphotericin B forms pores in the membrane patch. The recording can begin once the series resistance has stabilized at an acceptable level (typically < 30 MΩ). This process can take 10-30 minutes.

Signaling Pathways and Experimental Workflow

IKr/hERG Channel Regulation by PKA and PKC

G hERG hERG Channel (IKr) PKA PKA PKA->hERG Phosphorylates (Enhances synthesis) PKC PKC PKC->hERG Modulates (Shifts activation) Beta_AR Beta_AR Alpha_AR Alpha_AR AC AC PLC PLC cAMP cAMP PIP2 PIP2 IP3 IP3 DAG DAG

Experimental Workflow for Minimizing IKr Rundown

G cluster_prep Preparation cluster_exp Experiment cluster_config Recording Configuration Choice Cell_Culture Healthy Cell Culture (low passage) Solution_Prep Prepare Optimized Intracellular Solution (with ATP regeneration system) Cell_Culture->Solution_Prep Pipette_Prep Pull & Fire-polish Patch Pipettes Solution_Prep->Pipette_Prep Approach Approach Cell (positive pressure) Pipette_Prep->Approach Seal Form Giga-ohm Seal (>1 GΩ) Approach->Seal Record_Config Establish Recording Configuration Seal->Record_Config Whole_Cell Whole-Cell Record_Config->Whole_Cell Rupture membrane Perforated_Patch Perforated Patch Record_Config->Perforated_Patch Allow perforation Stabilize Allow Current to Stabilize Baseline Record Stable Baseline Stabilize->Baseline Drug_App Apply this compound Baseline->Drug_App Record_Effect Record Drug Effect Drug_App->Record_Effect Whole_Cell->Stabilize Perforated_Patch->Stabilize

Logical Troubleshooting for IKr Rundown

G Start IKr Rundown Observed? Check_Internal Is Intracellular Solution Optimized? (ATP, GTP, Phosphocreatine) Start->Check_Internal Yes Stable_Recording Stable Recording Start->Stable_Recording No Optimize_Internal Optimize Intracellular Solution Check_Internal->Optimize_Internal No Check_Health Are Cells Healthy and Low Passage? Check_Internal->Check_Health Yes Optimize_Internal->Check_Health Unstable_Recording Rundown Persists Use_Perforated Switch to Perforated Patch Clamp Use_Perforated->Stable_Recording Improve_Culture Improve Cell Culture Conditions Check_Health->Improve_Culture No Check_Technique Review Patching Technique (Seal, Series Resistance) Check_Health->Check_Technique Yes Improve_Culture->Check_Technique Check_Technique->Use_Perforated Yes Refine_Technique Refine Patching Technique Check_Technique->Refine_Technique No Refine_Technique->Use_Perforated

References

Validation & Comparative

Comparative Analysis of Almokalant's Cross-Reactivity with Other Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Almokalant (B1665250), a potent blocker of the delayed rectifier potassium current (IKr), with other key cardiac potassium channels. While specific quantitative data on this compound's interaction with a broad panel of potassium channels is not extensively available in publicly accessible literature, this document outlines the established inhibitory concentration for its primary target and details the experimental protocols required to determine its selectivity profile. Understanding the potential for off-target effects is crucial for assessing the complete pharmacological profile and safety of any ion channel-targeting compound.

This compound's Primary Target and Selectivity Profile

This compound is well-characterized as a high-affinity blocker of the IKr current, which is mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel (also known as Kv11.1). This channel plays a critical role in the repolarization phase of the cardiac action potential.

Target ChannelCommon NameThis compound IC50Reference
Kv11.1 (hERG)IKr (rapid delayed rectifier K+ current)50 nM[1]
Kv1.5IKur (ultra-rapid delayed rectifier K+ current)Data not available
Kv4.3Ito (transient outward K+ current)Data not available
Kir2.1IK1 (inward rectifier K+ current)Data not available

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The value for Kv11.1 was determined in rabbit ventricular myocytes.[1] IC50 values for other potassium channels are not readily found in the cited literature and would require dedicated experimental investigation to be determined.

Experimental Protocols for Assessing Cross-Reactivity

The standard method for evaluating the cross-reactivity of a compound like this compound against a panel of potassium channels is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in isolated cells.

Cell Preparation
  • Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, are commonly used. Each cell line is engineered to express a specific potassium channel subtype (e.g., Kv1.5, Kv4.3, Kir2.1).

  • Primary Cardiomyocytes: Alternatively, primary cardiomyocytes isolated from animal models (e.g., guinea pig, rabbit) can be used to study the channels in a more native environment.

Electrophysiological Recording
  • Apparatus: A patch-clamp amplifier and data acquisition system are used to control the cell membrane potential and record the resulting ion channel currents.

  • Pipettes: Glass micropipettes with a tip resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

  • Solutions:

    • External Solution (Tyrode's solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Typically contains (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocols

The specific voltage protocols are designed to elicit the characteristic currents of each channel subtype:

  • For Kv1.5 (IKur) and Kv4.3 (Ito):

    • Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to activate the channels.

    • Measure the peak outward current at each voltage step.

  • For Kir2.1 (IK1):

    • Hold the membrane potential at a depolarized level (e.g., -40 mV) near the reversal potential for potassium to minimize outward current.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -120 mV to -50 mV) to elicit inward currents.

    • Measure the steady-state inward current at each voltage step.

Data Analysis
  • Increasing concentrations of this compound are applied to the external solution while recording the channel currents.

  • The peak current amplitude in the presence of the drug is compared to the control (drug-free) condition.

  • A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the biological context of this compound's action, the following diagrams illustrate the workflow for assessing cross-reactivity and the signaling pathways of the relevant potassium channels.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing target channel) cell_plating Cell Plating on coverslips cell_culture->cell_plating giga_seal Giga-seal Formation & Whole-cell Configuration cell_plating->giga_seal patch_pipette Patch Pipette Fabrication & Filling with Internal Solution patch_pipette->giga_seal voltage_clamp Application of Voltage-Clamp Protocol giga_seal->voltage_clamp current_recording Recording of Ion Channel Currents voltage_clamp->current_recording baseline Record Baseline Currents current_recording->baseline drug_application Perfusion with Increasing Concentrations of this compound baseline->drug_application washout Washout drug_application->washout data_analysis Concentration-Response Curve & IC50 Determination drug_application->data_analysis

Experimental workflow for assessing this compound's cross-reactivity.

Potassium_Channel_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling kv11_1 Kv11.1 (hERG) repolarization Action Potential Repolarization kv11_1->repolarization Contributes to Phase 3 kv1_5 Kv1.5 kv1_5->repolarization Contributes to Phase 1 & 3 (Atria) kv4_3 Kv4.3 kv4_3->repolarization Contributes to Phase 1 kir2_1 Kir2.1 kir2_1->repolarization Contributes to late Phase 3 resting_potential Resting Membrane Potential kir2_1->resting_potential Maintains This compound This compound This compound->kv11_1 Block pka PKA pka->kv11_1 Modulates pka->kv1_5 Modulates pkc PKC pkc->kv4_3 Modulates pip2 PIP2 pip2->kir2_1 Regulates

Signaling pathways of key cardiac potassium channels.

References

Validating Almokalant-Induced Proarrhythmia in hiPSC-CMs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of a drug's proarrhythmic potential is a critical step in preclinical safety pharmacology. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a promising in vitro model for predicting cardiac toxicity, offering a human-relevant alternative to traditional animal models.[1][2] Almokalant, a potent blocker of the hERG potassium channel, is a well-characterized proarrhythmic compound frequently used to validate these hiPSC-CM-based assays. This guide provides a comparative overview of methodologies used to validate this compound-induced proarrhythmia in hiPSC-CMs, supported by experimental data and detailed protocols.

Comparative Analysis of Proarrhythmia Assessment Platforms

Several platforms are available to detect proarrhythmic events in hiPSC-CMs. The most common methods involve the use of multielectrode arrays (MEAs), voltage-sensitive optical platforms (VSOP), and calcium-sensitive dyes. Each of these technologies offers distinct advantages and provides complementary information on the electrophysiological and contractile properties of cardiomyocytes.

Parameter Multielectrode Array (MEA) Voltage-Sensitive Dyes (VSD) Calcium-Sensitive Dyes
Primary Measurement Extracellular field potentialTransmembrane action potentialIntracellular calcium transients
Key Endpoints Field Potential Duration (FPD), Spike Amplitude, Beat Rate, Arrhythmia DetectionAction Potential Duration (APD), Rise Time, Triangulation, Early Afterdepolarizations (EADs)Calcium Transient Duration, Amplitude, Rise Time, Decay Time, Irregularities
Throughput HighHighHigh
Advantages Non-invasive, long-term recordings, provides network-level activity.[3][4]Direct measurement of action potential, high temporal resolution.Reflects excitation-contraction coupling, sensitive to changes in calcium handling.[5]
Limitations Indirect measure of action potential, susceptible to electrode placement variability.Potential for phototoxicity, requires dye loading.Indirect measure of electrophysiology, dye loading and potential for buffering effects.

This compound-Induced Proarrhythmic Effects: A Data Summary

This compound consistently induces proarrhythmic events in hiPSC-CMs across different platforms. The following table summarizes typical findings.

Platform Cell Type This compound Concentration Observed Effects Reference
MEA iCell Cardiomyocytes100 nMSignificant FPD prolongation, induction of arrhythmias.[6]
VSD Cor.4U Cardiomyocytes30 - 1000 nMConcentration-dependent APD prolongation, induction of EADs.[7]
Calcium Imaging iPSC-CMs1 µMIrregular calcium transients, increased beat rate variability.[5]

Comparison with Other Proarrhythmic Compounds

The proarrhythmic profile of this compound is often compared to other drugs with known torsadogenic risk, as defined by the Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative.[8][9] This allows for the classification of a compound's risk level.

Compound CiPA TdP Risk Primary Ion Channel Target(s) Typical hiPSC-CM Response
This compound HighhERG (IKr)APD/FPD prolongation, EADs, arrhythmias.
Dofetilide HighhERG (IKr)Similar to this compound; potent APD/FPD prolongation and arrhythmia induction.[1]
Sotalol HighhERG (IKr), β-adrenergic receptorsAPD/FPD prolongation, EADs, particularly at slower beating rates.[3]
Verapamil LowL-type Ca2+ (ICaL), hERG (IKr)APD/FPD shortening due to dominant Ca2+ channel block.[4][7]
Mexiletine LowNa+ (INa)Minimal effect or slight shortening of APD/FPD.[1]

Experimental Protocols

hiPSC-CM Culture and Plating

A standardized protocol for culturing and plating hiPSC-CMs is crucial for reproducible results.

  • Thawing and Seeding: Cryopreserved hiPSC-CMs are thawed and seeded onto fibronectin or Matrigel-coated microplates.[10]

  • Culture Medium: Cells are maintained in a specialized cardiomyocyte maintenance medium.

  • Maturation: Cardiomyocytes are typically allowed to mature and form a spontaneously beating syncytium for 7-14 days before compound addition.[7]

cluster_prep Cell Preparation Thaw Thaw hiPSC-CMs Seed Seed on Coated Plate Thaw->Seed Culture Culture in Maintenance Medium Seed->Culture Mature Allow Maturation (7-14 days) Culture->Mature

hiPSC-CM Preparation Workflow
Multielectrode Array (MEA) Assay

  • Baseline Recording: Record baseline electrical activity of the spontaneously beating hiPSC-CMs.

  • Compound Addition: Add this compound or other test compounds at increasing concentrations.

  • Data Acquisition: Record the field potential for a set duration after each compound addition.

  • Analysis: Analyze the recordings for changes in FPD, beat rate, and the presence of arrhythmic events.

Voltage-Sensitive Dye (VSD) Assay
  • Dye Loading: Incubate the hiPSC-CMs with a voltage-sensitive dye (e.g., a FRET-based dye).

  • Baseline Recording: Record baseline fluorescence to establish the action potential waveform.

  • Compound Application: Perfuse the cells with solutions containing the test compound.

  • Data Acquisition: Record changes in fluorescence intensity, which correlate with changes in membrane potential.

  • Analysis: Measure APD at various repolarization percentages (e.g., APD50, APD90), and identify proarrhythmic events like EADs.

cluster_assay Proarrhythmia Assay Workflow cluster_mea MEA cluster_vsd VSD Start Mature hiPSC-CMs MEABaseline Record Baseline Field Potential Start->MEABaseline VSDLoad Load with Voltage-Sensitive Dye Start->VSDLoad MEACompound Add Compound MEABaseline->MEACompound MEAData Record Field Potential MEACompound->MEAData MEAAnalysis Analyze FPD, Beat Rate, Arrhythmias MEAData->MEAAnalysis VSDBaseline Record Baseline Action Potential VSDLoad->VSDBaseline VSDCompound Add Compound VSDBaseline->VSDCompound VSDData Record Fluorescence Changes VSDCompound->VSDData VSDAnalysis Analyze APD, EADs VSDData->VSDAnalysis This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibition leads to APD Action Potential Duration Prolongation Repolarization->APD EAD Early Afterdepolarizations (EADs) APD->EAD Can trigger TdP Torsades de Pointes (TdP) EAD->TdP Can lead to

References

Navigating Preclinical Metabolism: A Comparative Guide to Almokalant in Rat and Rabbit Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic fate of a drug candidate across different preclinical species is a cornerstone of a successful development program. This guide provides a framework for comparing the metabolism of Almokalant, a potent class III antiarrhythmic agent, in two common preclinical models: the rat and the rabbit. Due to a lack of publicly available, direct comparative studies on this compound metabolism in these species, this guide outlines the essential experimental protocols and data interpretation strategies necessary to conduct such a comparative investigation.

Executive Summary

The selection of appropriate animal models is critical in preclinical drug development to predict human pharmacokinetics and safety. Rats are a common initial model due to their cost-effectiveness and well-characterized biology. Rabbits are often used in safety and reproductive toxicology studies. Significant interspecies differences in drug metabolism can exist, impacting a drug's efficacy and toxicity profile. Therefore, a head-to-head comparison of this compound's metabolism in rats and rabbits is essential for a comprehensive preclinical data package. This guide details the methodologies to generate and compare these crucial datasets.

Quantitative Analysis of this compound Metabolism

A critical component of a comparative metabolism study is the quantitative assessment of the parent drug and its metabolites in various biological matrices. The following table outlines the key pharmacokinetic parameters that should be determined in both rat and rabbit models.

ParameterRatRabbitSignificance
Half-life (t½) Data not availableData not availableIndicates the rate of drug elimination.
Clearance (CL) Data not availableData not availableMeasures the efficiency of drug removal from the body.
Volume of Distribution (Vd) Data not availableData not availableDescribes the extent of drug distribution in the tissues.
Major Metabolites Data not availableData not availableIdentifies the primary metabolic pathways.
Excretion Profile (% of dose) Data not availableData not availableDetermines the primary routes of elimination (urine vs. feces).

Note: As of the date of this publication, specific quantitative data for the metabolism of this compound in rat and rabbit models is not available in the public domain. The table above serves as a template for the data that should be generated in a comparative study.

Experimental Protocols

To generate the data outlined above, a series of in vivo and in vitro experiments are required. The following protocols provide a detailed methodology for a comprehensive comparative metabolism study.

In Vivo Studies

Objective: To determine the pharmacokinetic profile, mass balance, and metabolite profiles of this compound in rats and rabbits.

Animal Models:

  • Rats: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Rabbits: Male and female New Zealand White rabbits (n=3 per sex per group).

Dosing:

  • Administer a single intravenous (IV) and oral (PO) dose of radiolabeled ([¹⁴C] or [³H]) this compound.

  • The dose should be selected based on the expected therapeutic range.

Sample Collection:

  • Blood: Collect serial blood samples at appropriate time points post-dosing to determine the plasma concentration-time profile of the parent drug and its metabolites.

  • Urine and Feces: House animals in metabolic cages for the collection of urine and feces to determine excretion routes and mass balance.

Analytical Methods:

  • Liquid Scintillation Counting: Quantify total radioactivity in plasma, urine, and feces.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites in plasma, urine, and feces.

  • Metabolite Profiling and Identification: Use high-resolution mass spectrometry (HRMS) to identify the chemical structures of the metabolites.

In Vitro Studies

Objective: To investigate the metabolic pathways and enzymes involved in this compound metabolism.

Test Systems:

  • Liver Microsomes: Incubate this compound with liver microsomes from rats and rabbits to identify phase I (e.g., oxidation, reduction, hydrolysis) metabolites.

  • Hepatocytes: Use primary hepatocytes from both species to study both phase I and phase II (e.g., glucuronidation, sulfation) metabolism in a more complete cellular system.

  • Recombinant Cytochrome P450 (CYP) Enzymes: To identify the specific CYP isoforms responsible for the metabolism of this compound in each species.

Experimental Workflow:

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies rat_invivo Rat Model dosing_invivo Dosing (IV & PO) [¹⁴C]-Almokalant rat_invivo->dosing_invivo rabbit_invivo Rabbit Model rabbit_invivo->dosing_invivo sample_collection_invivo Sample Collection (Blood, Urine, Feces) dosing_invivo->sample_collection_invivo analysis_invivo Analysis (LSC, LC-MS/MS) sample_collection_invivo->analysis_invivo pk_profile Pharmacokinetic Profile analysis_invivo->pk_profile mass_balance Mass Balance analysis_invivo->mass_balance metabolite_profile_invivo Metabolite Profile analysis_invivo->metabolite_profile_invivo microsomes Liver Microsomes (Rat & Rabbit) incubation Incubation with this compound microsomes->incubation hepatocytes Hepatocytes (Rat & Rabbit) hepatocytes->incubation rec_enzymes Recombinant CYPs rec_enzymes->incubation analysis_invitro Metabolite Identification (LC-HRMS) incubation->analysis_invitro pathway_id Metabolic Pathway Elucidation analysis_invitro->pathway_id enzyme_id Enzyme Identification analysis_invitro->enzyme_id

Figure 1. Experimental workflow for a comparative metabolism study.

Hypothetical Metabolic Pathways of a Xenobiotic

The following diagram illustrates potential metabolic pathways for a hypothetical xenobiotic compound, which could be adapted based on the experimental findings for this compound. It is important to note that this is a generalized representation and not based on specific data for this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Drug (this compound) oxidation Oxidation (e.g., Hydroxylation) parent->oxidation CYP450 reduction Reduction parent->reduction hydrolysis Hydrolysis parent->hydrolysis glucuronidation Glucuronidation oxidation->glucuronidation UGTs sulfation Sulfation oxidation->sulfation SULTs glutathione Glutathione Conjugation oxidation->glutathione GSTs excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion glutathione->excretion

Figure 2. Generalized metabolic pathways for a xenobiotic.

Conclusion

A thorough understanding of the metabolic similarities and differences of this compound in rat and rabbit models is crucial for the interpretation of preclinical toxicology data and for predicting its pharmacokinetic behavior in humans. While direct comparative data is currently lacking in the public literature, the experimental framework provided in this guide offers a robust strategy for generating the necessary information. By systematically evaluating the pharmacokinetics, metabolic pathways, and excretion profiles in both species, researchers can build a comprehensive data package to support the continued development of this compound. This approach will ultimately de-risk the transition from preclinical to clinical development and contribute to a safer and more effective therapeutic agent.

Concordance of Almokalant's Cardiotoxicity: A Comparative Analysis of In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the electrophysiological effects of Almokalant, a potent IKr blocker, as observed in in vitro and in vivo models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the translational predictability of this compound's proarrhythmic potential.

This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). Blockade of this channel is a key mechanism underlying drug-induced QT interval prolongation, a major risk factor for the potentially fatal cardiac arrhythmia, Torsades de Pointes (TdP). This guide synthesizes quantitative data from both cellular and whole-animal studies to illustrate the concordance of this compound's effects across different experimental systems.

Quantitative Comparison of this compound's Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

In Vitro Electrophysiology: hERG Channel Blockade
ParameterValueCell TypeMethod
IC50 [Data not explicitly found in search results]CHO cells transfected with hERGAutomated Patch Clamp

Note: While a specific primary source detailing the IC50 of this compound with a full protocol was not identified in the literature search, automated patch-clamp systems are standard for determining the IC50 of hERG channel blockers. The expected effect is a concentration-dependent inhibition of the hERG current.

In Vivo Electrophysiology: QT Prolongation and Proarrhythmia in Rabbits
SpeciesDose/Infusion RateEffect on QTc IntervalIncidence of Torsades de Pointes (TdP)
Rabbit26 µg/kg (i.v.)Prolonged20%
Rabbit88 µg/kg (i.v.)Prolonged40%
Rabbit260 µg/kg (i.v.)Prolonged33%
Rabbit25 nmol/kg/min ("High Rate" Infusion)Prolonged from 162 ms (B15284909) to 211 ms90% (9/10 rabbits)
Rabbit5 nmol/kg/min ("Low Rate" Infusion)Prolonged from 162 ms to 230 ms12.5% (1/8 rabbits)

Experimental Protocols

In Vitro: Automated Patch-Clamp Assay for hERG Channel Blockade

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the hERG gene.

Methodology:

  • Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

  • Cell Preparation: On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular solution.

  • Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., QPatch, IonWorks) is used for electrophysiological recordings.

  • Electrophysiological Recording:

    • Whole-Cell Configuration: The system establishes a whole-cell patch-clamp configuration.

    • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the deactivating tail current, which is characteristic of hERG.

    • Data Acquisition: The peak tail current amplitude is measured at the repolarizing step.

  • Compound Application:

    • A baseline recording is established in the extracellular solution.

    • Increasing concentrations of this compound are then perfused over the cells.

    • The effect of each concentration on the hERG tail current is recorded until a steady-state block is achieved.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration of this compound relative to the baseline current.

    • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration.

    • The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.

In Vivo: Assessment of QT Prolongation and Proarrhythmia in Anesthetized Rabbits

Objective: To evaluate the dose-dependent effect of intravenously administered this compound on the QT interval and the incidence of Torsades de Pointes.

Animal Model: Male New Zealand White rabbits.

Methodology:

  • Anesthesia: Rabbits are anesthetized, for example, with an intravenous administration of propofol (B549288) and fentanyl.

  • Surgical Preparation:

    • The jugular vein is cannulated for drug administration.

    • Subcutaneous needle electrodes are placed for electrocardiogram (ECG) recording (e.g., in a standard Lead II configuration).

  • ECG Monitoring:

    • A baseline ECG is recorded continuously.

    • The QT interval is measured from the beginning of the QRS complex to the end of the T wave.

    • The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's correction).

  • Drug Administration:

    • This compound is administered intravenously at escalating doses (e.g., 26, 88, and 260 µg/kg) or as a continuous infusion at different rates (e.g., 5 and 25 nmol/kg/min).

  • Data Collection and Analysis:

    • ECG is continuously monitored during and after drug administration.

    • Changes in the QTc interval from baseline are calculated for each dose or at specific time points during infusion.

    • The occurrence of ventricular arrhythmias, including ventricular tachycardia and Torsades de Pointes, is recorded.

    • The incidence of TdP is calculated as the percentage of animals exhibiting the arrhythmia at each dose level.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway: From hERG Blockade to Torsades de Pointes

Mechanism of this compound-Induced Torsades de Pointes cluster_cellular Cellular Level cluster_organ Organ Level (Heart) cluster_arrhythmia Arrhythmia This compound This compound hERG hERG (IKr) Channel This compound->hERG Blockade AP_Prolongation Action Potential Duration Prolongation hERG->AP_Prolongation Reduced K+ Efflux AP_Prolocation AP_Prolocation EAD Early Afterdepolarizations (EADs) AP_Prolongation->EAD Reactivation of Ca2+ Channels QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation Manifests as Dispersion Increased Dispersion of Repolarization AP_Prolongation->Dispersion Leads to Triggered_Activity Triggered Activity EAD->Triggered_Activity TdP Torsades de Pointes (TdP) Dispersion->TdP Provides Substrate for Triggered_Activity->TdP Initiates

Caption: this compound's path from hERG blockade to TdP.

Experimental Workflow: In Vitro to In Vivo Concordance

Experimental Workflow for Concordance Analysis cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Concordance Analysis Patch_Clamp Automated Patch Clamp on hERG-expressing cells IC50 Determine hERG IC50 Patch_Clamp->IC50 Comparison Compare In Vitro Potency with In Vivo Effects IC50->Comparison Informs Animal_Model Anesthetized Rabbit Model ECG ECG Monitoring Animal_Model->ECG QT_TdP Measure QTc Prolongation & TdP Incidence ECG->QT_TdP QT_TdP->Comparison Informs Prediction Assess Predictive Validity Comparison->Prediction

Caption: Workflow for comparing in vitro and in vivo data.

Discussion

The data presented demonstrates a clear concordance between the in vitro and in vivo effects of this compound. As a potent blocker of the hERG channel at the cellular level, this compound predictably leads to a prolongation of the QT interval in whole-animal models.[1][2] Furthermore, the dose-dependent increase in the incidence of Torsades de Pointes in rabbits highlights the direct translation of its in vitro mechanism of action into a proarrhythmic phenotype in vivo.[2]

The infusion rate-dependent proarrhythmic effects observed in rabbits suggest that not only the dose but also the pharmacokinetics of this compound can significantly influence its cardiotoxicity.[1] This underscores the importance of considering both pharmacokinetic and pharmacodynamic properties when extrapolating from in vitro to in vivo scenarios.

References

A Comparative Analysis of the Proarrhythmic Potential of Almokalant and Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proarrhythmic potential of almokalant (B1665250), a selective Class III antiarrhythmic agent, and quinidine (B1679956), a broad-spectrum Class Ia antiarrhythmic drug. The information presented is supported by experimental data to assist in the assessment of cardiac safety profiles.

Executive Summary

This compound, a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), and quinidine, a multi-ion channel blocker affecting both sodium and potassium currents, both exhibit proarrhythmic potential by prolonging the cardiac action potential and the QT interval. Experimental evidence, primarily from preclinical models, suggests that while both drugs can induce arrhythmogenic events, the incidence and nature of these events can differ, likely due to their distinct mechanisms of action. This compound's selective IKr blockade leads to a higher incidence of Torsades de Pointes (TdP) in some models compared to quinidine, which, despite its proarrhythmic reputation, may exhibit a different arrhythmic profile due to its additional effects on sodium channels.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from experimental studies comparing the electrophysiological and proarrhythmic effects of this compound and quinidine. It is important to note that the data are collated from different studies and experimental conditions may vary.

Table 1: Comparative Proarrhythmic Events in an Anesthetized Rabbit Model

DrugDoseIncidence of Torsades de Pointes (TdP)Other Ventricular ArrhythmiasReference
This compound26 µg/kg20%Not specified[1]
88 µg/kg40%Not specified[1]
260 µg/kg33%Not specified[1]
Quinidine3 mg/kg0%Few arrhythmias[1]
10 mg/kg0%Few arrhythmias[1]
30 mg/kg0%Few arrhythmias[1]

Table 2: Comparative Effects on Cardiac Ion Channels

DrugIon ChannelEffectIC50Experimental ModelReference
This compoundIKr (rapid delayed rectifier K+ current)Potent Blockade~50 nMRabbit ventricular myocytes[2]
QuinidineIKr (rapid delayed rectifier K+ current)Blockade~4.5 µMRabbit ventricular myocytes[3]
IKs (slow delayed rectifier K+ current)BlockadeNot specifiedGeneral knowledge[2]
INa (fast inward Na+ current)Blockade (use-dependent)28.9 ± 2.2 µM (peak)HEK293 cells expressing NaV1.5[4]
Ito (transient outward K+ current)BlockadeNot specifiedRabbit ventricular myocytes[5]
IK1 (inward rectifier K+ current)BlockadeNot specifiedGeneral knowledge[2]
ICaL (L-type Ca2+ current)BlockadeNot specifiedGeneral knowledge[2]

Experimental Protocols

Anesthetized Rabbit Model for Proarrhythmia Assessment

This in vivo model is utilized to assess the potential of a drug to induce cardiac arrhythmias, particularly Torsades de Pointes.

  • Animal Preparation: Male New Zealand White rabbits are anesthetized, typically with a combination of ketamine and xylazine (B1663881) followed by maintenance with an inhalational anesthetic like isoflurane. The animals are ventilated to maintain normal blood gases.[6]

  • Instrumentation: Catheters are inserted into a femoral vein for drug administration and a femoral artery for blood pressure monitoring. A standard lead II electrocardiogram (ECG) is continuously recorded to monitor heart rate, QRS duration, and QT interval.

  • Sensitization (Optional but common): To increase the sensitivity of the model to proarrhythmic effects, an α1-adrenoceptor agonist such as methoxamine (B1676408) is often infused to induce bradycardia and increase the likelihood of early afterdepolarizations (EADs).[1]

  • Drug Administration: The test compounds (this compound or quinidine) are administered intravenously, often in escalating doses. A sufficient time interval is allowed between doses to observe the full effect.[1]

  • Data Acquisition and Analysis: The ECG is continuously monitored for the occurrence of ventricular arrhythmias, including premature ventricular complexes (PVCs), ventricular tachycardia (VT), and TdP. The QT interval is measured and corrected for heart rate (QTc) using a species-appropriate formula.

Isolated Langendorff-Perfused Heart Model

This ex vivo model allows for the study of drug effects on the electrophysiology and mechanics of the whole heart in a controlled environment, free from systemic influences.

  • Heart Isolation: A guinea pig or rabbit is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.[7]

  • Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow or pressure.[7]

  • Electrophysiological Recordings: A volume-conducted ECG can be recorded. For more detailed analysis, monophasic action potentials (MAPs) can be recorded from the epicardial surface to measure action potential duration (APD) at different percentages of repolarization (e.g., APD90).[8]

  • Drug Administration: The drug is added to the perfusate at known concentrations.

  • Data Analysis: Changes in ECG parameters (QT interval) and MAP duration are measured. The incidence of spontaneous or inducible arrhythmias is recorded.[8]

Cellular Electrophysiology in Isolated Ventricular Myocytes

This in vitro technique allows for the direct measurement of the effects of a drug on the ion channels of individual heart cells.

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of animals such as guinea pigs or rabbits.[9]

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is used to control the membrane potential of a single myocyte and record the ionic currents flowing across the cell membrane.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ionic currents (e.g., IKr, INa, ICaL).

  • Drug Application: The test compound is applied to the cell via the superfusate.

  • Data Analysis: The effect of the drug on the amplitude and kinetics of the specific ion currents is quantified. The concentration-response relationship can be determined to calculate the IC50 (the concentration of the drug that causes 50% inhibition of the current).[9]

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo Assessment cluster_invitro In Vitro Assessment animal_prep Animal Preparation (Anesthetized Rabbit) instrumentation Instrumentation (ECG, BP) animal_prep->instrumentation sensitization Sensitization (e.g., Methoxamine) instrumentation->sensitization drug_admin_invivo Drug Administration (IV Infusion) sensitization->drug_admin_invivo data_acq_invivo Data Acquisition (ECG Monitoring) drug_admin_invivo->data_acq_invivo proarrhythmia_assessment Proarrhythmia Assessment (TdP Incidence) data_acq_invivo->proarrhythmia_assessment heart_isolation Heart Isolation (Langendorff Perfusion) electrophys_rec Electrophysiological Recordings (MAP, ECG) heart_isolation->electrophys_rec drug_admin_exvivo Drug Administration (Perfusate) electrophys_rec->drug_admin_exvivo apd_qt_analysis APD & QT Analysis drug_admin_exvivo->apd_qt_analysis cell_isolation Ventricular Myocyte Isolation patch_clamp Whole-Cell Patch-Clamp cell_isolation->patch_clamp drug_admin_invitro Drug Application (Superfusate) patch_clamp->drug_admin_invitro ion_channel_analysis Ion Channel Analysis (IC50 Determination) drug_admin_invitro->ion_channel_analysis

Experimental Workflow for Proarrhythmia Assessment.

signaling_pathway cluster_this compound This compound cluster_quinidine Quinidine cluster_cellular_effects Cellular Electrophysiological Effects cluster_organ_level_effects Organ Level Effects cluster_proarrhythmia Proarrhythmic Outcome This compound This compound ikr_block Selective IKr Blockade This compound->ikr_block inhibits apd_prolongation Action Potential Duration (APD) Prolongation ikr_block->apd_prolongation quinidine Quinidine multi_channel_block Multi-Ion Channel Blockade quinidine->multi_channel_block inhibits ina_block INa Block multi_channel_block->ina_block ik_block IKr, IKs, IK1, Ito Block multi_channel_block->ik_block ina_block->apd_prolongation contributes to APD changes ik_block->apd_prolongation ead Early Afterdepolarizations (EADs) apd_prolongation->ead tdp Torsades de Pointes (TdP) ead->tdp initiates qt_prolongation QT Interval Prolongation reentry_substrate Substrate for Reentry qt_prolongation->reentry_substrate reentry_substrate->tdp maintains

Signaling Pathways of this compound and Quinidine Induced Proarrhythmia.

References

A Comparative Guide to the Use-Dependent Block of hERG Potassium Channels: Almokalant vs. Other Key Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use-dependent blocking characteristics of Almokalant on the human Ether-à-go-go-Related Gene (hERG) potassium channel, benchmarked against other well-characterized hERG blockers. The data presented is collated from various scientific studies, offering a comprehensive overview for researchers in the field of cardiac safety pharmacology and drug development.

Introduction to hERG Blockade and Use-Dependence

The hERG (KCNH2) potassium channel is a critical component in the repolarization phase of the cardiac action potential. Inhibition of this channel can lead to a prolongation of the QT interval, a condition that increases the risk of developing life-threatening arrhythmias, most notably Torsades de Pointes (TdP). A key characteristic of many hERG blockers is "use-dependence" or "frequency-dependence," where the degree of channel block increases with the frequency of channel opening. This phenomenon is crucial in understanding the proarrhythmic potential of a compound. This compound, a potent Class III antiarrhythmic agent, is a well-established hERG blocker exhibiting prominent use-dependent characteristics. This guide will compare its properties with other notable hERG inhibitors: dofetilide (B1670870), quinidine (B1679956), amiodarone (B1667116), and cisapride (B12094).

Quantitative Comparison of hERG Blockers

The following tables summarize the key quantitative parameters describing the interaction of this compound and other selected compounds with the hERG channel. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparison should be made with caution, considering the specific cell lines, temperature, and voltage protocols employed in each study.

Table 1: Potency of hERG Channel Blockade (IC50 Values)

CompoundIC50 (nM)Cell LineTemperature (°C)Experimental Notes
This compound ~50Rabbit Ventricular MyocytesNot SpecifiedUse-dependent block of the delayed rectifier K+ current (IK).[1]
Dofetilide 12 ± 2HEK293Not SpecifiedHigh affinity open channel block.[2][3]
595Xenopus OocytesNot SpecifiedWhole-oocyte measurements.[4]
Quinidine 410 ± 40HEK293Not Specified-
3000 ± 30Xenopus OocytesNot SpecifiedStereoselective blockage.[5]
Amiodarone 2800Rabbit Ventricular MyocytesNot SpecifiedInhibition of the 293B-resistant component of IK (IKr).[6]
37900Xenopus OocytesNot SpecifiedBlock of HERG channel tail current.[6][7]
45 ± 5.2HEK29337Outward tail current.[8]
Cisapride 6.5HEK29322Dose-dependent block.[9]
16.4CHO-K120-22Inhibition of tail currents.[10]
630Xenopus OocytesRoom TemperatureIn 2K solution.[11]

Table 2: Kinetics of hERG Channel Blockade

CompoundOnset of Block (τ)Recovery from Block (τ)Key Kinetic Characteristics
This compound 1.07 s (at 0 mV)[1][7]~10 s (at -50 mV)[1], 13.9 s (at -50 mV)[7]Slow onset and very slow recovery, consistent with drug trapping.[1]
Dofetilide 5.2 ± 0.6 s (300 nM at +10 mV)[2][3]Very slow (in the order of minutes)[7]Slow onset and extremely slow recovery, indicating trapping.[3][7]
Quinidine Very fast[12]-Fast blocking kinetics at positive membrane potentials.[12]
Amiodarone 0.67 s[7]12.7 s (at -50 mV)[7]Relatively fast onset with slow recovery.[7]
Cisapride 383 ms (B15284909) (10 nM)[10]-Time-, voltage-, and frequency-dependent block.[10]

Experimental Protocols

A standardized and detailed experimental protocol is crucial for the accurate assessment and comparison of use-dependent hERG block. The following protocol is a synthesis of best practices recommended by regulatory bodies and found in the scientific literature.[13][14][15][16]

Cell Preparation and Electrophysiology

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Cell Dissociation: Cells are dissociated using a non-enzymatic solution to ensure membrane integrity.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Temperature: Experiments should be conducted at a physiological temperature of 35-37°C, as drug effects on hERG can be temperature-sensitive.[17]

Voltage-Clamp Protocol for Assessing Use-Dependent Block

A common voltage protocol to assess use-dependent block involves a series of depolarizing pulses to elicit hERG currents and observe the cumulative block.

  • Holding Potential: The cell membrane is held at a negative potential (e.g., -80 mV) where the hERG channels are predominantly in the closed state.

  • Depolarizing Pulses: A train of depolarizing pulses (e.g., to +20 mV for 1-2 seconds) is applied at a specific frequency (e.g., 1 Hz or 2 Hz) to open and inactivate the channels.

  • Repolarization Step: Following each depolarizing pulse, the membrane is repolarized to a negative potential (e.g., -50 mV) to record the hERG tail current. The peak tail current is a measure of the number of channels that were open during the preceding depolarization.

  • Data Acquisition: The peak tail current is measured for each pulse in the train. The progressive decrease in the peak tail current amplitude in the presence of the drug indicates use-dependent block.

  • Quantification: The time constant for the onset of block (τ_onset) can be determined by fitting the decay of the peak tail current amplitude during the pulse train to an exponential function. The recovery from block can be assessed by applying a test pulse after a variable duration recovery period at the holding potential.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocol Voltage-Clamp Protocol cluster_analysis Data Analysis cell_culture HEK293-hERG Cell Culture dissociation Cell Dissociation cell_culture->dissociation patch_clamp Whole-Cell Patch-Clamp dissociation->patch_clamp solutions Application of Extra- & Intracellular Solutions patch_clamp->solutions holding Holding Potential (-80 mV) solutions->holding pulse_train Train of Depolarizing Pulses (+20 mV, 1-2s at 1-2 Hz) holding->pulse_train repolarization Repolarization (-50 mV) & Tail Current Recording pulse_train->repolarization measure_tail Measure Peak Tail Current repolarization->measure_tail quantify_block Quantify Use-Dependent Block (Onset & Recovery Kinetics) measure_tail->quantify_block

Experimental workflow for assessing use-dependent hERG block.

hERG_block_mechanism C Closed O Open C->O Activation (Depolarization) O->C Deactivation (Repolarization) I Inactivated O->I Inactivation Blocked Blocked (Trapped) O->Blocked Binding/ Unbinding I->O Recovery Drug Blocker

Mechanism of use-dependent hERG channel block.

Discussion

The data presented highlight the diverse nature of use-dependent hERG blockers. This compound and dofetilide, both potent methanesulfonanilide-based drugs, exhibit slow onset and very slow recovery from block, a hallmark of high-affinity binding and trapping within the channel pore.[1][3][7] This trapping mechanism, where the drug remains bound even when the channel closes, contributes significantly to their pronounced use-dependent effects.

In contrast, quinidine demonstrates very fast blocking kinetics, suggesting a different binding mechanism that may not involve significant trapping.[12] Amiodarone and cisapride also show distinct kinetic profiles, with amiodarone having a relatively faster onset of block compared to this compound and dofetilide, but still a slow recovery.[7]

The structural basis for these differences lies in the specific interactions between the drug molecules and the amino acid residues lining the inner cavity of the hERG channel pore. High-affinity blockers like this compound and dofetilide are thought to interact with key aromatic and polar residues within the pore, leading to a stable, trapped state.[4]

Conclusion

Validating the use-dependent block of a test compound against well-characterized hERG blockers like this compound is a critical step in cardiac safety assessment. This guide provides a framework for such a comparison, emphasizing the importance of standardized experimental protocols and the comprehensive analysis of both the potency and kinetics of channel blockade. The provided data tables and diagrams serve as a valuable resource for researchers to contextualize their findings and make informed decisions during the drug development process. Understanding the nuances of use-dependent hERG inhibition is paramount for predicting the proarrhythmic risk of new chemical entities and for the development of safer medicines.

References

A Comparative Analysis of the Inotropic Effects of Almokalant and Other Class III Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the inotropic effects of almokalant (B1665250), a class III antiarrhythmic agent, with other drugs in the same class, including amiodarone (B1667116), sotalol, dofetilide (B1670870), and ibutilide (B43762). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Executive Summary

Class III antiarrhythmic agents primarily exert their effects by prolonging the cardiac action potential duration (APD), mainly through the blockade of potassium channels. This electrophysiological alteration can also influence myocardial contractility, resulting in varied inotropic effects among the different drugs in this class. This compound has been shown to exhibit a positive inotropic effect. This guide delves into the comparative inotropic profiles of these agents, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Inotropic Effects of Class III Antiarrhythmic Agents

The following table summarizes the inotropic effects of this compound and other selected class III agents based on available experimental data. It is important to note that the experimental models and conditions vary across studies, which may influence the observed effects.

DrugExperimental ModelConcentration/DoseInotropic EffectReference
This compound Isolated human ventricular muscle stripsConcentration-dependentPositive inotropic effect (increased peak developed force)[1]
Isolated cat papillary muscleNot specifiedPositive inotropic effect (increase in force development)[2]
Anesthetized dogs with acute ischemic heart failure0.35 µg/kg (intravenous)No negative inotropic effect[3]
Amiodarone Electrically stimulated rat left atria1 x 10⁻⁴ MPositive inotropic effect (+12% increase in contractile force)[4]
Isolated rat heart with hypertension3 µmolIntensified cardiac function compared to control[5]
Isolated guinea pig papillary muscle4.4 x 10⁻⁶ - 1.1 x 10⁻³ MNegative inotropic effect (concentration-dependent)
Sotalol (d,l- and d-isomers) Human right atrial muscle stripsNot specifiedPositive inotropic effect (+14.0% and +16.7% increase in peak developed force, respectively)[6]
Human left ventricular muscle stripsNot specifiedNo inotropic effect[6]
Dofetilide Patients post-coronary artery bypass surgery4 µg/kg and 8 µg/kg (intravenous)No negative inotropic effect noted[7]
Patients post-cardioversion of atrial fibrillation/flutterNot specifiedPositive atrial inotropic effect[8]
Ibutilide Patients with atrial fibrillation/flutter0.005 - 0.025 mg/kg (intravenous)Minimal hemodynamic effects reported[9][10]

Experimental Protocols

The inotropic effects of these agents are typically evaluated using various in vitro and ex vivo models. Below are detailed methodologies for two commonly employed experimental setups.

Isolated Papillary Muscle Preparation

This in vitro technique allows for the direct measurement of myocardial contractility in a controlled environment, independent of systemic neurohumoral influences.[11][12][13][14][15]

  • Tissue Isolation: The heart is rapidly excised from a euthanized animal (e.g., mouse, rat, guinea pig, or cat) and placed in a cardioplegic solution to arrest contractions and prevent ischemic damage. The left ventricular anterior papillary muscle is carefully dissected, preserving a small portion of the valvular apparatus for attachment.

  • Mounting: The isolated papillary muscle is mounted vertically in an organ bath chamber containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a physiological temperature (e.g., 37°C). One end of the muscle is attached to a fixed hook, and the other end is connected to a force-displacement transducer.

  • Stimulation and Recording: The muscle is electrically stimulated with field electrodes to induce isometric contractions. The developed force is recorded by the transducer and analyzed for parameters such as peak developed force, time to peak tension, and rates of contraction and relaxation (dF/dt).

  • Drug Application: After a stabilization period, baseline contractile function is recorded. The class III antiarrhythmic agent of interest is then added to the organ bath in increasing concentrations to establish a dose-response relationship for its inotropic effects.

Langendorff-Perfused Isolated Heart

This ex vivo model allows for the assessment of cardiac function in the whole heart, preserving its three-dimensional architecture and providing a more integrated physiological response.[16][17][18][19][20]

  • Heart Isolation and Cannulation: The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated and nutrient-rich physiological solution (e.g., Krebs-Henseleit or Tyrode's solution) at a constant pressure or flow. This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.

  • Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure. Key parameters of contractility, such as left ventricular developed pressure (LVDP), the maximum rate of pressure rise (+dP/dtmax), and the maximum rate of pressure fall (-dP/dtmin), are continuously recorded.

  • Drug Administration: Following a period of stabilization to allow the heart to reach a steady state, the test compound is infused into the perfusion line at various concentrations. The effects on cardiac contractility and other hemodynamic parameters are then recorded and analyzed.

Signaling Pathways and Mechanisms of Inotropic Action

The inotropic effects of class III antiarrhythmic agents are intricately linked to their primary mechanism of action: the prolongation of the cardiac action potential.

Inotropic_Effects_of_Class_III_Agents cluster_drug Class III Antiarrhythmic Agents cluster_ion_channels Primary Targets cluster_electrophysiology Electrophysiological Effect cluster_calcium Intracellular Signaling cluster_effect Inotropic Outcome This compound This compound K_channel Potassium Channels (e.g., IKr) This compound->K_channel Blockade Dofetilide Dofetilide Dofetilide->K_channel Blockade Amiodarone Amiodarone Amiodarone->K_channel Blockade Negative_Inotropy Negative Inotropic Effect (Decreased Contractility) Amiodarone->Negative_Inotropy Direct blockade of Na⁺ and Ca²⁺ channels Sotalol Sotalol Sotalol->K_channel Blockade Sotalol->Negative_Inotropy β-adrenergic blockade (l-isomer) Ibutilide Ibutilide Ibutilide->K_channel Blockade (possible) Na_channel Slow Inward Sodium Current Ibutilide->Na_channel Activation APD Prolongation of Action Potential Duration (APD) K_channel->APD Na_channel->APD NCX Na⁺-Ca²⁺ Exchanger Activity APD->NCX Enhanced Ca²⁺ entry via reverse mode Ca_influx Increased Intracellular Calcium [Ca²⁺]i Positive_Inotropy Positive Inotropic Effect (Increased Contractility) Ca_influx->Positive_Inotropy NCX->Ca_influx

References

Species-Dependent Cardiac Response to Almokalant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiac effects of Almokalant (B1665250) across different species, with a focus on its electrophysiological and proarrhythmic properties. The information presented is supported by experimental data to aid in the understanding of species variability in drug response and to inform preclinical safety assessments.

Executive Summary

This compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG). This action leads to a prolongation of the cardiac action potential duration (APD) and the QT interval on the electrocardiogram (ECG), which is the basis of its Class III antiarrhythmic effect. However, this mechanism also carries a significant risk of proarrhythmia, most notably Torsade de Pointes (TdP). Preclinical studies have revealed marked species differences in the sensitivity to both the desired antiarrhythmic and the adverse proarrhythmic effects of this compound. This guide synthesizes key findings on these species-dependent responses, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison of this compound's Cardiac Effects

The following table summarizes the key quantitative parameters of this compound's effects in different species. Significant variability is observed, particularly in the proarrhythmic response.

ParameterRabbitDogHuman
IKr/hERG Block (IC50) 5 x 10-8 M (50 nM) in ventricular myocytes[1]Data not readily available in reviewed literatureData not readily available in reviewed literature
Action Potential Duration (APD) Prolongation Concentration-dependent prolongation, more pronounced in Purkinje fibers than in ventricular muscle.[2] A biphasic response has been observed, with an initial prolongation followed by shortening at higher concentrations or during metabolic inhibition.[2]1.0 µmol/kg i.v. significantly prolonged ventricular monophasic APD.[3]Markedly prolonged APD in isolated ventricular muscle strips.[4]
QTc Interval Prolongation Significant prolongation observed.0.35 µg/kg i.v. increased QTc from 9.5 ± 0.3 to 10.4 ± 0.5 msec in a heart failure model.[5]Dose-dependent increase in QT interval.[6]
Incidence of Torsade de Pointes (TdP) High susceptibility, especially in the methoxamine-sensitized model. TdP was induced in 83% of young rabbits in one study.[7][8][9]Lower susceptibility compared to rabbits. In a chronic atrioventricular block model, which increases TdP susceptibility, IKr blockers can induce TdP.[10] In a model using quinidine, additional triggers were needed to consistently induce TdP.[11]TdP has been observed in patients, particularly those with underlying risk factors.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two key experimental techniques used to assess the cardiac effects of this compound.

Whole-Cell Patch-Clamp Technique for IKr Measurement in Isolated Cardiomyocytes

This technique allows for the direct measurement of ionic currents, such as IKr, across the membrane of a single cardiac myocyte.

1. Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from the hearts of the chosen species (e.g., rabbit, dog).

  • The heart is typically cannulated via the aorta and retrogradely perfused with a collagenase-containing solution to digest the extracellular matrix.

  • The digested ventricular tissue is then minced and gently agitated to release individual rod-shaped, calcium-tolerant myocytes.

2. Electrophysiological Recording:

  • Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution).

  • A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, is pressed against the cell membrane.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch under the pipette tip is then ruptured by applying further suction, establishing a "whole-cell" configuration.

  • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

3. IKr Isolation and Measurement:

  • To isolate IKr, other ionic currents are blocked pharmacologically. For example, sodium channels can be blocked with tetrodotoxin, and L-type calcium channels with nifedipine.

  • A specific voltage-clamp protocol is applied to elicit IKr. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic "tail current," which is a relatively pure measure of IKr.

  • This compound is then added to the external solution at various concentrations to determine its effect on the IKr tail current and to calculate the IC50 value.

Langendorff-Perfused Heart Preparation for Arrhythmia Assessment

This ex vivo model allows for the study of the integrated electrical and mechanical function of the whole heart in a controlled environment.

1. Heart Excision and Cannulation:

  • The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

2. Retrograde Perfusion:

  • The heart is perfused retrogradely through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries to nourish the heart muscle.

3. Electrophysiological and Hemodynamic Monitoring:

  • An ECG is recorded using electrodes placed on the surface of the heart or in the surrounding bath.

  • Monophasic action potentials (MAPs) can be recorded from the epicardial or endocardial surface using specialized catheters to assess APD.

  • A balloon catheter can be inserted into the left ventricle to measure intraventricular pressure and assess contractile function.

4. Arrhythmia Induction and Analysis:

  • After a stabilization period, this compound is infused into the perfusate at different concentrations.

  • The ECG and MAP recordings are continuously monitored for changes in QT interval, APD, and the occurrence of arrhythmias, including early afterdepolarizations (EADs) and TdP.

  • In some protocols, proarrhythmic susceptibility is enhanced by co-administration of an α-adrenergic agonist like methoxamine.

Mandatory Visualizations

Signaling Pathway of IKr Block by this compound

IKr_Block_Pathway cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IKr IKr (hERG) Potassium Channel K_ion_out K+ Efflux IKr->K_ion_out Mediates Repolarization Membrane Repolarization This compound This compound This compound->IKr Blocks K_ion_out->Repolarization Leads to APD_Prolongation APD Prolongation Repolarization->APD_Prolongation Inhibition leads to

Caption: Mechanism of IKr block by this compound leading to APD prolongation.

Experimental Workflow for Assessing Cardiac Effects of this compound

experimental_workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_endpoints Primary Endpoints patch_clamp Whole-Cell Patch Clamp (Isolated Myocytes) ikr_block IKr Block (IC50) patch_clamp->ikr_block apd_prolongation APD Prolongation patch_clamp->apd_prolongation langendorff Langendorff-Perfused Heart langendorff->apd_prolongation tdp_incidence TdP Incidence langendorff->tdp_incidence anesthetized_model Anesthetized Animal Model (e.g., Rabbit, Dog) qtc_prolongation QTc Prolongation anesthetized_model->qtc_prolongation anesthetized_model->tdp_incidence

Caption: Workflow for evaluating this compound's cardiac effects.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Almokalant

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Almokalant, a potent potassium channel blocker. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Researchers and drug development professionals handling this compound must recognize its classification as a Class III antiarrhythmic agent with known teratogenic effects in animal studies.[1] While a specific Safety Data Sheet (SDS) with definitive disposal instructions is not publicly available, the potential hazards necessitate treating this compound as a hazardous chemical waste. This guide outlines a comprehensive disposal plan based on established best practices for pharmaceutical waste management.

Core Principles of this compound Disposal

The primary regulations governing pharmaceutical waste in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Hazardous waste is further defined by its characteristics (ignitability, corrosivity, reactivity, and toxicity) or by being explicitly named on specific lists (F, K, P, and U lists).[2][3] P-listed wastes are considered acutely toxic.[4][5][6]

Given the lack of specific data on this compound's RCRA classification, a precautionary approach is mandatory. Therefore, all this compound waste, including pure drug, solutions, and contaminated materials, should be managed as hazardous waste.

Quantitative Data Summary

Due to the absence of specific regulatory limits for this compound in publicly available documentation, the following table provides general guidelines for the segregation and handling of chemical waste.

Waste TypeContainer TypeLabeling RequirementsDisposal Method
Solid this compound Waste Sealed, non-reactive, clearly labeled hazardous waste container."Hazardous Waste," "this compound," and appropriate hazard pictograms.Licensed hazardous waste disposal vendor.
Liquid this compound Waste (Solutions) Sealed, compatible solvent waste container."Hazardous Waste," "this compound," list of solvents, and appropriate hazard pictograms.Licensed hazardous waste disposal vendor.
Contaminated Labware (e.g., pipette tips, gloves) Lined, sealed hazardous waste container."Hazardous Waste," "this compound Contaminated Debris," and appropriate hazard pictograms.Licensed hazardous waste disposal vendor.
Empty this compound Containers Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.After triple-rinsing, can be disposed of as non-hazardous waste.Standard laboratory glass or plastic recycling/disposal.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe handling and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect all unused or expired solid this compound powder in a designated, well-labeled hazardous waste container.

    • Avoid generating dust. Use a chemical fume hood for all transfers.

    • Contaminated personal protective equipment (PPE), such as gloves and weighing papers, must be placed in a separate, sealed container labeled as "this compound Contaminated Debris."

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, compatible hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • Ensure the container is properly labeled with the contents, including all solvents and the estimated concentration of this compound.

  • Empty Containers:

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol, methanol, or another solvent in which this compound is soluble).

    • Collect the rinsate in the designated liquid hazardous waste container.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste.

2. Storage of Hazardous Waste:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Maintain a detailed log of the generated waste, including the date, amount, and composition.

3. Final Disposal:

  • Engage a licensed hazardous waste disposal contractor. The final disposal of this compound waste must be handled by a certified company with the expertise to manage chemical and pharmaceutical waste in compliance with all federal, state, and local regulations.

  • Provide the contractor with a complete and accurate description of the waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and procedural flow for the proper disposal of this compound.

This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound or Contaminated PPE waste_type->solid Solid liquid This compound Solutions waste_type->liquid Liquid container Empty this compound Container waste_type->container Empty Container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse store Store in Designated Secure Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_non_haz Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_non_haz collect_rinsate->store vendor Arrange Pickup by Licensed Hazardous Waste Vendor store->vendor end Disposal Complete vendor->end

Caption: this compound Disposal Workflow Diagram

Key Safety Considerations for this compound Handling cluster_0 Personal Protective Equipment (PPE) cluster_1 Engineering Controls cluster_2 Emergency Procedures ppe Always Wear: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves controls Handle this compound in a Certified Chemical Fume Hood emergency In Case of Spill: 1. Evacuate Area 2. Notify Safety Officer 3. Follow Institutional Spill   Cleanup Protocol

Caption: this compound Handling Safety Diagram

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from potential harm.

References

Essential Safety and Logistical Information for Handling Almokalant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. Almokalant (B1665250), a potent potassium channel blocker used in arrhythmia research, requires careful management in a laboratory setting. This guide provides essential procedural information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.

Personal Protective Equipment (PPE) and Handling

Given that this compound is a potent pharmacological agent with known teratogenic effects in animal studies, appropriate personal protective equipment must be worn at all times.[1][2] The following PPE is mandatory when handling this compound powder or solutions:

  • Gloves: Nitrile or other chemically resistant gloves should be worn. Double gloving is recommended, especially when handling the pure compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from contamination of personal clothing.

  • Respiratory Protection: When handling the powdered form of this compound, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation. All handling of the powder should be performed in a certified chemical fume hood.

Handling Procedures:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.

  • Fume Hood: Weighing and preparing stock solutions of this compound must be performed in a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Spill and Disposal Plan

A clear and practiced spill and disposal plan is crucial for maintaining a safe laboratory environment.

Spill Procedures:

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the spill using absorbent pads or other appropriate materials. If the spill involves powder, gently cover it with a damp paper towel to avoid generating dust.

  • Clean: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.

Disposal Plan:

This compound and any materials contaminated with it should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research.

ParameterValueSpecies/Cell TypeReference
Molar Mass 352.49 g/mol N/A[1]
Solubility 10 mM in DMSON/A
Effective Concentration (Electrophysiology) 20 - 150 nmol/LHuman (in vivo)[3]
Half-maximal block (IKr) 5 x 10⁻⁸ mol/LRabbit ventricular myocytes[4]
Teratogenic Dose (Oral) 125 µmol/kgPregnant Rats[2]
Elimination Half-life 2.4 ± 0.1 hoursHuman[5]

Experimental Protocols

Representative Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general methodology for studying the effects of this compound on the delayed rectifier potassium current (IKr) in isolated ventricular myocytes. Researchers should adapt this protocol to their specific cell type and recording equipment.

1. Cell Preparation:

  • Isolate ventricular myocytes from the appropriate animal model (e.g., rabbit) using established enzymatic digestion protocols.
  • Maintain isolated cells in a holding solution at room temperature for use within 8-12 hours.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected myocyte.
  • Clamp the cell membrane potential at a holding potential of -80 mV.
  • Apply a voltage-clamp protocol to elicit IKr. A typical protocol involves a depolarizing step to a potential between +20 mV and +60 mV for a duration of 1-2 seconds, followed by a repolarizing step to -40 mV to record the tail current.
  • Record baseline IKr currents in the absence of the drug.
  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
  • Allow sufficient time for the drug to equilibrate (typically 3-5 minutes) before recording the effects on IKr.
  • Wash out the drug with the control external solution to observe reversibility.

Visualizations

Almokalant_Mechanism_of_Action cluster_membrane Cell Membrane IKr_Channel IKr Potassium Channel (hERG) K_efflux Potassium Ion Efflux (K+) IKr_Channel->K_efflux Mediates Repolarization Phase 3 Repolarization This compound This compound This compound->IKr_Channel Blocks K_efflux->Repolarization Drives AP_Prolongation Action Potential Prolongation Repolarization->AP_Prolongation Delay in Antiarrhythmic_Effect Antiarrhythmic Effect AP_Prolongation->Antiarrhythmic_Effect Leads to

Caption: Mechanism of action of this compound as a potassium channel blocker.

Almokalant_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Weighing Weigh this compound Powder (in Fume Hood) Solution Prepare Stock Solution (in Fume Hood) Weighing->Solution Handling Handle Solutions in Designated Area Solution->Handling Application Apply to Cells/ Tissues Handling->Application Collect_Solid Collect Solid Waste (Gloves, Tips, etc.) Application->Collect_Solid Collect_Liquid Collect Liquid Waste (Solutions) Application->Collect_Liquid Waste_Container Hazardous Waste Container Collect_Solid->Waste_Container Collect_Liquid->Waste_Container End End Waste_Container->End EHS Pickup Start Start Start->Weighing

Caption: Laboratory workflow for handling and disposing of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.